molecular formula C29H46N7O18P3S-4 B15548500 (3R)-3-Hydroxyoctanoyl-CoA

(3R)-3-Hydroxyoctanoyl-CoA

Cat. No.: B15548500
M. Wt: 905.7 g/mol
InChI Key: ATVGTMKWKDUCMS-JWBYWSJJSA-J
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Description

(R)-3-hydroxyoctanoyl-CoA(4-) is an (R)-3-hydroxyacyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of (R)-3-hydroxyoctanoyl-CoA. It is a (R)-3-hydroxyacyl-CoA(4-) and a 3-hydroxyoctanoyl-CoA(4-). It is a conjugate base of a (R)-3-hydroxyoctanoyl-CoA.

Properties

Molecular Formula

C29H46N7O18P3S-4

Molecular Weight

905.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxyoctanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,18-,22-,23-,24+,28-/m1/s1

InChI Key

ATVGTMKWKDUCMS-JWBYWSJJSA-J

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Metabolic Pathway Involvement of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, such as octanoic acid. Its metabolism is crucial for energy homeostasis, and dysregulation of its metabolic pathway is associated with various metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including the enzymes involved, their kinetics, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of fatty acid metabolism and related diseases.

Introduction

Fatty acid beta-oxidation is a fundamental metabolic process that plays a vital role in cellular energy production. This catabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. This compound is a specific intermediate formed during the oxidation of octanoyl-CoA, a medium-chain fatty acyl-CoA. The proper functioning of the enzymes responsible for the synthesis and degradation of this compound is essential for maintaining metabolic health. This guide will delve into the core aspects of the this compound metabolic pathway.

The Metabolic Pathway of this compound

The metabolism of this compound is a cyclical process within the mitochondrial matrix, primarily involving two key enzymatic steps: its formation from trans-2-octenoyl-CoA and its subsequent oxidation to 3-oxooctanoyl-CoA.

Synthesis of this compound

This compound is synthesized from trans-2-octenoyl-CoA through the action of enoyl-CoA hydratase (EC 4.2.1.17). This enzyme catalyzes the stereospecific hydration of the double bond between the alpha and beta carbons of the acyl-CoA molecule.[1][2][3]

Degradation of this compound

The subsequent step in the beta-oxidation spiral is the oxidation of this compound to 3-oxooctanoyl-CoA. This reaction is catalyzed by (3R)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), an NAD+-dependent enzyme.[4][5][6] This enzyme is also known as L-3-hydroxyacyl-CoA dehydrogenase.[1] The reaction converts the hydroxyl group at the beta-carbon into a keto group.[6]

The pathway continues with the thiolytic cleavage of 3-oxooctanoyl-CoA by beta-ketothiolase, yielding acetyl-CoA and a shortened hexanoyl-CoA, which then re-enters the beta-oxidation spiral.

Metabolic_Pathway cluster_legend Legend Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Octanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Octenoyl_CoA->Enoyl_CoA_Hydratase R_3_Hydroxyoctanoyl_CoA This compound _3_Hydroxyacyl_CoA_Dehydrogenase (3R)-3-Hydroxyacyl-CoA Dehydrogenase R_3_Hydroxyoctanoyl_CoA->_3_Hydroxyacyl_CoA_Dehydrogenase _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA Beta_Ketothiolase β-Ketothiolase _3_Oxooctanoyl_CoA->Beta_Ketothiolase Hexanoyl_CoA Hexanoyl-CoA Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Octenoyl_CoA Enoyl_CoA_Hydratase->R_3_Hydroxyoctanoyl_CoA _3_Hydroxyacyl_CoA_Dehydrogenase->_3_Oxooctanoyl_CoA Beta_Ketothiolase->Hexanoyl_CoA Beta_Ketothiolase->Acetyl_CoA Metabolite Metabolite Key_Intermediate Key Intermediate Enzyme Enzyme Product Product

Metabolic pathway of this compound in mitochondrial beta-oxidation.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, data for related substrates and enzymes provide valuable insights.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for key enzymes involved in the metabolism of medium-chain acyl-CoAs.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates.[4]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4100175
3-Hydroxyhexanoyl-CoAC610250
3-Hydroxydecanoyl-CoAC105200
3-Hydroxypalmitoyl-CoAC16550

Table 2: Kinetic Parameters of (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from Ralstonia eutropha H16.[7]

SubstrateKm (µM)Vmax (µmol mg-1 min-1)
Acetoacetyl-CoA48149
Acetoacetyl-CoA (+ 0.1 mM Acetyl-CoA)76149

Table 3: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviae for 2-Enoyl-CoA Substrates.[8]

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Crotonyl-CoA (C4)13062004.8 x 107
2-Hexenoyl-CoA (C6)5018003.6 x 107
2-Octenoyl-CoA (C8)203001.5 x 107

Note: The data for L-3-Hydroxyacyl-CoA Dehydrogenase represents apparent Km values, and kcat values were not reported in the cited literature.

Metabolite Concentrations

The intracellular concentration of this compound has not been widely reported. However, the development of high-resolution metabolomics with acyl-CoA profiling allows for the detection and quantification of a wide range of acyl-CoA species in cells and tissues.[9][10][11] The application of the experimental protocols outlined in Section 4.3 can be utilized to determine the concentration of this compound under various physiological and pathological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic pathway of this compound.

Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase. The assay can be performed in the forward or reverse direction.[4][12]

4.1.1. Forward Reaction (Oxidation of L-3-hydroxyacyl-CoA)

  • Principle: The increase in NADH concentration is monitored by an increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate (B84403) buffer, pH 7.3.

    • NAD+ Stock Solution: 10 mM NAD+ in assay buffer.

    • L-3-hydroxyoctanoyl-CoA substrate solution (concentration range for Km determination, e.g., 0.5 to 10 times the expected Km).

    • Enzyme sample (purified or cell/tissue lysate).

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, NAD+ stock solution to a final concentration of 1 mM, and the L-3-hydroxyoctanoyl-CoA substrate at the desired concentration. The final volume should be 1 mL.

    • Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the enzyme sample to the cuvette. Mix quickly by inversion.

    • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

4.1.2. Reverse Reaction (Reduction of 3-ketoacyl-CoA)

  • Principle: The decrease in NADH concentration is monitored by a decrease in absorbance at 340 nm. This is often more convenient due to the commercial availability of acetoacetyl-CoA.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

    • NADH Stock Solution: 10 mM NADH in assay buffer (prepare fresh daily and keep on ice, protected from light).

    • S-Acetoacetyl-CoA Stock Solution: 5.4 mM in assay buffer.

    • Enzyme sample.

  • Procedure:

    • In a cuvette, combine 2.80 mL of assay buffer, 0.05 mL of S-Acetoacetyl-CoA stock solution, and 0.05 mL of NADH stock solution.

    • Mix by inversion and equilibrate to 37°C. Monitor the A340nm until constant.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

    • Calculate the rate of change in absorbance per minute from the linear portion of the curve.

Experimental_Workflow_HADH cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - NAD+/NADH Stock - Substrate Stock Mix_Reagents Mix Assay Buffer, NAD+/NADH, and Substrate in Cuvette Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Sample (Purified or Lysate) Add_Enzyme Initiate Reaction with Enzyme Enzyme_Prep->Add_Enzyme Equilibrate Equilibrate to 37°C Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Initial Velocity (V₀) Monitor_Absorbance->Calculate_Rate Kinetic_Analysis Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Calculate_Rate->Kinetic_Analysis Determine_Parameters Determine Km and Vmax Kinetic_Analysis->Determine_Parameters

Workflow for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase activity.

Acyl-CoA Extraction and LC-MS/MS Analysis

This protocol is adapted for the extraction and quantification of acyl-CoAs from tissue samples.[13][14][15]

  • Materials:

    • Tissue sample (~40 mg, frozen).

    • Homogenizer.

    • Extraction Buffer: 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9.

    • Organic Solvent Mixture: Acetonitrile:2-propanol:methanol (B129727) (3:1:1).

    • Internal Standard (e.g., heptadecanoyl-CoA).

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

    • LC-MS/MS system with a C8 or C18 reverse-phase column.

  • Procedure:

    • Homogenization: Place the frozen tissue in 0.5 mL of ice-cold extraction buffer and 0.5 mL of the organic solvent mixture containing the internal standard. Homogenize twice on ice.

    • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Supernatant Collection: Collect the supernatant. Re-extract the pellet with the organic solvent mixture, centrifuge again, and combine the supernatants.

    • Drying: Dry the combined supernatants under a stream of nitrogen gas.

    • Reconstitution: Re-suspend the dry extract in 50 µL of methanol:water (1:1, v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is used for LC-MS/MS analysis.

    • SPE Cleanup (Optional but Recommended):

      • Pre-activate the SPE cartridge with methanol and equilibrate with the extraction buffer.

      • Load the reconstituted sample.

      • Wash the cartridge with the extraction buffer.

      • Elute the acyl-CoAs with a gradient of methanol in 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3).

      • Dry the eluate and reconstitute for analysis.

    • LC-MS/MS Analysis:

      • Inject the sample onto the LC-MS/MS system.

      • Use a binary gradient with a mobile phase consisting of 15 mM ammonium hydroxide (B78521) in water and acetonitrile.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Cell Culture Protocol for Studying Fatty Acid Oxidation of Octanoate (B1194180)

This protocol describes how to study the oxidation of octanoate, a precursor of this compound, in cultured cells.[9][16][17][18]

  • Materials:

    • Cultured cells (e.g., hepatocytes, myotubes).

    • Cell culture medium.

    • Ethyl octanoate or sodium octanoate.

    • Fatty acid-free bovine serum albumin (BSA).

    • Radiolabeled substrate (e.g., [1-14C]octanoate).

    • Scintillation counter.

  • Procedure:

    • Preparation of Fatty Acid-BSA Complex:

      • Prepare a stock solution of ethyl octanoate or sodium octanoate in ethanol.

      • Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free medium.

      • Warm the BSA solution to 37°C and add the fatty acid stock solution while vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid:BSA).

      • Incubate at 37°C for 30-60 minutes to allow for complexation.

    • Cell Treatment:

      • Plate cells and grow to the desired confluency.

      • Wash cells with serum-free medium.

      • Treat cells with the fatty acid-BSA complex in serum-free medium for the desired time (e.g., 2-4 hours). Include a BSA-only control.

    • Measurement of Fatty Acid Oxidation (using radiolabeled substrate):

      • After treatment, add medium containing [1-14C]octanoate-BSA complex.

      • To measure CO2 production, use a sealed flask with a center well containing a filter paper soaked in NaOH to trap the released 14CO2.

      • To measure acid-soluble metabolites (ASMs), stop the reaction with perchloric acid and measure the radioactivity in the supernatant after centrifugation.

      • Quantify the radioactivity using a scintillation counter.

Conclusion

This technical guide has provided a detailed overview of the metabolic pathway of this compound, a critical intermediate in fatty acid beta-oxidation. The information on the key enzymes, their kinetics, and the comprehensive experimental protocols will be a valuable asset for researchers investigating fatty acid metabolism and its implications in health and disease. Further research, particularly in quantifying the intracellular levels of this compound in different biological contexts, will be crucial for a more complete understanding of its role in metabolic regulation and for the development of novel therapeutic strategies for metabolic disorders.

References

The Pivotal Role of (3R)-3-Hydroxyoctanoyl-CoA in Bacterial Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-Hydroxyoctanoyl-CoA is a critical intermediate positioned at the crossroads of primary and secondary metabolism in a diverse range of bacteria. As a key component of the Type II Fatty Acid Synthesis (FASII) pathway, it is fundamental to the biosynthesis of cell membrane phospholipids. Beyond this essential housekeeping role, it serves as a direct precursor for the production of polyhydroxyalkanoates (PHAs), biodegradable biopolymers of significant industrial interest. Emerging research has also identified medium-chain 3-hydroxy fatty acids, derived from this metabolic pool, as crucial signaling molecules in both intra- and inter-kingdom communication, including bacterial quorum sensing and the activation of plant immune responses. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and signaling functions of this compound, presenting key enzymatic data, detailed experimental protocols for its study, and visual diagrams of the associated biochemical pathways.

Core Biological Roles

This compound and its closely related acyl-carrier protein (ACP) thioester, (3R)-3-hydroxyoctanoyl-ACP, are central to two major metabolic pathways in bacteria:

  • Fatty Acid Synthesis (FASII): In the iterative elongation cycle of fatty acid biosynthesis, (3R)-3-hydroxyoctanoyl-ACP is formed by the NADPH-dependent reduction of 3-oxooctanoyl-ACP, a reaction catalyzed by the 3-oxoacyl-ACP reductase (FabG). Subsequently, the (3R)-3-hydroxyacyl-ACP dehydratase, primarily FabZ, catalyzes the dehydration of (3R)-3-hydroxyoctanoyl-ACP to form trans-2-octenoyl-ACP, which is then further reduced to complete the elongation cycle.[1][2] This pathway is essential for producing the fatty acids required for bacterial membrane biogenesis.

  • Polyhydroxyalkanoate (PHA) Biosynthesis: In many bacteria, particularly within the genus Pseudomonas, intermediates from the fatty acid synthesis pathway are shunted towards the production of PHAs, which serve as carbon and energy storage polymers.[3] The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a crucial role by converting (3R)-3-hydroxyacyl-ACPs, including the C8 variant, into their corresponding CoA thioesters.[4][5] This this compound is then a direct monomer substrate for PHA synthases (PhaC) to polymerize into medium-chain-length PHAs (mcl-PHAs).[3][6]

Role in Cellular Signaling

Beyond its metabolic functions, the 3-hydroxyoctanoyl moiety is integral to bacterial communication and interaction with host organisms.

  • Precursor to Quorum Sensing Molecules: In several Gram-negative bacteria, including Burkholderia and Xanthomonas, medium-chain 3-hydroxy fatty acids are precursors to "diffusible signal factors" (DSF).[1][2] These signaling molecules are involved in quorum sensing, regulating virulence, biofilm formation, and the production of secondary metabolites. The synthesis of DSF often involves the dehydration of a 3-hydroxyacyl-ACP intermediate by a specialized enzyme (e.g., RpfF), which can possess both dehydratase and thioesterase activity to release the free fatty acid signal.[1][7]

  • Microbe-Associated Molecular Pattern (MAMP) in Plant Immunity: Free medium-chain (R)-3-hydroxy fatty acids (mc-3-OH-FAs), with chain lengths from C8 to C12, are recognized as MAMPs by the plant immune system.[8][9][10] Specifically, in Arabidopsis thaliana, these molecules are perceived by the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION), triggering pattern-triggered immunity (PTI) and enhancing resistance to bacterial pathogens.[8][11] (R)-3-hydroxydecanoic acid has been identified as a potent elicitor, but C8 and other medium-chain variants are also active.[9]

Key Enzymology and Quantitative Data

The primary enzymes governing the fate of the (3R)-3-hydroxyoctanoyl moiety are FabZ and PhaG. While specific kinetic data for this compound is limited in the literature, data on substrate specificity provides valuable insights.

Table 1: Substrate Specificity of Key Enzymes

EnzymeOrganismPreferred Substrates (Acyl Chain Length)Activity on C8 SubstrateReference
FabZ ((3R)-3-hydroxyacyl-ACP dehydratase)Escherichia coliBroad specificity (C4-C16), most active on short chains (C4, C6).Active, but at a lower rate than C6.[12][13]
FabZ ((3R)-3-hydroxyacyl-ACP dehydratase)Pseudomonas aeruginosaBroad specificity, essential for both saturated and unsaturated fatty acid synthesis.Assumed active as part of its broad specificity.[9]
PhaG ((R)-3-hydroxyacyl-ACP:CoA transacylase)Pseudomonas putidaMedium-chain-length (R)-3-hydroxyacyl-ACPs (C6-C12).Active; enables PHA production from octanoate.[3][6]
PhaC1/PhaC2 (PHA Synthase)Pseudomonas putida UPhaC1: C6-C10 aliphatic precursors. PhaC2: Prefers C6 aliphatic precursors.Octanoic acid serves as a precursor, implying polymerization of 3-hydroxyoctanoyl-CoA.[3]

Note: Quantitative kinetic parameters (Km, kcat) for this compound or its ACP derivative are not consistently reported across the literature. The data presented reflects substrate range and preference.

Table 2: Intracellular Concentration Data

MetaboliteOrganismConditionConcentrationReference
3-hydroxy fatty acids (total medium chain) Pseudomonas aeruginosaBiofilm vs. PlanktonicConsistently greater concentration of hydroxy fatty acids in the biofilm matrix.[14]
This compound Various Bacteria-Specific intracellular concentration data is not readily available in the reviewed literature.-

Biochemical Pathways and Experimental Workflows

Metabolic Pathways

The central metabolic position of (3R)-3-hydroxyoctanoyl-ACP/CoA is illustrated in the following pathway diagram.

metabolic_pathway acetyl_coa Acetyl-CoA acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp FabH malonyl_acp Malonyl-ACP malonyl_acp->acetoacetyl_acp elongation Elongation Cycles (FASII) acetoacetyl_acp->elongation FabG, FabZ, FabI oxo_c8_acp 3-Oxooctanoyl-ACP elongation->oxo_c8_acp hydroxy_c8_acp (3R)-3-Hydroxyoctanoyl-ACP oxo_c8_acp->hydroxy_c8_acp FabG (NADPH) enoyl_c8_acp trans-2-Octenoyl-ACP hydroxy_c8_acp->enoyl_c8_acp FabZ (-H2O) hydroxy_c8_coa This compound hydroxy_c8_acp->hydroxy_c8_coa PhaG (+CoA, -ACP) octanoyl_acp Octanoyl-ACP enoyl_c8_acp->octanoyl_acp FabI (NADH) fas_end Fatty Acid Products (C16, C18) octanoyl_acp->fas_end Further Elongation pha mcl-PHA Polymer hydroxy_c8_coa->pha PhaC

Figure 1. Metabolic fate of (3R)-3-hydroxyoctanoyl-ACP/CoA in bacteria.
Signaling Pathway Generation

Medium-chain 3-hydroxy fatty acids serve as precursors for quorum sensing molecules and as direct elicitors of plant immunity.

cluster_0 Reaction 1 (FabZ) cluster_1 Reaction 2 (Coupling) cluster_2 Measurement r1 (3R)-3-Hydroxyoctanoyl-ACP FabZ *trans*-2-Octenoyl-ACP r2 *trans*-2-Octenoyl-ACP* + NADH FabI (excess) Octanoyl-ACP + NAD⁺ r1->r2 m Monitor Decrease in A₃₄₀ (NADH Consumption) r2->m

References

An In-depth Technical Guide on (3R)-3-Hydroxyoctanoyl-CoA and Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. A key intermediate in the beta-oxidation of medium-chain fatty acids is (3R)-3-Hydroxyoctanoyl-CoA. This molecule is formed during the third step of the beta-oxidation spiral and is subsequently oxidized to 3-oxooctanoyl-CoA. The enzyme responsible for this conversion, 3-hydroxyacyl-CoA dehydrogenase (HADH), plays a crucial role in regulating the flux through this pathway. Understanding the kinetics, regulation, and measurement of this compound and its associated enzymes is paramount for researchers in metabolic diseases and for professionals in drug development targeting this pathway. This technical guide provides a comprehensive overview of this compound's role in fatty acid beta-oxidation, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation

Quantitative Data on 3-Hydroxyacyl-CoA Dehydrogenase Activity

The enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) is crucial for the progression of fatty acid beta-oxidation. The kinetic parameters of this enzyme, particularly its affinity for substrates of varying chain lengths, provide insight into the efficiency of medium-chain fatty acid metabolism. Below is a summary of the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various L-3-hydroxyacyl-CoA substrates.

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)
3-hydroxybutyryl-CoAC45.8138.9
3-hydroxyhexanoyl-CoAC62.9153.8
3-hydroxyoctanoyl-CoA C8 1.8 166.7
3-hydroxydecanoyl-CoAC101.5181.8
3-hydroxylauroyl-CoAC121.4142.9
3-hydroxymyristoyl-CoAC141.4111.1
3-hydroxypalmitoyl-CoAC161.583.3

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm.[1][2]

Principle: this compound + NAD+ ⇌ 3-Oxooctanoyl-CoA + NADH + H+

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3

  • NAD+ Solution: 10 mM NAD+ in assay buffer

  • Substrate Solution: 1 mM this compound in assay buffer

  • Enzyme Solution: Purified HADH diluted in assay buffer to a suitable concentration (e.g., 0.1 - 1 µg/mL)

  • Quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD+ solution, and 50 µL of the substrate solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately by gentle inversion.

  • Monitor the increase in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Coupled Spectrophotometric Assay for HADH Activity

To overcome potential product inhibition by 3-ketoacyl-CoA and drive the reaction forward, a coupled enzyme assay can be utilized.[3]

Principle:

  • This compound + NAD+ → 3-Oxooctanoyl-CoA + NADH + H+ (catalyzed by HADH)

  • 3-Oxooctanoyl-CoA + CoASH → Hexanoyl-CoA + Acetyl-CoA (catalyzed by 3-ketoacyl-CoA thiolase)

Materials:

  • In addition to the materials for Protocol 1:

    • Coenzyme A (CoASH) solution: 10 mM in assay buffer

    • 3-ketoacyl-CoA thiolase (commercially available)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and CoASH.

  • Add a sufficient amount of 3-ketoacyl-CoA thiolase to ensure the second reaction is not rate-limiting.

  • Add the this compound substrate and equilibrate the mixture at the desired temperature.

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]

Sample Preparation (from Cultured Cells):

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable method (e.g., sonication or addition of organic solvents like acetonitrile).

  • Precipitate proteins by centrifugation.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol (B129727) and then water.

    • Load the sample.

    • Wash with a low percentage of organic solvent (e.g., 5% methanol in water).

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: Typically 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ion (Q3): A specific fragment ion generated from the precursor.

    • Collision Energy: Optimized for the specific transition.

  • Quantification:

    • A standard curve is generated using known concentrations of a this compound standard.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample preparation.

Mandatory Visualization

fatty_acid_beta_oxidation cluster_octanoyl Example with Octanoyl-CoA (C8) Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) (3R)-3-Hydroxyacyl-CoA (3R)-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->(3R)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (3R)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) β-Ketothiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA To TCA Cycle Octanoyl-CoA Octanoyl-CoA trans-Δ2-Octenoyl-CoA trans-Δ2-Octenoyl-CoA Octanoyl-CoA->trans-Δ2-Octenoyl-CoA This compound This compound trans-Δ2-Octenoyl-CoA->this compound 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA This compound->3-Oxooctanoyl-CoA Hexanoyl-CoA Hexanoyl-CoA 3-Oxooctanoyl-CoA->Hexanoyl-CoA Acetyl-CoA_out Acetyl-CoA_out 3-Oxooctanoyl-CoA->Acetyl-CoA_out To TCA Cycle

Caption: The four core enzymatic steps of the fatty acid beta-oxidation spiral.

AMPK_Regulation AMP/ATP Ratio Increase AMP/ATP Ratio Increase AMPK AMPK AMP/ATP Ratio Increase->AMPK Activates ACC (Acetyl-CoA Carboxylase) ACC (Acetyl-CoA Carboxylase) AMPK->ACC (Acetyl-CoA Carboxylase) Inhibits Malonyl-CoA Malonyl-CoA ACC (Acetyl-CoA Carboxylase)->Malonyl-CoA Produces CPT1 (Carnitine Palmitoyltransferase I) CPT1 (Carnitine Palmitoyltransferase I) Malonyl-CoA->CPT1 (Carnitine Palmitoyltransferase I) Inhibits Fatty Acyl-CoA into Mitochondria Fatty Acyl-CoA into Mitochondria CPT1 (Carnitine Palmitoyltransferase I)->Fatty Acyl-CoA into Mitochondria Promotes Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Fatty Acyl-CoA into Mitochondria->Fatty Acid Beta-Oxidation Leads to

Caption: AMPK signaling pathway regulating fatty acid beta-oxidation.

PPARa_Regulation cluster_genes Target Gene Transcription Fatty Acids (Ligands) Fatty Acids (Ligands) PPARα PPARα Fatty Acids (Ligands)->PPARα Activate RXR RXR PPARα->RXR Heterodimerizes with PPRE (PPAR Response Element) PPRE (PPAR Response Element) PPARα->PPRE (PPAR Response Element) Binds to RXR->PPRE (PPAR Response Element) Binds to CPT1 CPT1 PPRE (PPAR Response Element)->CPT1 Upregulates Acyl-CoA Synthetase Acyl-CoA Synthetase PPRE (PPAR Response Element)->Acyl-CoA Synthetase Upregulates HADH HADH PPRE (PPAR Response Element)->HADH Upregulates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation CPT1->Increased Fatty Acid Oxidation Acyl-CoA Synthetase->Increased Fatty Acid Oxidation HADH->Increased Fatty Acid Oxidation

Caption: PPARα signaling pathway regulating fatty acid beta-oxidation gene expression.

References

The Central Role of (3R)-3-Hydroxyoctanoyl-CoA in Medium-Chain-Length Polyhydroxyalkanoate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, possess elastomeric properties that make them attractive for a wide range of applications, including in the biomedical field. A key precursor for the synthesis of mcl-PHAs is (3R)-3-Hydroxyoctanoyl-CoA. This technical guide provides an in-depth exploration of the function of this compound in PHA synthesis, with a focus on its generation through the β-oxidation pathway and its subsequent polymerization. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Introduction

The microbial synthesis of polyhydroxyalkanoates (PHAs) offers a sustainable alternative to conventional petroleum-based plastics. The versatility of PHAs stems from the ability to tailor their material properties by controlling the monomeric composition. Medium-chain-length PHAs (mcl-PHAs), such as poly(3-hydroxyoctanoate) (PHO), exhibit enhanced flexibility and a lower melting point compared to their short-chain-length counterparts, making them suitable for applications requiring elastomeric characteristics.[1][2] The incorporation of monomers like 3-hydroxyoctanoate (B1259324) is central to achieving these desirable properties.

This compound is the direct precursor for the incorporation of 3-hydroxyoctanoate (3HO) monomers into the growing PHA polymer chain. This intermediate is primarily supplied through the β-oxidation pathway when fatty acids, such as octanoate (B1194180), are utilized as the carbon source.[3] The principal enzyme responsible for the polymerization of this compound is PHA synthase (PhaC). This guide will elucidate the metabolic journey from octanoate to PHO and provide the necessary technical details for researchers in the field.

Metabolic Pathway: From Octanoate to Poly(3-hydroxyoctanoate)

The synthesis of PHO from octanoate in bacteria like Pseudomonas putida predominantly occurs via the β-oxidation cycle. This pathway systematically breaks down the fatty acid into two-carbon units of acetyl-CoA, while generating (R)-3-hydroxyacyl-CoA intermediates that can be channeled into PHA synthesis.

The key enzymatic steps are:

  • Activation: Octanoate is first activated to its coenzyme A thioester, octanoyl-CoA.

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding trans-2-octenoyl-CoA.

  • Hydration: The crucial step for PHA synthesis involves the stereospecific hydration of trans-2-octenoyl-CoA by (R)-specific enoyl-CoA hydratase (PhaJ) to form this compound.[4][5]

  • Polymerization: PHA synthase (PhaC) catalyzes the polymerization of this compound monomers into the PHO polymer, with the concomitant release of coenzyme A.[6]

PHA_Synthesis_Pathway Octanoate Octanoate Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA Acyl-CoA Synthetase trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase _3R_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->_3R_3_Hydroxyoctanoyl_CoA (R)-specific enoyl-CoA hydratase (PhaJ) PHO Poly(3-hydroxyoctanoate) (PHO) _3R_3_Hydroxyoctanoyl_CoA->PHO PHA Synthase (PhaC)

Quantitative Data on PHA Synthesis from Octanoate

The monomer composition of the resulting PHA polymer is highly dependent on the carbon source provided. When Pseudomonas putida is cultured on octanoate, the dominant monomer incorporated is 3-hydroxyoctanoate (3HO).

StrainCarbon SourcePHA Content (% of CDW)3-hydroxyhexanoate (3HHx) (mol%)3-hydroxyoctanoate (3HO) (mol%)3-hydroxydecanoate (3HD) (mol%)Other Monomers (mol%)Reference
Pseudomonas putida GPo1Octanoate60-96-4[7]
Pseudomonas putida B-14875Octanoate-MinorMajorMinor-[3][8]
Pseudomonas putida KT2440Octanoate-MinorMajorMinor-[3][8]
Pseudomonas putida LS46Octanoate48.9----[9]

CDW: Cell Dry Weight. Dashes indicate data not specified in the reference.

Experimental Protocols

Cultivation of Pseudomonas putida for PHO Production

This protocol describes the cultivation of Pseudomonas putida for the production of PHO using octanoate as the primary carbon source.

Materials:

  • Pseudomonas putida strain (e.g., GPo1, KT2440)

  • Mineral Salts Medium (MSM)[10]

  • Sodium octanoate solution (e.g., 20 mM initial concentration)[7]

  • Ammonium (B1175870) chloride (as nitrogen source)

  • Trace elements solution

  • Shake flasks or bioreactor

  • Incubator shaker (30°C)

Procedure:

  • Prepare a preculture by inoculating a single colony of P. putida into a nutrient-rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking.

  • Inoculate the main culture in MSM containing sodium octanoate as the carbon source and a limiting concentration of a nitrogen source (e.g., ammonium chloride) to induce PHA accumulation.[7][10]

  • Incubate the culture at 30°C with vigorous shaking for aeration. For bioreactor cultivation, maintain the pH and dissolved oxygen levels.[7]

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells during the stationary phase by centrifugation.

  • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

Cultivation_Workflow cluster_0 Preparation cluster_1 Production cluster_2 Harvesting Preculture Inoculate P. putida in rich medium (overnight) MainCulture Inoculate main culture (MSM + Octanoate) Preculture->MainCulture Incubation Incubate at 30°C with shaking MainCulture->Incubation Monitoring Monitor cell growth (OD600) Incubation->Monitoring Harvest Harvest cells by centrifugation Monitoring->Harvest Wash Wash cell pellet Harvest->Wash Lyophilize Lyophilize for CDW Wash->Lyophilize

Extraction and Quantification of PHO

This protocol outlines the extraction of PHO from bacterial cells and the subsequent analysis of its monomeric composition using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Lyophilized bacterial cells containing PHO

  • Chloroform (B151607)

  • Methanol containing 15% (v/v) sulfuric acid[11]

  • Internal standard (e.g., benzoic acid methyl ester)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Methanolysis: Suspend a known amount of lyophilized cells in a mixture of chloroform and methanol/sulfuric acid.[11]

  • Heat the suspension at 100°C for 140 minutes to depolymerize the PHO and convert the resulting 3-hydroxyoctanoate monomers into their methyl ester derivatives.[11]

  • After cooling, add water to the mixture to induce phase separation.

  • Collect the organic phase (chloroform layer) containing the methyl esters of the PHA monomers.

  • GC-MS Analysis: Inject an aliquot of the organic phase into the GC-MS system.

  • Separate the different monomer methyl esters on a suitable GC column.

  • Identify the monomers based on their mass spectra by comparison with a library of standards.

  • Quantify the amount of each monomer by integrating the peak areas and comparing them to an internal or external standard curve.[3][12]

In Vitro PHA Synthase Activity Assay

This spectrophotometric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization of a (R)-3-hydroxyacyl-CoA substrate.[6][13]

Materials:

  • Crude cell extract or purified PHA synthase

  • This compound (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and BSA.

  • Add the PHA synthase sample (crude extract or purified enzyme) to the reaction mixture.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 412 nm at 30°C. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.[14]

  • Calculate the enzyme activity based on the rate of TNB formation, using its molar extinction coefficient. One unit of PHA synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Detection Reaction cluster_2 Measurement Substrate This compound Product PHO + CoA Substrate->Product PhaC Enzyme PHA Synthase (PhaC) CoA CoA Product->CoA TNB TNB (Yellow) CoA->TNB DTNB DTNB DTNB Spectrophotometer Absorbance at 412 nm TNB->Spectrophotometer

Conclusion

This compound is a pivotal intermediate in the biosynthesis of mcl-PHAs, particularly when fatty acids are the carbon source. Its efficient generation via the β-oxidation pathway and subsequent polymerization by PHA synthase are critical for the production of PHO, a biopolymer with promising elastomeric properties. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the characterization, production, and application of these versatile bioplastics. A thorough understanding of the function of this compound and the enzymes involved in its metabolism is essential for the rational design of microbial cell factories for the tailored synthesis of novel PHAs with enhanced properties for various applications, including in the pharmaceutical and biomedical fields.

References

Enzymatic Synthesis of (3R)-3-Hydroxyoctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Hydroxyoctanoyl-CoA is a chiral molecule of significant interest in various biotechnological and pharmaceutical applications, including the production of biodegradable polymers and the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on two primary biocatalytic strategies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the practical implementation of these synthetic routes.

Introduction

The stereospecific synthesis of chiral molecules is a cornerstone of modern drug development and biotechnology. This compound, a medium-chain length hydroxy fatty acyl-CoA, serves as a key building block in various metabolic pathways. Its enzymatic synthesis offers a highly selective and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps and can generate undesirable stereoisomers. This guide explores the two principal enzymatic pathways for the production of this compound: the hydration of trans-2-octenoyl-CoA and the reduction of 3-oxooctanoyl-CoA.

Enzymatic Synthesis Pathways

There are two primary, well-characterized enzymatic routes for the synthesis of this compound.

Route 1: Hydration of trans-2-Octenoyl-CoA

This pathway utilizes an (R)-specific enoyl-CoA hydratase (EC 4.2.1.17), such as PhaJ, to catalyze the stereospecific addition of water to the double bond of trans-2-octenoyl-CoA. This reaction directly yields this compound.[1]

Route 2: Reduction of 3-Oxooctanoyl-CoA

This alternative route involves the reduction of a keto group at the C3 position of 3-oxooctanoyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA reductase (EC 1.1.1.100) or a 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), utilizing NADH or NADPH as a cofactor, to produce this compound.

Data Presentation

Kinetic Parameters of Key Enzymes

The selection of an appropriate enzyme is critical for efficient synthesis. The following table summarizes the kinetic parameters of representative enzymes for each synthetic route.

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
(R)-specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviaetrans-2-Crotonyl-CoA (C4)1306.2 x 10³62004.8 x 10⁷[2][3]
trans-2-Hexenoyl-CoA (C6)501.8 x 10³18003.6 x 10⁷[2][3]
trans-2-Octenoyl-CoA (C8)203003001.5 x 10⁷[2][3]
3-Hydroxybutyryl-CoA Dehydrogenase from Clostridium beijerinckiiAcetoacetyl-CoA (C4)14540--[4]
NADH8.6---[4]

Experimental Protocols

Synthesis of this compound via Hydration of trans-2-Octenoyl-CoA

This protocol is adapted from methods used for the characterization of (R)-specific enoyl-CoA hydratases.[2][3]

Materials:

  • Purified (R)-specific Enoyl-CoA Hydratase (e.g., PhaJ from Aeromonas caviae, PhaJAc)

  • trans-2-Octenoyl-CoA

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of trans-2-octenoyl-CoA (e.g., 25 µM for kinetic assays, or higher for preparative synthesis).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of the purified PhaJAc enzyme.

  • For preparative synthesis, incubate the reaction for a predetermined optimal time (e.g., 1-4 hours) with gentle agitation.

  • Monitor the reaction progress by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • The reaction can be stopped by the addition of an acid (e.g., HCl to a final concentration of 50 mM) or by heat inactivation.

Purification of this compound

This protocol is based on the purification of a similar, shorter-chain molecule, (3R)-3-hydroxybutyryl-CoA, and may require optimization for this compound.[5]

Materials:

  • Q-Sepharose ion-exchange chromatography column

  • HCl solutions (50 mM and 100 mM)

  • Reaction mixture from the enzymatic synthesis

Procedure:

  • Dilute the reaction mixture (e.g., 20-fold) with a low ionic strength buffer to facilitate binding to the ion-exchange column.

  • Load the diluted sample onto a Q-Sepharose ion-exchange column.

  • Wash the column with 50 mM HCl to remove unbound proteins and other impurities.

  • Elute the this compound using 100 mM HCl.

  • Monitor the elution using a spectrophotometer at 260 nm (for the adenine (B156593) ring of CoA).

  • Pool the fractions containing the product and confirm its identity and purity using LC-MS/MS and NMR.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of acyl-CoAs and should be optimized for this compound.[6][7][8]

Sample Preparation (from in vitro synthesis):

  • Terminate the enzymatic reaction as described above.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitated protein.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for this compound will need to be determined empirically.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathways cluster_route1 Route 1: Hydration cluster_route2 Route 2: Reduction trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA PhaJ PhaJ trans-2-Octenoyl-CoA->PhaJ (3R)-3-Hydroxyoctanoyl-CoA_1 This compound PhaJ->(3R)-3-Hydroxyoctanoyl-CoA_1 H2O H2O H2O->PhaJ 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA Reductase 3-Ketoacyl-CoA Reductase 3-Oxooctanoyl-CoA->Reductase NAD(P)+ NAD(P)+ Reductase->NAD(P)+ (3R)-3-Hydroxyoctanoyl-CoA_2 This compound Reductase->(3R)-3-Hydroxyoctanoyl-CoA_2 NAD(P)H NAD(P)H NAD(P)H->Reductase

Caption: Enzymatic synthesis pathways for this compound.

Experimental_Workflow Start Start Enzymatic_Reaction Enzymatic Synthesis Reaction (Hydration or Reduction) Start->Enzymatic_Reaction Reaction_Termination Reaction Termination (Acidification or Heat) Enzymatic_Reaction->Reaction_Termination Purification Product Purification (Ion-Exchange Chromatography) Reaction_Termination->Purification Analysis Product Analysis (LC-MS/MS, NMR) Purification->Analysis End End Analysis->End

References

(3R)-3-Hydroxyoctanoyl-CoA as a Precursor for Bioplastics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the microbial synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters with significant potential as renewable bioplastics. These polymers exhibit desirable thermoplastic and elastomeric properties, making them attractive alternatives to conventional petroleum-based plastics in a variety of applications, including in the biomedical field. This technical guide provides a comprehensive overview of the metabolic pathways involved in the production of this compound and its subsequent polymerization. Detailed experimental protocols for microbial cultivation, bioplastic extraction and purification, and polymer characterization are presented. Furthermore, a summary of key quantitative data from various studies is provided to serve as a benchmark for researchers in the field.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of polyesters synthesized and accumulated as intracellular carbon and energy storage granules by a wide range of microorganisms.[1][2] Depending on the number of carbon atoms in their monomeric units, PHAs are classified as either short-chain-length (scl-PHAs), containing 3 to 5 carbon atoms, or medium-chain-length (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms.[3][4] Mcl-PHAs, which include poly(3-hydroxyoctanoate) (PHO), are of particular interest due to their lower crystallinity and higher elasticity compared to the more brittle scl-PHAs like poly(3-hydroxybutyrate) (PHB).[5][6]

The monomer this compound is a key precursor for the synthesis of PHO and other mcl-PHAs. Its availability within the microbial cell is a crucial determinant of the final polymer yield and composition. This guide will delve into the metabolic intricacies of its production and polymerization, offering a technical resource for researchers aiming to harness and engineer these biological systems for efficient bioplastic production.

Metabolic Pathways for this compound and mcl-PHA Synthesis

The biosynthesis of mcl-PHAs from (3R)-3-hydroxyacyl-CoA precursors can be broadly categorized into two main routes depending on the carbon source utilized by the microorganism: the fatty acid β-oxidation pathway and the de novo fatty acid synthesis pathway.

Fatty Acid β-Oxidation Pathway

When microorganisms such as Pseudomonas putida are cultured on fatty acids like octanoic acid, the β-oxidation pathway is the primary route for generating PHA monomers.[7][8] In this pathway, fatty acids are activated to their corresponding acyl-CoA thioesters. A key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), catalyzes the stereospecific hydration of a trans-2-enoyl-CoA intermediate of the β-oxidation cycle to produce (R)-3-hydroxyacyl-CoA, including this compound.[7][9] This monomer is then polymerized by PHA synthase (PhaC) to form the mcl-PHA polymer.[10][11] Metabolic engineering strategies, such as deleting genes involved in the further degradation of the acyl-CoA chain (e.g., fadA and fadB), can be employed to channel more intermediates towards PHA synthesis.[8][12]

beta_oxidation_pathway Fatty Acid (e.g., Octanoic Acid) Fatty Acid (e.g., Octanoic Acid) Acyl-CoA Acyl-CoA Fatty Acid (e.g., Octanoic Acid)->Acyl-CoA FadD trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA->trans-2-Enoyl-CoA FadE This compound This compound trans-2-Enoyl-CoA->this compound PhaJ ((R)-specific enoyl-CoA hydratase) β-Oxidation Cycle β-Oxidation Cycle trans-2-Enoyl-CoA->β-Oxidation Cycle FadB mcl-PHA (e.g., PHO) mcl-PHA (e.g., PHO) This compound->mcl-PHA (e.g., PHO) PhaC (PHA Synthase)

β-Oxidation Pathway for mcl-PHA Synthesis.

De Novo Fatty Acid Synthesis Pathway

When unrelated carbon sources such as sugars or glycerol (B35011) are utilized, intermediates from the de novo fatty acid synthesis pathway can be diverted towards mcl-PHA production.[2][9] In this pathway, (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates are converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[2][13] This provides the necessary this compound and other mcl-hydroxyacyl-CoA monomers for polymerization by PhaC. This pathway is particularly important for producing mcl-PHAs from inexpensive and renewable feedstocks.[5][6]

de_novo_pathway Unrelated Carbon Source\n(e.g., Glucose, Glycerol) Unrelated Carbon Source (e.g., Glucose, Glycerol) Acetyl-CoA Acetyl-CoA Unrelated Carbon Source\n(e.g., Glucose, Glycerol)->Acetyl-CoA Fatty Acid de novo Synthesis Fatty Acid de novo Synthesis Acetyl-CoA->Fatty Acid de novo Synthesis (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP Fatty Acid de novo Synthesis->(R)-3-Hydroxyacyl-ACP This compound This compound (R)-3-Hydroxyacyl-ACP->this compound PhaG (3-hydroxyacyl-ACP:CoA transacylase) mcl-PHA (e.g., PHO) mcl-PHA (e.g., PHO) This compound->mcl-PHA (e.g., PHO) PhaC (PHA Synthase)

De Novo Fatty Acid Synthesis Pathway for mcl-PHA.

Quantitative Data on mcl-PHA Production

The production of mcl-PHAs is influenced by the microbial strain, carbon source, and fermentation strategy. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Production of mcl-PHAs by Pseudomonas putida under different conditions.

StrainCarbon SourceFermentation ModeCell Dry Weight (g/L)PHA Content (% of CDW)PHA Titer (g/L)Monomer CompositionReference
P. putida KT2440Crude GlycerolFed-batch (constant feeding)~5034%9.7mcl-PHA[2][14]
P. putida ΔphaZCrude GlycerolFed-batch (constant feeding)~50-12.7mcl-PHA[2][14]
P. putida ΔphaZCrude GlycerolFed-batch (DO-stat)-38.9%-mcl-PHA[2]
P. putida CA-3Butyrate (B1204436) then DecanoateFed-batch71.365%-mcl-PHA[10][15]
P. putida KT2440Glucose & Octanoic AcidTwo-step fermentation---mcl-PHA[3][7]

Table 2: Properties of mcl-PHAs produced from different substrates.

Producing OrganismSubstrateMolecular Weight (Mw) (kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
P. putida ΔphaZCrude Glycerol460-5052.4-2.6----[2]
P. putida LS46Octanoic Acid---36532.98161[1]
P. putida LS46Canola Oil---53Amorphous--[1]
P. putida LS46Hexanoic Acid---131.1 (low enthalpy)--[16]
P. putida LS46Carbohydrates--Lower43.2 - 51.2LowLow[16]

Experimental Protocols

The following section provides detailed methodologies for key experiments in the production and characterization of mcl-PHAs.

General Experimental Workflow

The overall process for producing and characterizing mcl-PHAs involves several key stages, from microbial cultivation to polymer analysis.

experimental_workflow cluster_production Production Phase cluster_downstream Downstream Processing & Analysis cluster_analysis Characterization Techniques Inoculum_Preparation Inoculum Preparation Fermentation Fed-Batch Fermentation (e.g., P. putida) Inoculum_Preparation->Fermentation Biomass_Harvesting Biomass Harvesting (Centrifugation) Fermentation->Biomass_Harvesting PHA_Extraction PHA Extraction (Solvent or Digestion) Biomass_Harvesting->PHA_Extraction PHA_Purification PHA Purification (Precipitation) PHA_Extraction->PHA_Purification Polymer_Characterization Polymer Characterization PHA_Purification->Polymer_Characterization GC_MS GC-MS (Monomer Composition) Polymer_Characterization->GC_MS GPC GPC (Molecular Weight) Polymer_Characterization->GPC DSC_TGA DSC/TGA (Thermal Properties) Polymer_Characterization->DSC_TGA

General workflow for mcl-PHA production and analysis.

Protocol for Fed-Batch Cultivation of Pseudomonas putida

This protocol is adapted for high-cell-density cultivation to maximize biomass and subsequent PHA production.[2][14]

  • Inoculum Preparation:

    • Aseptically transfer a single colony of P. putida from a fresh agar (B569324) plate to a 50 mL falcon tube containing 10 mL of a suitable rich medium (e.g., LB broth).

    • Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

    • Use this primary culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 20 g/L glucose or crude glycerol) to an initial optical density at 600 nm (OD600) of 0.1. This serves as the pre-culture for the bioreactor.

    • Incubate the pre-culture under the same conditions until it reaches the late exponential phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare a sterile bioreactor containing M9 minimal medium supplemented with 20 g/L of the primary carbon source (e.g., crude glycerol), MgSO4·7H2O (0.12 g/L), and a trace element solution.[2][14]

    • Inoculate the bioreactor with the pre-culture to achieve an initial OD600 of approximately 0.2-0.3.

    • Maintain the culture at 30°C, with pH controlled at 7.0 (using, for example, 2M H2SO4 and 2M NaOH).

    • Set the initial stirring speed to 500 rpm and the aeration rate to 1 volume of air per volume of liquid per minute (vvm). The dissolved oxygen (DO) should be maintained above 30% saturation by increasing the stirrer speed and/or supplementing with pure oxygen.

    • Run in batch mode until the initial carbon source is nearly depleted (typically 20-24 hours).

  • Fed-Batch Phase for Biomass Accumulation:

    • Initiate a fed-batch strategy by feeding a concentrated solution of the carbon source. An exponential feeding strategy can be employed to maintain a specific growth rate (e.g., μ = 0.1 h-1).[2][14]

    • Continue feeding until a high cell density is achieved (e.g., CDW of ~50 g/L).

  • PHA Accumulation Phase:

    • Induce PHA accumulation by creating a nutrient limitation, typically nitrogen. This can be achieved by stopping the ammonium (B1175870) feed while continuing to feed the carbon source.

    • A constant feeding rate of the carbon source can be applied during this phase.[2][14]

    • Alternatively, a DO-stat feeding strategy can be used, where the carbon source is fed in response to an increase in the DO level, which indicates carbon limitation.

    • Continue the fermentation for an additional 24-48 hours to allow for PHA accumulation.

  • Biomass Harvesting:

    • Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with distilled water and re-centrifuge.

    • Lyophilize the washed cell pellet to determine the cell dry weight and for subsequent PHA extraction.

Protocol for mcl-PHA Extraction and Purification

This protocol describes a common solvent extraction method.

  • Extraction:

    • Transfer a known weight of lyophilized cells to a screw-capped glass tube.

    • Add chloroform (B151607) to the biomass (e.g., at a 10% w/v ratio).[17]

    • Seal the tube and heat at 100°C for 4 hours with intermittent mixing.[17]

    • Alternatively, perform Soxhlet extraction with chloroform for 24 hours.

    • After extraction, cool the mixture and add deionized water. Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the dissolved PHA.

  • Purification:

    • Precipitate the PHA from the chloroform solution by adding a 10-fold volume of ice-cold ethanol (B145695) or methanol (B129727).[17]

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with ethanol or methanol to remove residual lipids and other impurities.

    • Dry the purified PHA in a vacuum oven at 60°C until a constant weight is achieved.

Protocol for PHA Characterization

This protocol involves the methanolysis of the PHA polymer to form methyl esters of the constituent hydroxyalkanoates, which are then analyzed by GC-MS.[4]

  • Sample Preparation (Methanolysis):

    • Accurately weigh 5-10 mg of dried PHA or lyophilized cells into a screw-capped test tube.

    • Add 2 mL of chloroform and 2 mL of a methanolysis solution (e.g., 15% v/v sulfuric acid in methanol).[4]

    • Seal the tube tightly and heat at 100°C for 140 minutes in a heating block or oven.[4]

    • Cool the tube to room temperature.

    • Add 1 mL of deionized water and vortex thoroughly to extract the methyl esters into the organic phase.

    • Allow the phases to separate and carefully transfer the lower organic (chloroform) phase to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set up a temperature program, for example: initial temperature of 80°C for 2 minutes, ramp to 250°C at a rate of 8°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in scan mode over a mass range of m/z 45-600.[4]

    • Identify the peaks corresponding to the methyl esters of the 3-hydroxyalkanoates by comparing their mass spectra with a library (e.g., NIST) and retention times with known standards.

    • Quantify the relative abundance of each monomer by integrating the peak areas in the total ion chromatogram.

GPC separates polymer molecules based on their size in solution to determine the molecular weight distribution.[17][18]

  • Sample Preparation:

    • Dissolve the purified PHA in a suitable solvent (e.g., chloroform) at a concentration of approximately 3 mg/mL.[17]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GPC Analysis:

    • Use a GPC system equipped with a refractive index (RI) detector and a suitable column set for polymer analysis (e.g., Shodex K-804).[17]

    • Use the same solvent as used for sample preparation as the mobile phase at a constant flow rate (e.g., 1 mL/min).[17]

    • Inject the filtered sample solution.

    • Calibrate the system using polystyrene standards of known molecular weights to create a calibration curve of log(molecular weight) versus retention time.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PHA sample using the calibration curve.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer.[16]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the purified PHA into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example:

      • Heat from -60°C to 200°C at a rate of 10°C/min.[16]

      • Cool from 200°C to -60°C at a rate of 10°C/min.

      • Reheat from -60°C to 200°C at a rate of 10°C/min.

    • From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).

  • Thermogravimetric Analysis (TGA):

    • Place a known amount of the purified PHA (5-10 mg) into a TGA pan.

    • Heat the sample from room temperature to 500°C at a heating rate of 5°C/min under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[16]

    • Record the weight loss as a function of temperature to determine the thermal degradation temperature (Td).

Conclusion

This compound is a pivotal precursor in the biosynthesis of mcl-PHAs, a promising class of bioplastics. Understanding and manipulating the metabolic pathways that lead to its formation are key to enhancing the production of these valuable biomaterials. This guide has provided an in-depth overview of the relevant metabolic pathways, a compilation of quantitative production data, and detailed experimental protocols for the cultivation, extraction, and characterization of mcl-PHAs. It is intended to serve as a valuable resource for researchers and professionals working towards the development of sustainable and economically viable bioplastic production processes. The continued exploration of metabolic engineering strategies and optimization of fermentation and downstream processes will undoubtedly accelerate the commercialization of these environmentally friendly polymers.

References

The Discovery and Characterization of (3R)-3-Hydroxyoctanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in the mitochondrial fatty acid β-oxidation spiral, a major catabolic pathway for energy production from lipids.[1][2] Its discovery is intrinsically linked to the elucidation of this fundamental metabolic process. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, the enzymatic reactions it participates in, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research.

Discovery and Biological Significance

The discovery of this compound was not a singular event but rather a consequence of the systematic unraveling of the fatty acid β-oxidation pathway. This metabolic sequence involves a series of four recurring enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[1][2] this compound is the specific intermediate generated during the oxidation of octanoyl-CoA and other medium- to long-chain fatty acids.

Its primary biological significance lies in its role as a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).[3][4] The proper metabolism of this compound is crucial for maintaining energy homeostasis, particularly in tissues with high metabolic rates such as the heart, liver, and skeletal muscle.[2] Deficiencies in the enzymes that process 3-hydroxyacyl-CoAs can lead to serious metabolic disorders.[5]

Physicochemical Properties

While specific experimental data for the isolated this compound is not extensively published, its properties can be inferred from its structure and data on related molecules.

PropertyValueSource
Molecular Formula C29H50N7O18P3SPubChem
Molecular Weight 909.7 g/mol PubChem
Stereochemistry (3R)By definition
Solubility Expected to be soluble in aqueous buffersInferred
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pH.[6]Inferred

Metabolic Pathway: Fatty Acid β-Oxidation

This compound is the product of the second step and the substrate for the third step in each cycle of mitochondrial β-oxidation of an eight-carbon fatty acid.

beta_oxidation cluster_inputs Inputs cluster_outputs Outputs Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Octanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Octenoyl_CoA->Enoyl_CoA_Hydratase R_3_Hydroxyoctanoyl_CoA This compound L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase R_3_Hydroxyoctanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Hexanoyl_CoA Hexanoyl-CoA Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Octenoyl_CoA FAD FAD Acyl_CoA_Dehydrogenase->FAD FADH2 FADH₂ Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase->R_3_Hydroxyoctanoyl_CoA H2O H₂O Enoyl_CoA_Hydratase->H2O L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA NAD NAD⁺ L_3_Hydroxyacyl_CoA_Dehydrogenase->NAD NADH NADH + H⁺ L_3_Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase->Hexanoyl_CoA Thiolase->Acetyl_CoA CoA_SH CoA-SH Thiolase->CoA_SH

Caption: Mitochondrial fatty acid β-oxidation of octanoyl-CoA.

Enzymology: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

HADH catalyzes the reversible NAD+-dependent oxidation of this compound to 3-ketoacyl-CoA.[4][7] This is a critical, energy-yielding step in the β-oxidation pathway.

HADH_reaction Substrate This compound Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Product 3-Ketoacyl-CoA Enzyme->Product NADH NADH + H⁺ Enzyme->NADH NAD NAD⁺ NAD->Enzyme

Caption: Reaction catalyzed by L-3-Hydroxyacyl-CoA Dehydrogenase.

Quantitative Data for Medium-Chain HADH Activity
Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4100150
3-Hydroxyhexanoyl-CoAC620250
3-Hydroxydecanoyl-CoAC1010200
3-Hydroxydodecanoyl-CoAC1210150

Note: These values are illustrative and can vary based on the specific enzyme source and assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm.[7][9]

Materials:

  • 100 mM Potassium Phosphate buffer, pH 7.3

  • 20 mM NAD+ stock solution in assay buffer

  • 10 mM this compound substrate stock solution (or other 3-hydroxyacyl-CoA)

  • Purified HADH enzyme solution

Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • Potassium Phosphate buffer to a final volume of 1 mL

    • NAD+ stock solution to a final concentration of 1 mM

    • Substrate stock solution to the desired final concentration (e.g., for Km determination, vary this concentration)

  • Incubate the cuvette in a spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the HADH enzyme solution.

  • Immediately mix by inversion and begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples.[10][11][12]

lc_ms_workflow Sample Biological Sample (e.g., Cultured Cells, Tissue) Extraction Acyl-CoA Extraction (e.g., with Acetonitrile/Isopropanol/Methanol) Sample->Extraction SPE Solid Phase Extraction (SPE) (Optional Purification) Extraction->SPE LC_MS LC-MS/MS Analysis (Reverse-phase UPLC, Triple Quadrupole MS) SPE->LC_MS Data_Analysis Data Analysis (Quantification against Standard Curve) LC_MS->Data_Analysis

References

Stereospecificity of 3-Hydroxyacyl-CoA Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA molecules are pivotal metabolic intermediates in a variety of essential biochemical pathways, most notably in fatty acid β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs). The stereochemistry at the C-3 position of these molecules, designated as either (S)- or (R)- (or L- and D- respectively), dictates their metabolic fate and biological function. This technical guide provides a comprehensive overview of the stereospecificity of 3-hydroxyacyl-CoA molecules, detailing the enzymes that govern their synthesis and degradation, the analytical methods for their differentiation, and their roles in distinct metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic development.

Data Presentation: Quantitative Analysis of Enzyme Kinetics and Stereoisomer Separation

The stereospecificity of enzymes acting on 3-hydroxyacyl-CoA molecules is a cornerstone of their metabolic regulation. This section presents quantitative data on the kinetic parameters of key enzymes and the chromatographic separation of 3-hydroxyacyl-CoA stereoisomers.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases (HADH)

This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for L-3-hydroxyacyl-CoA dehydrogenase (L-HADH) and D-3-hydroxyacyl-CoA dehydrogenase (D-HADH) with various substrates. L-HADH is a key enzyme in fatty acid β-oxidation and exhibits high specificity for (S)-3-hydroxyacyl-CoA substrates.[1] Conversely, D-HADH is involved in pathways such as polyhydroxyalkanoate (PHA) synthesis and utilizes (R)-3-hydroxyacyl-CoA substrates.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)Reference
L-3-Hydroxyacyl-CoA DehydrogenasePig Heart(S)-3-Hydroxybutyryl-CoA (C4)2111.2[2]
(S)-3-Hydroxyoctanoyl-CoA (C8)5.118.5[2]
(S)-3-Hydroxymyristoyl-CoA (C14)4.810.8[2]
(S)-3-Hydroxypalmitoyl-CoA (C16)4.58.9[2]
D-3-Hydroxyacyl-CoA DehydrogenaseRalstonia eutropha H16Acetoacetyl-CoA (reverse reaction)48149[2]

Note: The activity of L-HADH with (R)-3-hydroxyacyl-CoA substrates is generally negligible.[1]

Table 2: Chiral Separation of 3-Hydroxyacyl-CoA Stereoisomers

The effective separation of (R)- and (S)-3-hydroxyacyl-CoA enantiomers is crucial for their individual study and quantification. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method.

Analytical MethodChiral Stationary PhaseAnalyteRetention Time (min)Resolution (α)Reference
Chiral HPLCChiralcel OD-H3(R)-Hydroxyhexadecanoyl-CoAShorterNot specified[3]
3(S)-Hydroxyhexadecanoyl-CoALonger[3]

Note: The resolution factor (α) is a measure of the separation between two peaks in chromatography. A value greater than 1 indicates a separation. While the specific resolution value was not provided in the cited source, the clear difference in retention times demonstrates successful chiral separation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-hydroxyacyl-CoA stereospecificity.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH (forward reaction) or the oxidation of NADH to NAD+ (reverse reaction).[1]

Principle:

  • Forward Reaction: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

  • Reverse Reaction: 3-Ketoacyl-CoA + NADH + H+ ⇌ (S)-3-Hydroxyacyl-CoA + NAD+

Materials:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 10 mM NAD+ solution in assay buffer

  • 10 mM NADH solution in assay buffer

  • 1 mM (S)- or (R)-3-hydroxyacyl-CoA substrate solution in assay buffer

  • Purified HADH enzyme solution (e.g., 0.1 - 1 µg/mL in assay buffer)

  • Quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 25°C or 37°C)

Procedure (Forward Reaction):

  • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD+ solution, and 50 µL of the (S)- or (R)-3-hydroxyacyl-CoA substrate solution.

  • Incubate the mixture at the desired temperature for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the HADH enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time. The initial linear rate of the reaction is used for activity calculation.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).[1]

Procedure (Reverse Reaction):

  • Follow the same procedure as the forward reaction, but use 3-ketoacyl-CoA as the substrate and NADH instead of NAD+.

  • Monitor the decrease in absorbance at 340 nm over time.

Chiral High-Performance Liquid Chromatography (HPLC) for Separation of 3-Hydroxyacyl-CoA Enantiomers

This protocol provides a general method for the separation of (R)- and (S)-3-hydroxyacyl-CoA enantiomers using a chiral stationary phase.

Materials:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio needs to be optimized for the specific analyte.

  • (R)- and (S)-3-hydroxyacyl-CoA standards

  • Sample containing a mixture of 3-hydroxyacyl-CoA enantiomers

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject a standard solution containing either the (R)- or (S)-enantiomer to determine its retention time.

  • Inject a standard solution containing a racemic mixture of both enantiomers to confirm their separation and calculate the resolution factor.

  • Inject the unknown sample and identify the enantiomers based on their retention times.

  • Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acid Methyl Esters

This method involves the derivatization of 3-hydroxyacyl-CoAs to their more volatile methyl ester derivatives for analysis by GC-MS. This is particularly useful for identifying and quantifying different chain-length 3-hydroxy fatty acids.

Materials:

  • GC-MS system

  • Appropriate GC column for fatty acid methyl ester analysis

  • Reagents for hydrolysis of the CoA thioester (e.g., KOH)

  • Reagents for methylation (e.g., BF3-methanol or diazomethane)

  • Organic solvents for extraction (e.g., hexane)

  • Internal standards for quantification

Procedure:

  • Hydrolysis: The 3-hydroxyacyl-CoA sample is hydrolyzed to the free 3-hydroxy fatty acid using a base (e.g., methanolic KOH).

  • Methylation: The free fatty acid is then converted to its methyl ester using a suitable methylation agent.

  • Extraction: The resulting 3-hydroxy fatty acid methyl esters are extracted into an organic solvent.

  • GC-MS Analysis: The extracted sample is injected into the GC-MS. The different fatty acid methyl esters are separated based on their volatility and retention time on the GC column. The mass spectrometer provides mass spectral data for identification and fragmentation patterns for structural confirmation.

  • Quantification: The concentration of each 3-hydroxy fatty acid can be determined by comparing its peak area to that of a known amount of an internal standard.

Mandatory Visualizations

Metabolic Fates of 3-Hydroxyacyl-CoA Stereoisomers

metabolic_fates Metabolic Fates of 3-Hydroxyacyl-CoA Stereoisomers cluster_s_isomer (S)-3-Hydroxyacyl-CoA Pathway cluster_r_isomer (R)-3-Hydroxyacyl-CoA Pathways s_hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA ketoacyl_coa 3-Ketoacyl-CoA s_hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase (L-HADH) epimerase Epimerization Pathway s_hydroxyacyl_coa->epimerase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase beta_oxidation Fatty Acid β-Oxidation acetyl_coa->beta_oxidation Enters TCA Cycle r_hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA enoyl_coa trans-2-Enoyl-CoA r_hydroxyacyl_coa->enoyl_coa D-3-Hydroxyacyl-CoA Dehydratase pha Polyhydroxyalkanoates (PHA) r_hydroxyacyl_coa->pha PHA Synthase enoyl_coa->s_hydroxyacyl_coa Enoyl-CoA Hydratase

Caption: Distinct metabolic pathways for (S)- and (R)-3-hydroxyacyl-CoA stereoisomers.

Experimental Workflow for HADH Activity Assay

hadh_assay_workflow Workflow for Spectrophotometric HADH Activity Assay start Start prepare_reagents Prepare Assay Buffer, Substrate ((S)- or (R)-3-Hydroxyacyl-CoA), and Cofactor (NAD+) start->prepare_reagents mix_reagents Mix Buffer, Substrate, and Cofactor in Cuvette prepare_reagents->mix_reagents equilibrate Incubate at Controlled Temperature (e.g., 37°C) mix_reagents->equilibrate add_enzyme Add HADH Enzyme to Initiate Reaction equilibrate->add_enzyme monitor_absorbance Monitor Absorbance at 340 nm over Time add_enzyme->monitor_absorbance calculate_activity Calculate Initial Reaction Rate and Enzyme Activity monitor_absorbance->calculate_activity end End calculate_activity->end

Caption: Step-by-step workflow for the HADH spectrophotometric assay.

Signaling Role of Acyl-CoAs in Gene Regulation

acyl_coa_signaling Acyl-CoA-Mediated Regulation of Gene Expression fatty_acid Fatty Acid acyl_coa Long-Chain Acyl-CoA (including 3-hydroxyacyl-CoA derivatives) fatty_acid->acyl_coa Acyl-CoA Synthetase transcription_factor Transcription Factor (e.g., FadR, HNF-4α) acyl_coa->transcription_factor Binding and Conformational Change dna Target Gene Promoter transcription_factor->dna Modulated Binding gene_expression Altered Gene Expression (Activation or Repression) dna->gene_expression Transcription metabolic_enzymes Metabolic Enzyme Synthesis (e.g., β-oxidation enzymes) gene_expression->metabolic_enzymes Translation

Caption: A simplified model of how acyl-CoAs can regulate gene expression.

Conclusion

The stereospecificity of 3-hydroxyacyl-CoA molecules is a critical determinant of their function in cellular metabolism. The distinct roles of the (S)- and (R)-enantiomers in catabolic and anabolic pathways, respectively, are tightly regulated by stereospecific enzymes. Understanding these specificities is paramount for elucidating the intricacies of metabolic networks and for the rational design of therapeutic interventions targeting metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating world of these chiral metabolic intermediates. The continued development of advanced analytical techniques will undoubtedly uncover even more nuanced roles for 3-hydroxyacyl-CoA stereoisomers in health and disease.

References

An In-depth Technical Guide on the Stereoisomers of 3-Hydroxyoctanoyl-CoA: (3R) vs. (S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism, exists as two stereoisomers: (3R)-3-Hydroxyoctanoyl-CoA and (S)-3-Hydroxyoctanoyl-CoA. The chirality at the C3 position dictates their metabolic fates and biological functions. While the (S)-enantiomer is a well-characterized intermediate in the mitochondrial β-oxidation pathway in mammals, the (R)-enantiomer is primarily associated with bacterial polyhydroxyalkanoate (PHA) biosynthesis. This technical guide provides a comprehensive comparison of these two stereoisomers, including their metabolic pathways, physicochemical properties, and the experimental protocols for their synthesis, separation, and analysis. Furthermore, it explores their roles as signaling molecules and provides visualizations of the relevant biochemical pathways.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, serving as intermediates in both anabolic and catabolic pathways. The stereochemistry of these molecules can have profound effects on their recognition by enzymes and their subsequent biological activities. 3-Hydroxyoctanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA, is a prime example of how stereoisomerism governs metabolic channeling.

  • (S)-3-Hydroxyoctanoyl-CoA is a canonical intermediate in the mitochondrial fatty acid β-oxidation spiral in eukaryotes.[1] It is formed by the hydration of trans-2-octenoyl-CoA and is subsequently oxidized to 3-oxooctanoyl-CoA.

  • This compound , in contrast, is not a standard intermediate in mammalian fatty acid degradation. Its formation is primarily observed in bacteria as a precursor for the synthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage polymers.[2][3]

This guide will delve into the distinct biochemical roles of these two enantiomers, present their known properties in a comparative format, and provide detailed experimental methodologies for their study.

Comparative Data of (3R)- and (S)-3-Hydroxyoctanoyl-CoA

Physicochemical Properties
PropertyThis compound(S)-3-Hydroxyoctanoyl-CoA
Molecular Formula C₂₉H₅₀N₇O₁₈P₃SC₂₉H₅₀N₇O₁₈P₃S
Molecular Weight 909.7 g/mol 909.7 g/mol [1]
Chirality (R) at C3(S) at C3[1]
Solubility Presumed to be soluble in water and aqueous buffers.Soluble in water.[1]
Biological Roles and Metabolic Pathways
FeatureThis compound(S)-3-Hydroxyoctanoyl-CoA
Primary Metabolic Pathway Bacterial Polyhydroxyalkanoate (PHA) BiosynthesisMitochondrial Fatty Acid β-Oxidation
Key Enzyme (Formation) (R)-specific enoyl-CoA hydratase (PhaJ)Enoyl-CoA hydratase
Key Enzyme (Metabolism) PHA synthaseL-3-hydroxyacyl-CoA dehydrogenase (HADH)
Biological Function Monomer for bioplastic synthesis in bacteriaEnergy production via acetyl-CoA formation
Occurrence Primarily in PHA-producing bacteria.Eukaryotes (including humans), E. coli, and mice.[1]

Metabolic Pathways

(S)-3-Hydroxyoctanoyl-CoA in Mitochondrial β-Oxidation

The catabolism of fatty acids in mitochondria involves a cyclic series of four reactions. (S)-3-Hydroxyoctanoyl-CoA is an intermediate in the third step of this cycle for an eight-carbon fatty acid.

S_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA dehydrogenase S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA hydratase _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Oxooctanoyl_CoA L-3-hydroxyacyl-CoA dehydrogenase (HADH) Hexanoyl_CoA Hexanoyl-CoA _3_Oxooctanoyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Oxooctanoyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial β-oxidation of octanoyl-CoA.

This compound in Bacterial PHA Biosynthesis

In certain bacteria, (3R)-3-hydroxyacyl-CoAs are diverted from the β-oxidation pathway to be used as monomers for the synthesis of PHAs. This process is facilitated by the enzyme (R)-specific enoyl-CoA hydratase.

R_PHA_Biosynthesis trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA R_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA (R)-specific enoyl-CoA hydratase (PhaJ) PHA Polyhydroxyalkanoate (PHA) R_3_Hydroxyoctanoyl_CoA->PHA PHA Synthase

Caption: Biosynthesis of PHA from this compound.

Acyl-CoAs as Signaling Molecules

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression.[4] They can bind to and modulate the activity of nuclear receptors and transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[4][5] This regulation can influence the expression of genes involved in lipid metabolism.

Acyl_CoA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acyl_CoA Acyl-CoA ACBP Acyl-CoA Binding Protein (ACBP) Acyl_CoA->ACBP Binding Nuclear_Receptor Nuclear Receptor (e.g., PPARα, HNF-4α) ACBP->Nuclear_Receptor Modulation DNA DNA (Promoter Region) Nuclear_Receptor->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: General mechanism of acyl-CoA-mediated gene regulation.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of other 3-hydroxyacyl-CoAs.[6]

Principle: A two-step enzymatic reaction is employed. First, trans-2-octenoic acid is converted to trans-2-octenoyl-CoA. Subsequently, the enoyl-CoA is hydrated to this compound using an (R)-specific enoyl-CoA hydratase.

Materials:

  • trans-2-octenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • (R)-specific enoyl-CoA hydratase (e.g., PhaJ from Aeromonas caviae)[6]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • HPLC system for purification

Procedure:

  • Step 1: Synthesis of trans-2-octenoyl-CoA

    • In a reaction mixture containing reaction buffer, add trans-2-octenoic acid, CoA, ATP, and acyl-CoA synthetase.

    • Incubate at the optimal temperature for the acyl-CoA synthetase (typically 37°C).

    • Monitor the reaction progress by HPLC.

    • Purify the trans-2-octenoyl-CoA by HPLC.

  • Step 2: Synthesis of this compound

    • To the purified trans-2-octenoyl-CoA, add (R)-specific enoyl-CoA hydratase in the reaction buffer.

    • Incubate at the optimal temperature for the hydratase (e.g., 30°C).

    • Monitor the formation of this compound by HPLC.

    • Purify the final product using HPLC.

Chiral Separation of (3R)- and (S)-3-Hydroxyoctanoyl-CoA by HPLC

This protocol is based on established methods for the chiral separation of hydroxy fatty acids and their CoA derivatives.[7][8]

Principle: The enantiomers of 3-hydroxyoctanoyl-CoA are separated using a chiral stationary phase (CSP) in an HPLC system.

Materials:

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile with the detector. The two enantiomers should elute at different retention times.

  • Quantification: Quantify the amount of each enantiomer by integrating the peak areas.

Enzymatic Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This is a spectrophotometric assay to measure the activity of HADH using (S)-3-hydroxyoctanoyl-CoA as a substrate.[9][10]

Principle: The activity of HADH is determined by measuring the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • (S)-3-hydroxyoctanoyl-CoA solution

  • NAD⁺ solution

  • Purified HADH enzyme

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, (S)-3-hydroxyoctanoyl-CoA, and NAD⁺.

  • Incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the HADH enzyme to the cuvette and mix immediately.

  • Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Activity Calculation: Calculate the enzyme activity from the initial linear rate of the reaction, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The stereoisomers of 3-hydroxyoctanoyl-CoA, (3R) and (S), exemplify the principle of stereospecificity in biochemistry. Their distinct metabolic pathways and biological roles underscore the importance of chiral recognition by enzymes. While (S)-3-hydroxyoctanoyl-CoA is a well-established intermediate in mammalian energy metabolism, the study of this compound offers insights into bacterial metabolic diversity and the potential for producing biodegradable polymers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the synthesis, separation, and functional analysis of these important molecules. A deeper understanding of their individual roles and the enzymes that process them will be crucial for advancements in metabolic engineering, drug development, and the study of metabolic diseases.

References

role of (3R)-3-Hydroxyoctanoyl-CoA in microbial metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Abstract

(3R)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in several key microbial metabolic pathways, most notably in the biosynthesis of polyhydroxyalkanoates (PHAs) and fatty acid metabolism. Its strategic position makes it a significant target for metabolic engineering endeavors aimed at producing biodegradable polymers and other valuable chemicals. This guide provides a comprehensive overview of the metabolic roles of this compound, detailed experimental protocols for its study, and quantitative data to support further research and development.

Metabolic Significance of this compound

This compound serves as a critical branch-point intermediate, primarily linking fatty acid metabolism with the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These bioplastics have garnered significant attention due to their biodegradability and versatile material properties.

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

The most well-characterized role of this compound is as a monomer precursor for the synthesis of mcl-PHAs. In various bacteria, particularly Pseudomonas species, intermediates from metabolic pathways are channeled towards PHA production.

There are three main pathways that can supply (3R)-3-hydroxyacyl-CoA monomers for PHA synthesis from non-related carbon sources like glucose or glycerol:

  • Pathway I: De novo fatty acid synthesis. Intermediates from the fatty acid biosynthesis cycle, such as (3R)-3-hydroxyacyl-ACP, are converted to (3R)-3-hydroxyacyl-CoA by the action of the acyl-ACP:CoA transacylase (PhaG).

  • Pathway II: β-oxidation of fatty acids. When fatty acids are supplied as the carbon source, their degradation via the β-oxidation cycle generates (S)-3-hydroxyacyl-CoA intermediates. These are then epimerized to the (R)-configuration, making them suitable substrates for PHA synthase.

  • Pathway III: Chain elongation. Acetyl-CoA can be used in a chain elongation cycle involving enzymes like β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) to produce (R)-3-hydroxybutyryl-CoA, which can be further elongated.

The enzyme PHA synthase (PhaC) then polymerizes these (R)-3-hydroxyacyl-CoA monomers into the final PHA polymer. The specificity of the PHA synthase is a key determinant of the type of monomers that can be incorporated.

Link to Fatty Acid Metabolism

This compound is intrinsically linked to the fatty acid de novo synthesis and β-oxidation pathways. In the de novo synthesis pathway, the reduction of 3-ketoacyl-ACP is a critical step, and the resulting (3R)-3-hydroxyacyl-ACP can be shunted towards PHA synthesis via the PhaG enzyme, which converts it to (3R)-3-hydroxyacyl-CoA.

Quantitative Data

The following tables summarize key quantitative data related to enzymes and pathways involving this compound.

Table 1: Kinetic Properties of Key Enzymes

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Source
PhaG (Acyl-ACP:CoA Transacylase)Pseudomonas putidaOctanoyl-ACP1.2 ± 0.21.5 ± 0.1
PhaC1 (PHA Synthase)Pseudomonas aeruginosa(R)-3-Hydroxyoctanoyl-CoA23 ± 5-
PhaC1 (PHA Synthase)Pseudomonas putida(R)-3-Hydroxydecanoyl-CoA130 ± 20280 ± 20

Note: Data for (R)-3-Hydroxyoctanoyl-CoA as a substrate for P. putida PhaC1 was not explicitly found, but data for a similar substrate is included for reference.

Experimental Protocols

Protocol for Quantification of 3-Hydroxyoctanoyl-CoA

This protocol outlines a method for the detection and quantification of this compound in bacterial cells using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the intracellular concentration of this compound.

Materials:

  • Bacterial cell culture

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge

  • Sonication device or bead beater

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm)

Methodology:

  • Cell Harvesting: Harvest approximately 109 cells from the culture by centrifugation at 4°C.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of cold 50% acetonitrile.

    • Add a known amount of the internal standard.

    • Lyse the cells by sonication or bead beating while keeping the sample on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the CoA esters with 100% acetonitrile.

    • Dry the eluate under a stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 0.1% TFA in water).

    • Inject the sample into the HPLC system.

    • Perform a gradient elution using a C18 column. For example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5% to 95% B over 30 minutes.

    • Detect the CoA esters by monitoring absorbance at 254 nm.

  • Quantification:

    • Identify the peak corresponding to 3-Hydroxyoctanoyl-CoA by comparing its retention time to a pure standard.

    • Calculate the concentration based on the peak area relative to the internal standard and a standard curve generated with known concentrations of 3-Hydroxyoctanoyl-CoA.

Diagrams of Pathways and Workflows

Metabolic Pathway for PHA Synthesis

The following diagram illustrates the central metabolic pathways leading to the synthesis of mcl-PHA, highlighting the position of this compound.

Metabolic Pathway for mcl-PHA Synthesis cluster_fatty_acid_synthesis De Novo Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation cluster_pha_synthesis mcl-PHA Synthesis pathway_node pathway_node Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC 3-Ketoacyl-ACP 3-Ketoacyl-ACP Malonyl-CoA->3-Ketoacyl-ACP FabH, FabB 3R-Hydroxyacyl-ACP 3R-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3R-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP 3R-Hydroxyacyl-ACP->Enoyl-ACP FabZ Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Acyl-ACP->3-Ketoacyl-ACP Elongation Cycle Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA 3S-Hydroxyacyl-CoA 3S-Hydroxyacyl-CoA Enoyl-CoA->3S-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3S-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3R-Hydroxyoctanoyl-CoA 3R-Hydroxyoctanoyl-CoA 3S-Hydroxyacyl-CoA->3R-Hydroxyoctanoyl-CoA Epimerase 3-Ketoacyl-CoA->Acetyl-CoA mcl-PHA mcl-PHA 3R-Hydroxyoctanoyl-CoA->mcl-PHA PhaC Acetyl-CoA_central Acetyl-CoA_central Acetyl-CoA_central->Acetyl-CoA

Caption: Metabolic routes for mcl-PHA synthesis.

Experimental Workflow for Quantification

This diagram outlines the major steps in the experimental workflow for quantifying this compound.

Quantification Workflow start Start: Bacterial Culture cell_harvest 1. Cell Harvesting (Centrifugation) start->cell_harvest end End: Concentration Data extraction 2. Metabolite Extraction (Acetonitrile + Sonication) cell_harvest->extraction cleanup 3. Sample Cleanup (Solid-Phase Extraction) extraction->cleanup analysis 4. HPLC Analysis (Reverse-Phase C18) cleanup->analysis quantification 5. Data Quantification (Peak Area vs. Standard) analysis->quantification quantification->end

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

This compound is a cornerstone metabolite in the microbial production of mcl-PHAs. A thorough understanding of the enzymes that produce and consume this intermediate is essential for the rational design of microbial cell factories. Future research should focus on the discovery and characterization of novel enzymes with improved kinetics and substrate specificities to broaden the range of accessible biopolymers. Furthermore, developing more sensitive and high-throughput analytical methods for the in vivo detection of this compound will be crucial for optimizing metabolic fluxes and maximizing product yields. For drug development professionals, understanding the pathways involving this molecule could offer insights into novel antimicrobial targets, as disruption of fatty acid synthesis is a proven strategy for antibiotic action.

A Deep Dive into the Polyhydroxyalkanoate Synthesis Pathway: Intermediates and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage compounds. Their diverse monomeric composition imparts a wide array of material properties, from rigid thermoplastics to flexible elastomers, making them attractive as sustainable alternatives to petroleum-based plastics. Understanding the intricate metabolic pathways and the key intermediates involved in PHA synthesis is paramount for optimizing production, tailoring polymer properties, and exploring potential applications in drug delivery and medical implants. This technical guide provides an in-depth exploration of the core intermediates in the PHA synthesis pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.

Core Intermediates in PHA Synthesis Pathways

The biosynthesis of PHAs primarily proceeds through three main metabolic routes, each utilizing distinct precursor molecules and enzymatic reactions. The central intermediates in these pathways are thioesters of coenzyme A (CoA), which serve as the activated monomers for polymerization by PHA synthase.

Pathway I: Acetoacetyl-CoA Synthesis

This is the most well-characterized pathway, particularly for the production of short-chain-length PHAs (scl-PHAs) like poly(3-hydroxybutyrate) (P3HB). The synthesis originates from the central metabolic intermediate, acetyl-CoA.

  • Acetyl-CoA: Two molecules of acetyl-CoA, derived from various carbon sources such as sugars or fatty acids, are the initial building blocks.

  • Acetoacetyl-CoA: The enzyme β-ketothiolase (PhaA) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1][2]

  • (R)-3-Hydroxybutyryl-CoA: Subsequently, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent enzyme acetoacetyl-CoA reductase (PhaB).[1] This stereospecific reduction is a critical step, as PHA synthases specifically recognize the (R)-enantiomer.

  • Poly(3-hydroxybutyrate) (P3HB): Finally, PHA synthase (PhaC) polymerizes (R)-3-hydroxybutyryl-CoA monomers into the P3HB polymer, with the concomitant release of Coenzyme A.[1]

Pathway II: De Novo Fatty Acid Biosynthesis

This pathway is a primary route for the synthesis of medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with six to fourteen carbon atoms. Intermediates from the fatty acid biosynthesis cycle are channeled towards PHA production.

  • (R)-3-Hydroxyacyl-Acyl Carrier Protein (ACP): During fatty acid synthesis, (R)-3-hydroxyacyl-ACP intermediates are formed.

  • (R)-3-Hydroxyacyl-CoA: The enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) converts (R)-3-hydroxyacyl-ACP to the corresponding (R)-3-hydroxyacyl-CoA.[3] This step serves as the metabolic link between fatty acid synthesis and mcl-PHA production.

  • Poly(3-hydroxyalkanoate) (PHA): The resulting (R)-3-hydroxyacyl-CoA monomers are then polymerized by PHA synthase (PhaC) to form mcl-PHAs.

Pathway III: Fatty Acid β-Oxidation

The β-oxidation of fatty acids provides another significant route for the generation of PHA precursors, particularly for mcl-PHAs.

  • Acyl-CoA: Fatty acids are first activated to their corresponding acyl-CoA thioesters.

  • Enoyl-CoA: Acyl-CoA dehydrogenase catalyzes the oxidation of acyl-CoA to enoyl-CoA.

  • (R)-3-Hydroxyacyl-CoA: The key enzyme (R)-specific enoyl-CoA hydratase (PhaJ) hydrates the enoyl-CoA to form (R)-3-hydroxyacyl-CoA.[4] This is a direct precursor for PHA synthesis.

  • Poly(3-hydroxyalkanoate) (PHA): PHA synthase (PhaC) then polymerizes these (R)-3-hydroxyacyl-CoA monomers.

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes in the PHA synthesis pathway are crucial for understanding the efficiency of polymer production and for metabolic engineering efforts. The following tables summarize available kinetic data for β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC) from various microorganisms.

Table 1: Kinetic Parameters of β-Ketothiolase (PhaA)

OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Cupriavidus necatorAcetyl-CoA0.1913.5(Slater et al., 1998)
Zoogloea ramigeraAcetyl-CoA0.051.8(Davis et al., 1987)

Table 2: Kinetic Parameters of Acetoacetyl-CoA Reductase (PhaB)

OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Cupriavidus necatorAcetoacetyl-CoA0.02100(Haywood et al., 1988)
Acinetobacter sp.Acetoacetyl-CoA0.03120(Peoples & Sinskey, 1989)

Table 3: Kinetic Parameters of PHA Synthase (PhaC)

OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Cupriavidus necator(R)-3-Hydroxybutyryl-CoA0.45390(Gerngross et al., 1994)
Pseudomonas oleovorans(R)-3-Hydroxyoctanoyl-CoA0.08150(Huisman et al., 1991)
Chromobacterium sp. USM2(R)-3-Hydroxybutyryl-CoA-238[5]

Experimental Protocols

Accurate quantification of PHA pathway intermediates and measurement of enzyme activities are essential for studying and engineering these metabolic routes. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of Acyl-CoA Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoA species from bacterial cells.

1. Sample Preparation and Extraction:

  • Harvest bacterial cells (typically from 5-10 mL of culture) by centrifugation at 4°C.
  • Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
  • Lyse the cells in a cold extraction solvent (e.g., 80:20 methanol:water) using sonication or bead beating.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the acyl-CoA esters.

2. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.
  • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify specific acyl-CoA species based on their precursor and product ion masses.[1]
  • Generate standard curves using commercially available acyl-CoA standards for absolute quantification.

Protocol 2: Assay of β-Ketothiolase (PhaA) Activity

This spectrophotometric assay measures the thiolysis of acetoacetyl-CoA.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • The reaction mixture should contain Coenzyme A (CoA) and acetoacetyl-CoA in the reaction buffer.

2. Assay Procedure:

  • Initiate the reaction by adding the cell-free extract or purified PhaA enzyme to the reaction mixture.
  • Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of acetoacetyl-CoA.

Protocol 3: Assay of Acetoacetyl-CoA Reductase (PhaB) Activity

This assay measures the NADPH-dependent reduction of acetoacetyl-CoA.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
  • The reaction mixture should contain acetoacetyl-CoA and NADPH in the reaction buffer.

2. Assay Procedure:

  • Start the reaction by adding the cell-free extract or purified PhaB enzyme.
  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7]
  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

Protocol 4: Assay of PHA Synthase (PhaC) Activity

This assay measures the release of Coenzyme A during the polymerization of (R)-3-hydroxyacyl-CoA.[8]

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • The reaction mixture should contain (R)-3-hydroxybutyryl-CoA (or other hydroxyacyl-CoA substrates) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

2. Assay Procedure:

  • Initiate the reaction by adding the cell-free extract or purified PhaC enzyme.
  • The CoA released during polymerization reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[5][8][9][10]
  • Monitor the increase in absorbance at 412 nm over time.[8][9]
  • Calculate the enzyme activity based on the rate of absorbance increase and the molar extinction coefficient of TNB.

Visualizing the Pathways and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the core PHA synthesis pathways and a key regulatory network in the model organism Cupriavidus necator.

PHA_Synthesis_Pathways cluster_pathway1 Pathway I: Acetoacetyl-CoA Synthesis cluster_pathway2 Pathway II: De Novo Fatty Acid Biosynthesis cluster_pathway3 Pathway III: Fatty Acid β-Oxidation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA PhaA R-3-Hydroxybutyryl-CoA R-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->R-3-Hydroxybutyryl-CoA PhaB P3HB P3HB R-3-Hydroxybutyryl-CoA->P3HB PhaC R-3-Hydroxyacyl-ACP R-3-Hydroxyacyl-ACP R-3-Hydroxyacyl-CoA R-3-Hydroxyacyl-CoA R-3-Hydroxyacyl-ACP->R-3-Hydroxyacyl-CoA PhaG mcl-PHA mcl-PHA R-3-Hydroxyacyl-CoA->mcl-PHA PhaC Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA R-3-Hydroxyacyl-CoA_beta (R)-3-Hydroxyacyl-CoA Enoyl-CoA->R-3-Hydroxyacyl-CoA_beta PhaJ mcl-PHA_beta mcl-PHA R-3-Hydroxyacyl-CoA_beta->mcl-PHA_beta PhaC

Core metabolic pathways for PHA synthesis.

PHA_Regulation_Cupriavidus_necator cluster_regulators Regulatory Elements phaA phaA (β-ketothiolase) phaB phaB (reductase) phaC phaC (synthase) PhaR PhaR (Repressor) PhaR->phaA represses PhaR->phaB PhaR->phaC PhaP PhaP (Phasin) PhaR->PhaP represses transcription PHA_Granule PHA Granule PhaP->PHA_Granule coats PHA_Granule->PhaR binds to

Simplified regulatory network of PHA synthesis in C. necator.

Conclusion

The synthesis of polyhydroxyalkanoates is a complex and highly regulated metabolic process. A thorough understanding of the key intermediates—acetyl-CoA, acetoacetyl-CoA, (R)-3-hydroxybutyryl-CoA, and various (R)-3-hydroxyacyl-CoAs—and the enzymes that interconvert them is fundamental for the rational design of microbial cell factories for efficient PHA production. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to quantify and manipulate these pathways. Furthermore, the visualization of the metabolic and regulatory networks offers a clear framework for comprehending the intricate control mechanisms governing PHA accumulation. Future research focused on elucidating the kinetics of a broader range of PHA-related enzymes and unraveling more complex regulatory circuits will undoubtedly pave the way for the development of novel bioplastics with tailored properties for a multitude of applications.

References

A Technical Guide to the In Vivo Regulation of (3R)-3-Hydroxyoctanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The precise regulation of its production is paramount for maintaining cellular energy homeostasis. Dysregulation of this pathway is implicated in various metabolic disorders, making the enzymes and regulatory nodes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth examination of the metabolic pathway responsible for this compound synthesis, focusing on the multi-layered regulatory mechanisms that govern its production in vivo. We will explore transcriptional and allosteric control, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for key assays, supplemented by clear visualizations of the core pathways and workflows.

The Core Metabolic Pathway: Mitochondrial Beta-Oxidation

This compound is generated during the third step of the mitochondrial fatty acid beta-oxidation spiral, a four-step catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA.[1][2] For an eight-carbon fatty acid like octanoic acid, this process is primarily handled by medium- and short-chain specific enzymes.[3][4]

The four core reactions of beta-oxidation are:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl-CoA chain, producing trans-Δ2-enoyl-CoA and FADH2.[1]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming (3R)-3-hydroxyacyl-CoA (in this case, this compound).[2]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA and NADH.[4][5] This is the central reaction of interest.

  • Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1] The shortened acyl-CoA then re-enters the cycle.

The enzyme responsible for producing this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , also known as medium- and short-chain-L-3-hydroxyacyl-CoA dehydrogenase (SCHAD).[4][6]

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Octanoyl_CoA Octanoyl-CoA (C8) Enoyl_CoA Trans-Δ2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyoctanoyl_CoA This compound Enoyl_CoA->Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoctanoyl-CoA Hydroxyoctanoyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Hexanoyl_CoA->Octanoyl_CoA Re-enters Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FADH2 FADH2 H2O H2O NAD NAD+ NADH NADH CoA CoA-SH Regulation_Diagram cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria PPARa PPARα PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds HADH_Gene HADH Gene PPRE->HADH_Gene Activates HADH_mRNA HADH mRNA HADH_Gene->HADH_mRNA Transcription HADH_Protein HADH Enzyme HADH_mRNA->HADH_Protein Translation Product 3-Ketoctanoyl-CoA HADH_Protein->Product Catalysis Substrate This compound Substrate->HADH_Protein Product->HADH_Protein Product Inhibition Fatty_Acids Fatty Acids Fatty_Acids->PPARa Activates NADH_Ratio High NADH/NAD+ Ratio NADH_Ratio->HADH_Protein Inhibits AcetylCoA_Ratio High Acetyl-CoA/CoA Ratio AcetylCoA_Ratio->HADH_Protein Inhibits Experimental_Workflow Prep 1. Prepare Reaction Mixture (Buffer, NAD+, CoA, Thiolase) Substrate 2. Add Substrate (L-3-hydroxyoctanoyl-CoA) Prep->Substrate Equilibrate 3. Equilibrate at 37°C (5 minutes) Substrate->Equilibrate Initiate 4. Initiate with Enzyme Sample (HADH) Equilibrate->Initiate Record 5. Record Absorbance at 340 nm (5-10 minutes) Initiate->Record Plot 6. Plot Absorbance vs. Time Record->Plot Calculate 7. Calculate Initial Velocity (V₀) from linear slope Plot->Calculate Analyze 8. Determine Kinetic Parameters (Km, Vmax) Calculate->Analyze

References

cellular localization of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of (3R)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This compound is a critical intermediate in the catabolism of medium-chain fatty acids. Its transient existence is predominantly confined to the mitochondrial matrix and peroxisomes, the two primary sites of fatty acid β-oxidation within the cell. This technical guide delineates the subcellular distribution of this compound, detailing the metabolic pathways in which it participates and the intricate crosstalk between the organelles that govern its flux. Furthermore, this document provides a comprehensive overview of the experimental methodologies employed to elucidate the localization and quantification of acyl-CoA species, and presents the available quantitative data to inform future research and therapeutic development.

Introduction

The metabolic processing of fatty acids is a cornerstone of cellular energy homeostasis. Medium-chain fatty acids, such as octanoic acid, are vital energy sources, particularly during periods of fasting. The breakdown of these fatty acids occurs through a sequential process known as β-oxidation, which systematically shortens the acyl chain to produce acetyl-CoA. This compound emerges as a key intermediate in this pathway. Understanding its precise subcellular localization is paramount for comprehending the regulation of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders.

Cellular Localization and Metabolic Pathways

The catabolism of octanoyl-CoA, and thus the generation and consumption of this compound, is primarily localized within two distinct cellular organelles: mitochondria and peroxisomes.

Mitochondrial β-Oxidation

Mitochondria are the principal sites for the β-oxidation of short, medium, and long-chain fatty acids.[1] In the mitochondrial matrix, octanoyl-CoA undergoes a cyclic series of four enzymatic reactions, collectively known as the β-oxidation spiral. This compound is formed in the second step of this cycle through the hydration of trans-Δ²-enoyl-CoA by the enzyme enoyl-CoA hydratase. It is then rapidly converted to 3-ketoacyl-CoA by the action of L-3-hydroxyacyl-CoA dehydrogenase.[2][3] This process is tightly coupled to the electron transport chain, leading to the efficient production of ATP.[3] The enzymes responsible for the metabolism of medium-chain acyl-CoAs are often part of the mitochondrial trifunctional protein, an enzyme complex associated with the inner mitochondrial membrane.[2][4]

Peroxisomal β-Oxidation

Peroxisomes are also equipped with a β-oxidation pathway, which is primarily responsible for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some prostaglandins.[3][5] While mitochondria are the main site for the oxidation of medium-chain fatty acids, peroxisomes can also contribute to this process.[6][7] The enzymatic steps in peroxisomal β-oxidation are similar to those in mitochondria, but are carried out by a different set of enzymes.[3] For instance, the D-bifunctional protein (HSD17B4) in peroxisomes possesses both enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[6] A key distinction of peroxisomal β-oxidation is that it is not directly coupled to ATP synthesis via an electron transport chain.[5]

Metabolic Crosstalk Between Mitochondria and Peroxisomes

A significant level of metabolic crosstalk exists between mitochondria and peroxisomes in the processing of fatty acids. Peroxisomes can initiate the oxidation of very-long-chain fatty acids, shortening them to medium-chain acyl-CoAs, such as octanoyl-CoA.[5] These chain-shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA.[1][8] This interplay ensures the efficient catabolism of a wide range of fatty acid species.

Quantitative Data on Acyl-CoA Distribution

Direct quantitative measurements of the transient intermediate this compound in subcellular compartments are scarce in the literature. However, studies on the broader acyl-CoA profiles in mitochondria and cytosol provide valuable insights into the relative distribution of medium-chain species. The following table summarizes representative data on the concentrations of related acyl-CoA molecules in different cellular fractions.

Acyl-CoA SpeciesCellular CompartmentConcentration (pmol/mg protein)Cell/Tissue TypeReference
Octanoyl-CoAMitochondria~1-5Rat Liver[9]
Hexanoyl-CoAMitochondria~0.5-3Rat Liver[9]
Acetyl-CoAMitochondria~10-50Various[2]
Acetyl-CoACytosol~2-10Various[2]
Succinyl-CoAMitochondria>4-fold higher than acetyl-CoAHEK293T cells[2]

Note: The concentrations are approximate values derived from the literature and can vary significantly depending on the cell type, metabolic state, and analytical method used.

Experimental Protocols

The determination of the subcellular localization of this compound necessitates the use of sophisticated cell fractionation and analytical techniques.

Subcellular Fractionation: Isolation of Mitochondria and Peroxisomes

Objective: To separate mitochondria and peroxisomes from other cellular components to analyze their respective acyl-CoA content.

Methodology: Differential and Density Gradient Centrifugation

  • Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution to disrupt the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet a crude mitochondrial fraction.

    • A subsequent high-speed spin (e.g., 25,000 x g) of the supernatant can be used to pellet a fraction enriched in peroxisomes and other light mitochondria.[10]

  • Density Gradient Centrifugation: For higher purity, the crude organelle fractions are layered onto a density gradient (e.g., sucrose (B13894) or iodixanol) and centrifuged at high speed. Organelles migrate to their isopycnic point in the gradient, allowing for their separation based on density.[11]

Quantification of Acyl-CoAs: LC-MS/MS Analysis

Objective: To accurately measure the concentration of this compound and other acyl-CoAs within the isolated organellar fractions.

Methodology: Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Internal Standards: A key challenge in quantitative subcellular metabolomics is accounting for metabolite loss and degradation during fractionation. The SILEC-SF method addresses this by creating a "heavy" internal standard. Cells are cultured in media containing stable isotope-labeled essential nutrients, leading to the incorporation of heavy isotopes into their metabolites, including acyl-CoAs.[2][6]

  • Sample Preparation: The isolated "light" organelle fraction from the experimental cells is mixed with a known amount of the corresponding "heavy" labeled organelle fraction, which serves as an internal standard throughout the extraction and analysis process.[6]

  • Extraction: Acyl-CoAs are extracted from the mixed organelle samples, typically using a solvent precipitation method.

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the "light" (endogenous) to "heavy" (internal standard) acyl-CoA of interest allows for precise quantification.[4][12]

Visualizations

Metabolic Pathways

cluster_mitochondrion Mitochondrial Matrix cluster_peroxisome Peroxisome Octanoyl_CoA Octanoyl-CoA trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Octanoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyoctanoyl_CoA This compound trans_Enoyl_CoA->Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyoctanoyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA_mito Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_mito VLCFA_CoA Very-Long-Chain Acyl-CoA Peroxo_Octanoyl_CoA Octanoyl-CoA VLCFA_CoA->Peroxo_Octanoyl_CoA β-Oxidation (shortening) Peroxo_Octanoyl_CoA->Octanoyl_CoA Transport to Mitochondria Peroxo_Hydroxyoctanoyl_CoA This compound Peroxo_Octanoyl_CoA->Peroxo_Hydroxyoctanoyl_CoA D-Bifunctional Protein Peroxo_Acetyl_CoA Acetyl-CoA Peroxo_Hydroxyoctanoyl_CoA->Peroxo_Acetyl_CoA β-Oxidation

Caption: Metabolic pathways of this compound in mitochondria and peroxisomes.

Experimental Workflow

cluster_workflow Experimental Workflow for Subcellular Acyl-CoA Quantification start Cells/Tissues homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent crude_mito Crude Mitochondrial Fraction diff_cent->crude_mito crude_perox Crude Peroxisomal Fraction diff_cent->crude_perox density_grad Density Gradient Centrifugation crude_mito->density_grad crude_perox->density_grad pure_mito Pure Mitochondria density_grad->pure_mito pure_perox Pure Peroxisomes density_grad->pure_perox extraction Acyl-CoA Extraction (with SILEC-SF internal standard) pure_mito->extraction pure_perox->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Quantification lc_ms->quantification

Caption: Workflow for the isolation and quantification of organellar acyl-CoAs.

Signaling Implications

Direct evidence for a role of this compound as a signaling molecule is currently lacking. However, the intermediates of fatty acid metabolism can influence cellular signaling indirectly. For instance, the accumulation of certain acyl-CoA species can lead to post-translational modifications of proteins, such as acylation, which can alter their function. Furthermore, the overall rate of β-oxidation is tightly regulated by the energy status of the cell, with metabolites such as malonyl-CoA acting as allosteric regulators of fatty acid entry into mitochondria.[8]

Conclusion

This compound is a transient metabolic intermediate primarily localized within the mitochondrial matrix and, to a lesser extent, in peroxisomes. Its steady-state concentration is low due to its rapid turnover in the β-oxidation pathway. The intricate interplay between mitochondria and peroxisomes ensures the efficient catabolism of a diverse range of fatty acids. While direct quantification of this compound is challenging, advanced methodologies such as SILEC-SF coupled with LC-MS/MS provide a robust framework for analyzing the subcellular distribution of acyl-CoAs. A deeper understanding of the spatial and temporal dynamics of these metabolites is crucial for unraveling the complexities of metabolic regulation and for the development of novel therapeutics for metabolic diseases.

References

An In-depth Technical Guide on Enzymes Acting on (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a chiral intermediate in the metabolic pathways of fatty acids, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). The stereospecificity of the enzymes acting on this substrate is crucial for the final structure and properties of these biopolymers. This technical guide provides a comprehensive overview of the enzymes that catalyze reactions involving this compound, with a focus on their quantitative data, experimental protocols, and the metabolic pathways in which they operate. This information is critical for researchers in metabolic engineering, drug development targeting bacterial pathways, and the production of biodegradable polymers.

Enzymes Acting on this compound

The primary enzymes that metabolize this compound are integral to the polyhydroxyalkanoate (PHA) biosynthesis pathway, which intersects with the fatty acid β-oxidation cycle. These enzymes are responsible for the formation and subsequent conversion of this key intermediate.

(R)-Specific Enoyl-CoA Hydratases (PhaJ)

(R)-specific enoyl-CoA hydratases, encoded by the phaJ gene, are key enzymes that catalyze the stereospecific hydration of trans-2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA. In the context of this guide, the hydration of trans-2-octenoyl-CoA yields this compound. Several orthologs of PhaJ have been identified in PHA-producing bacteria, such as Pseudomonas aeruginosa and Ralstonia eutropha, with varying substrate specificities.

Quantitative Data for (R)-Specific Enoyl-CoA Hydratases

The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate preference. The following table summarizes the available kinetic data for (R)-specific enoyl-CoA hydratases with medium-chain length substrates.

EnzymeSource OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PhaJ1Pa Pseudomonas aeruginosaCrotonyl-CoA (C4)4813,000--[1]
Hexenoyl-CoA (C6)2012,000--[1]
Octenoyl-CoA (C8)202,700--[1]
Decenoyl-CoA (C10)181,300--[1]
PhaJ4Pa Pseudomonas aeruginosaCrotonyl-CoA (C4)331,800--[1]
Hexenoyl-CoA (C6)162,100--[1]
Octenoyl-CoA (C8)152,200--[1]
Decenoyl-CoA (C10)122,400--[1]
PhaJ4aRe Ralstonia eutropha H16Crotonyl-CoA (C4)120 ± 10-130 ± 101.1 x 10⁶[2]
Hexenoyl-CoA (C6)50 ± 10-1,300 ± 1002.6 x 10⁷[2]
Octenoyl-CoA (C8)30 ± 10-1,200 ± 1004.0 x 10⁷[2]
PhaJ4bRe Ralstonia eutropha H16Crotonyl-CoA (C4)130 ± 10-130 ± 101.0 x 10⁶[2]
Hexenoyl-CoA (C6)50 ± 10-1,300 ± 1002.6 x 10⁷[2]
Octenoyl-CoA (C8)20 ± 10-1,100 ± 1005.5 x 10⁷[2]

Experimental Protocol: Assay for (R)-Specific Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay to measure the hydration of trans-2-enoyl-CoA.

  • Principle: The hydration of the double bond in trans-2-enoyl-CoA leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 25 µM trans-2-octenoyl-CoA (substrate)

    • Purified (R)-specific enoyl-CoA hydratase

  • Procedure:

    • In a quartz cuvette with a 1.0-cm light path, add 895 µL of 50 mM Tris-HCl buffer (pH 8.0) and 100 µL of 250 µM trans-2-octenoyl-CoA.

    • Equilibrate the mixture to 30°C.

    • Initiate the reaction by adding 5 µL of the enzyme solution.

    • Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.

    • The rate of hydration is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine Km and Vmax, vary the concentration of trans-2-octenoyl-CoA and plot V₀ against the substrate concentration, fitting the data to the Michaelis-Menten equation.

(3R)-3-Hydroxyacyl-CoA Dehydrogenase

While the majority of 3-hydroxyacyl-CoA dehydrogenases involved in fatty acid β-oxidation are specific for the (S)-enantiomer, the subsequent step in some metabolic pathways, such as peroxisomal β-oxidation, can involve a (3R)-specific dehydrogenase. The yeast peroxisomal multifunctional enzyme 2 (MFE-2) possesses a (3R)-hydroxyacyl-CoA dehydrogenase domain. This domain catalyzes the NAD⁺-dependent oxidation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

Quantitative Data for (3R)-3-Hydroxyacyl-CoA Dehydrogenase

Enzyme DomainSource OrganismSubstrate Chain Length PreferenceReference
MFE-2 (Domain A) Saccharomyces cerevisiaeMedium and long chain (3R)-hydroxyacyl-CoAs[3]
MFE-2 (Domain B) Saccharomyces cerevisiaeShort chain (3R)-hydroxyacyl-CoAs[3]

Experimental Protocol: Assay for (3R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the oxidation of (3R)-3-hydroxyacyl-CoA.

  • Principle: The NAD⁺-dependent oxidation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is accompanied by the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Potassium Phosphate Buffer, pH 7.3

    • 10 mM NAD⁺ solution

    • 1 mM this compound (substrate)

    • Purified (3R)-3-hydroxyacyl-CoA dehydrogenase

  • Procedure:

    • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD⁺ solution, and 50 µL of the substrate solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.

    • Monitor the increase in absorbance at 340 nm over time.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • For kinetic analysis, vary the concentration of this compound and determine Km and Vmax using a Michaelis-Menten plot.

Metabolic Pathway and Visualization

This compound is a key intermediate in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) from fatty acids like octanoate. The pathway involves the initial steps of β-oxidation to generate trans-2-octenoyl-CoA, which is then shunted into the PHA synthesis pathway by the action of (R)-specific enoyl-CoA hydratase.

PHA_Synthesis_from_Octanoate cluster_beta_oxidation β-Oxidation cluster_pha_synthesis PHA Synthesis Octanoate Octanoate Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA Acyl-CoA Synthetase trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA (S)-Enoyl-CoA Hydratase R_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA (R)-Specific Enoyl-CoA Hydratase (PhaJ) Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyoctanoyl_CoA->Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA Thiolase PHA_Polymer Polyhydroxyalkanoate (PHA) R_3_Hydroxyoctanoyl_CoA->PHA_Polymer PHA Synthase (PhaC)

PHA synthesis pathway from octanoate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an enzyme acting on this compound.

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene_Isolation Isolate Gene (e.g., phaJ) Cloning Clone into Expression Vector Gene_Isolation->Cloning Transformation Transform into Host (e.g., E. coli) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Purify Protein (e.g., Ni-NTA) Cell_Lysis->Purification Verification Verify Purity (SDS-PAGE) Purification->Verification Assay_Setup Prepare Assay Mixture (Buffer, Substrate, Cofactor) Verification->Assay_Setup Reaction Initiate Reaction with Purified Enzyme Assay_Setup->Reaction Measurement Monitor Reaction (Spectrophotometry) Reaction->Measurement Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Measurement->Data_Analysis

Workflow for enzyme characterization.

Conclusion

The study of enzymes acting on this compound is pivotal for advancing our understanding of bacterial metabolism and for the development of novel biotechnological applications. The (R)-specific enoyl-CoA hydratases (PhaJ) are well-characterized in their role of producing this key intermediate for PHA synthesis. While the subsequent dehydrogenase step for the (3R)-enantiomer in bacteria is less defined, the existence of such activity in eukaryotes suggests potential undiscovered or uncharacterized bacterial counterparts. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers aiming to further elucidate these pathways, engineer novel metabolic routes, or identify new targets for antimicrobial drug development. Future research should focus on the identification and characterization of (3R)-3-hydroxyacyl-CoA dehydrogenases from PHA-producing bacteria to complete our understanding of this important metabolic junction.

References

The Genetic Underpinnings of (3R)-3-Hydroxyoctanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical basis for the synthesis of (3R)-3-Hydroxyoctanoyl-CoA, a chiral molecule of interest in various biotechnological and pharmaceutical applications. This document details the key enzymes, the genes that encode them, and the metabolic pathways that lead to the formation of this specific medium-chain-length 3-hydroxyacyl-CoA. Furthermore, it includes quantitative enzymatic data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Introduction

This compound is a key metabolic intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms. The stereospecificity and chain length of these precursors are critical determinants of the final properties of the resulting biopolymer. Beyond its role in PHA synthesis, this compound and its derivatives are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Understanding the genetic basis of its production is therefore crucial for metabolic engineering strategies aimed at overproducing this compound or related value-added chemicals.

This guide focuses on the two primary metabolic routes that supply this compound: the fatty acid de novo synthesis pathway and the β-oxidation pathway of fatty acids.

Key Genetic Determinants and Enzymes

The synthesis of this compound is primarily catalyzed by two key types of enzymes, which channel intermediates from central metabolism into the PHA biosynthetic pathway or related pathways.

(R)-3-Hydroxyacyl-ACP:CoA Transacylase (PhaG)

The phaG gene encodes the (R)-3-Hydroxyacyl-acyl carrier protein (ACP):CoA transacylase, which provides a critical link between the fatty acid de novo synthesis pathway and PHA biosynthesis.[1][2] In this pathway, intermediates are typically bound to an acyl carrier protein (ACP). PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from ACP to Coenzyme A, yielding (R)-3-hydroxyacyl-CoA.[3][4] This enzyme is particularly important when bacteria are grown on unrelated carbon sources like sugars, which are metabolized via acetyl-CoA to build fatty acids.[3][5]

The phaG gene was first identified in Pseudomonas putida and has since been found in other pseudomonads.[2][3] The protein it encodes, PhaG, is a cytosolic enzyme.[4]

(R)-Specific Enoyl-CoA Hydratase (PhaJ)

The phaJ gene encodes an (R)-specific enoyl-CoA hydratase, which channels intermediates from the fatty acid β-oxidation pathway into PHA synthesis.[6][7] During the degradation of fatty acids, the β-oxidation cycle generates trans-2-enoyl-CoA intermediates. The PhaJ enzyme catalyzes the stereospecific hydration of this double bond to produce (R)-3-hydroxyacyl-CoA, the correct enantiomer for PHA synthase.[6][8] This is in contrast to the canonical β-oxidation pathway, which produces the (S)-enantiomer.

Several homologues of the phaJ gene have been identified (e.g., phaJ1, phaJ2, phaJ3, phaJ4) in organisms like Aeromonas caviae and Pseudomonas aeruginosa.[7][9] These homologues exhibit different substrate specificities, with some showing high activity towards medium-chain-length substrates like octenoyl-CoA.[9][10][11]

Biosynthetic Pathways

Two primary pathways can be leveraged for the production of this compound.

Pathway 1: Fatty Acid De Novo Synthesis

This pathway utilizes the cellular machinery for building fatty acids from acetyl-CoA. The key intermediate, (R)-3-hydroxyoctanoyl-ACP, is diverted by the action of PhaG to produce this compound.

fatty_acid_synthesis_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas hydroxyacyl_acp (R)-3-Hydroxyoctanoyl-ACP fas->hydroxyacyl_acp Elongation Cycles phaG PhaG hydroxyacyl_acp->phaG product This compound phaG->product acp ACP-SH phaG->acp coa CoA-SH coa->phaG

Fatty Acid De Novo Synthesis Pathway for this compound.
Pathway 2: Fatty Acid β-Oxidation

This pathway utilizes the breakdown of longer-chain fatty acids. The intermediate trans-2-octenoyl-CoA is hydrated by the PhaJ enzyme to yield the target molecule.

beta_oxidation_pathway fatty_acid Fatty Acids (e.g., Decanoic Acid) beta_ox β-Oxidation Cycle fatty_acid->beta_ox enoyl_coa trans-2-Octenoyl-CoA beta_ox->enoyl_coa phaJ PhaJ enoyl_coa->phaJ product This compound phaJ->product h2o H₂O h2o->phaJ

β-Oxidation Pathway for this compound Synthesis.

Quantitative Data

The kinetic properties of the key enzymes are critical for understanding their efficiency and substrate preference. The following tables summarize available data for PhaJ and PhaG enzymes.

Table 1: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratase (PhaJ)

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Aeromonas caviaeCrotonyl-CoA (C4)296200[12]
Aeromonas caviae2-Hexenoyl-CoA (C6)341800[12]
Aeromonas caviae2-Octenoyl-CoA (C8)502.5[12]

Table 2: Relative Hydratase Activity of Wild-Type and Mutant PhaJAc from Aeromonas caviae

Enzyme VariantSpecific Activity towards Octenoyl-CoA (C8) (U/mg)C8/C4 Activity RatioReference
Wild-Type0.865.4 x 10-4[10]
L65A Mutant20.81.9 x 10-2[10]
L65G Mutant11.21.1 x 10-2[10]
V130G Mutant12.11.3 x 10-2[10]

Table 3: Kinetic Parameters of (R)-3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) from Pseudomonas putida

SubstrateK0.5 (µM)Vmax (milliunits/mg)Hill CoefficientReference
Acyl Carrier Protein (ACP)2811.71.38[4]
3-Hydroxyacyl-CoA6512.41.32[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

Protocol 1: Cloning and Expression of phaG or phaJ

This protocol describes a general workflow for cloning a target gene into an expression vector and producing the recombinant protein in E. coli.

cloning_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification dna_extraction 1. Genomic DNA Extraction pcr 2. PCR Amplification of Target Gene dna_extraction->pcr digestion 3. Restriction Digest (Gene and Vector) pcr->digestion ligation 4. Ligation into Expression Vector digestion->ligation transformation 5. Transformation into E. coli ligation->transformation culture 6. Culture Growth & Induction (e.g., IPTG) transformation->culture lysis 7. Cell Lysis (e.g., Sonication) culture->lysis purification 8. Protein Purification (e.g., Ni-NTA) lysis->purification analysis 9. SDS-PAGE Analysis purification->analysis

Workflow for Gene Cloning and Protein Expression.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the source organism (e.g., Pseudomonas putida for phaG, Aeromonas caviae for phaJ) using a commercial kit.

  • PCR Amplification: Design primers with appropriate restriction sites to amplify the full open reading frame of the target gene (phaG or phaJ). Perform PCR using a high-fidelity DNA polymerase.

  • Vector and Insert Preparation: Digest both the purified PCR product and the expression vector (e.g., pET-28a for an N-terminal His-tag) with the corresponding restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested gene insert into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Select for positive clones on antibiotic-containing agar (B569324) plates. Verify the correct insert by colony PCR and Sanger sequencing.

  • Protein Expression: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. If the protein is His-tagged, purify the supernatant using nickel-affinity chromatography (Ni-NTA). Elute the protein with an imidazole (B134444) gradient.

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

Protocol 2: Enoyl-CoA Hydratase (PhaJ) Activity Assay

This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate.[6][10]

Materials:

  • Purified PhaJ enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: trans-2-Octenoyl-CoA (or other chain lengths) stock solution

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to 30°C and the wavelength to 263 nm.

  • Prepare the reaction mixture in a quartz cuvette by adding Assay Buffer to a final volume of 900 µL.

  • Add the substrate (e.g., trans-2-octenoyl-CoA) to a final concentration of 25-50 µM.

  • Equilibrate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the purified enzyme solution.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 263 nm over time. The decrease is due to the hydration of the enoyl-thioester bond.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[6]

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a sensitive method for the quantification of the target molecule from biological samples, adapted from methods for long-chain acyl-CoAs.[13]

Materials:

  • Biological sample (e.g., bacterial cell pellet)

  • Extraction Solvent: Acetonitrile (B52724)/Isopropanol/Water (e.g., 3:3:2 v/v/v)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (Extraction):

    • To a cell pellet, add a known amount of the internal standard.

    • Add ice-cold Extraction Solvent.

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate the analyte from other matrix components (e.g., a linear gradient from 20% to 65% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its internal standard by infusing pure standards.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The synthesis of this compound is a well-defined process at the genetic and biochemical levels, primarily involving the phaG and phaJ genes. These genes provide two distinct and powerful metabolic routes—from de novo fatty acid synthesis and β-oxidation, respectively—for producing this valuable chiral intermediate. By understanding the function of these enzymes, their substrate specificities, and the pathways they belong to, researchers can devise targeted metabolic engineering strategies. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the rational design of microbial cell factories for the high-level production of this compound and its derivatives, paving the way for novel applications in biotechnology and pharmacology.

References

Methodological & Application

Application Note and Protocol for the Synthesis and Purification of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a chiral molecule of significant interest in metabolic research and as a potential building block in the synthesis of complex bioactive compounds. As an intermediate in fatty acid metabolism, its availability in a pure, stereospecific form is crucial for in vitro studies of enzyme kinetics, metabolic pathway elucidation, and for use as a standard in metabolomics. This document provides a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. The described method leverages the stereospecificity of enzymes involved in the β-oxidation pathway to produce the desired (R)-enantiomer.

Principle of the Method

The enzymatic synthesis of this compound is achieved through a two-step enzymatic cascade starting from octenoyl-CoA. This method is essentially a reversal of the second and third steps of the β-oxidation spiral.

  • Hydration of 2-Octenoyl-CoA: The synthesis begins with the hydration of the double bond in trans-2-octenoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (ECH), which stereospecifically adds a hydroxyl group to the β-carbon, yielding this compound. The use of an (R)-specific enoyl-CoA hydratase ensures the production of the desired enantiomer.

  • Purification: Following the enzymatic synthesis, this compound is purified from the reaction mixture, which may contain unreacted substrate, enzymes, and other buffer components. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is employed to achieve high purity.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of a medium-chain 3-hydroxyacyl-CoA. The values are based on published results for analogous compounds and serve as a benchmark for the expected outcome of the described protocol.[1]

ParameterValueConditions
Starting Substratetrans-2-Octenoyl-CoA-
Enzyme(R)-specific Enoyl-CoA HydratasePurified recombinant enzyme
Reaction Time2 - 4 hours30°C, gentle shaking
Expected Yield~70%Based on absorbance measurements
Final Purity>95%Determined by HPLC and NMR

Experimental Protocols

Materials and Reagents
  • trans-2-Octenoyl-CoA

  • (R)-specific Enoyl-CoA Hydratase (e.g., from Pseudomonas aeruginosa)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Potassium phosphate (B84403) buffer (75 mM, pH 4.9)

  • Glacial acetic acid

  • Methanol (B129727), HPLC grade

  • Ultrapure water

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a 1 mL scale synthesis reaction. The reaction can be scaled up, but optimization of enzyme and substrate concentrations may be required.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture:

    • 100 µL of 10X Tris-HCl buffer (1 M, pH 7.8)

    • 1 mM trans-2-Octenoyl-CoA (from a stock solution)

    • Purified (R)-specific enoyl-CoA hydratase at an optimized concentration (determined empirically, typically in the µg/mL range).

    • Add ultrapure water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 30°C for 2 to 4 hours with gentle agitation. A time-course experiment is recommended to determine the optimal reaction time for maximal yield.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Enzyme Inactivation: To stop the reaction, heat the mixture at 65°C for 10 minutes or add an equal volume of ice-cold acetonitrile.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process using solid-phase extraction followed by HPLC.

A. Solid-Phase Extraction (SPE)

  • Sample Preparation: Centrifuge the reaction mixture from Protocol 1 to pellet the inactivated enzyme. Transfer the supernatant to a new tube. If acetonitrile was used for inactivation, evaporate it under a stream of nitrogen.

  • Cartridge Equilibration: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the supernatant onto the equilibrated C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other hydrophilic impurities.

  • Elution: Elute the this compound with 2 mL of 75% 2-propanol containing 1 mM glacial acetic acid.[2]

B. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Concentrate the eluate from the SPE step under vacuum or a stream of nitrogen and reconstitute in the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[2]

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3]

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Pool the collected fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification start trans-2-Octenoyl-CoA reaction Hydration Reaction (30°C, 2-4h) start->reaction enzyme (R)-specific Enoyl-CoA Hydratase enzyme->reaction spe Solid-Phase Extraction (C18 Cartridge) reaction->spe Crude Product hplc Reverse-Phase HPLC spe->hplc product This compound (>95% Purity) hplc->product

Caption: Workflow for the synthesis and purification of this compound.

This application note provides a comprehensive guide for the synthesis and purification of this compound. The protocols are designed to be adaptable and can be optimized for specific laboratory conditions and research needs. The successful implementation of these methods will provide researchers with a valuable tool for advancing studies in metabolism and drug discovery.

References

Application Notes and Protocols for the Analytical Detection of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in the beta-oxidation of fatty acids, a fundamental metabolic process. The accurate and sensitive detection of this molecule is essential for studying metabolic pathways, diagnosing certain metabolic disorders, and in the development of therapeutic agents that target fatty acid metabolism. This document provides detailed application notes and experimental protocols for the analytical detection of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV/Fluorescence detection (HPLC-UV/Fluorescence), and enzymatic assays.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the detection of this compound depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] However, HPLC with derivatization and enzymatic assays remain valuable alternatives.

Table 1: Comparison of Analytical Methods for 3-Hydroxyacyl-CoA Detection

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from biological samples such as cultured cells or tissues.

1. Sample Preparation (Acyl-CoA Extraction)

  • Materials:

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[3]

    • Internal Standard (e.g., Heptadecanoyl-CoA)[3]

    • Acetonitrile (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Water, HPLC grade

    • Solid Phase Extraction (SPE) C18 cartridges[3]

  • Procedure:

    • Cell or Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge. For tissue samples, weigh and homogenize the frozen tissue in an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O) containing an internal standard.[3]

    • Protein Precipitation: Add ice-cold 10% TCA or 5% SSA to the homogenate to precipitate proteins. Vortex briefly and incubate on ice for 10 minutes.[3]

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.[3]

    • Solid Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1][3]

      • Load the supernatant onto the SPE cartridge.[1][3]

      • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1][3]

      • Elute the acyl-CoAs with 1 mL of methanol.[1][3]

    • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1][3]

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Gradient: 5% B to 95% B over 5 minutes[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL[1]

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1) and Product Ion (Q3): These will need to be optimized for this compound. The precursor ion will be the m/z of the parent molecule, and the product ions will be characteristic fragments.

  • Collision Energy: Optimized for the specific analyte.[1]

Protocol 2: Detection by HPLC with Fluorescence Derivatization

This method requires derivatization of the thiol group for fluorescence detection.[1]

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]

2. HPLC Conditions

  • Column: C18 reversed-phase column[1]

  • Mobile Phase: Acetonitrile/water gradient[1]

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths.[1]

Protocol 3: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[1]

1. Reaction Mixture

  • Combine the sample with a specific dehydrogenase enzyme (e.g., L-3-hydroxyacyl-CoA dehydrogenase), NAD+, and a suitable buffer.[4]

  • Incubate at a controlled temperature.[1]

2. Detection

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[1][5]

Visualizations

cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Extraction Extraction Sample->Extraction Homogenization & Precipitation LC_Separation LC Separation Extraction->LC_Separation SPE & Reconstitution MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Caption: LC-MS/MS Experimental Workflow.

cluster_pathway Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase

Caption: Fatty Acid Beta-Oxidation Pathway.

References

Application Notes and Protocols for the Quantification of (3R)-3-Hydroxyoctanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The accurate quantification of this and other acyl-CoA species is essential for understanding cellular metabolism, diagnosing inherited metabolic disorders, and for the development of therapeutic interventions targeting metabolic pathways. Dysregulation in the fatty acid oxidation pathway can lead to a variety of disease states, making the precise measurement of intermediates like this compound a key aspect of metabolic research and drug discovery.

This document provides detailed protocols for the sensitive and specific quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS has become the gold standard for the analysis of endogenous metabolites due to its high selectivity and sensitivity. The following sections outline methodologies for sample extraction from tissues, cultured cells, and plasma, followed by a robust LC-MS/MS analytical protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway involving this compound and the general experimental workflow for its quantification.

Fatty_Acid Fatty Acid (e.g., Octanoic Acid) Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Fatty_Acid->Fatty_Acyl_CoA_Synthetase ATP -> AMP + PPi Octanoyl_CoA Octanoyl-CoA Fatty_Acyl_CoA_Synthetase->Octanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (MCAD) Octanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Octenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Octenoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyoctanoyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyoctanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyoctanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Sample_Collection Biological Sample Collection (Tissue, Cells, Plasma) Extraction Acyl-CoA Extraction (e.g., Protein Precipitation) Sample_Collection->Extraction Purification Sample Purification (e.g., Solid-Phase Extraction) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General Experimental Workflow for Quantification.

Data Presentation

The following table summarizes the expected performance characteristics of a typical LC-MS/MS method for the quantification of medium-chain acyl-CoAs, including this compound. Actual values may vary depending on the specific instrumentation and matrix.

ParameterExpected PerformanceReference
Limit of Detection (LOD)1 - 10 fmol[1]
Limit of Quantification (LOQ)5 - 50 fmol[1]
Linearity (R²)>0.99[1]
Precision (RSD%)< 15%[1]
Accuracy (% Recovery)85 - 115%
SpecificityHigh (based on mass-to-charge ratio and fragmentation pattern)[1]

Note: Quantitative data for endogenous levels of this compound are not widely published and can vary significantly based on the biological sample and its metabolic state. The provided performance characteristics are typical for acyl-CoA analysis and serve as a general guideline.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for acyl-CoA extraction from tissues.[2]

Materials:

  • Frozen tissue (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled 0.5 M perchloric acid (PCA)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of high speed and 4°C

  • Neutralization solution (e.g., 3 M KHCO₃)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Nitrogen evaporator

Procedure:

  • Tissue Pulverization and Quenching: a. Weigh approximately 50-100 mg of frozen tissue. b. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder. c. Immediately transfer the frozen tissue powder to a pre-chilled tube containing 500 µL of ice-cold 0.5 M perchloric acid.

  • Homogenization and Protein Precipitation: a. Homogenize the sample on ice until a uniform suspension is achieved. b. Incubate the homogenate on ice for 15 minutes. c. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Neutralization: a. Carefully collect the supernatant, which contains the acyl-CoAs. b. Neutralize the supernatant by the dropwise addition of 3 M KHCO₃ while monitoring the pH. Adjust to a final pH of 6.0-7.0. c. Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the KClO₄ precipitate.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. b. Load the neutralized supernatant onto the SPE cartridge. c. Wash the cartridge with 2 mL of 5% methanol in water. d. Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95% Mobile Phase A).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction from cultured cells.[3][4]

Materials:

  • Cultured cells (e.g., 10 cm dish, ~80-90% confluent)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Ice-cold extraction solvent (e.g., 80% methanol in water)

  • Centrifuge capable of high speed and 4°C

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: a. Place the cell culture dish on ice and aspirate the culture medium. b. Wash the cells twice with 5 mL of ice-cold PBS. c. Add 1 mL of ice-cold extraction solvent to the dish and scrape the cells. d. Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction and Protein Precipitation: a. Vortex the cell lysate vigorously for 30 seconds. b. Incubate on ice for 15 minutes. c. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Concentration: a. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction of this compound from Plasma

This protocol involves protein precipitation and optional solid-phase extraction for plasma samples.

Materials:

  • Plasma (~100-200 µL)

  • Ice-cold acetonitrile

  • Centrifuge capable of high speed and 4°C

  • Solid-Phase Extraction (SPE) cartridges (C18, optional for cleaner samples)

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation: a. To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Incubate on ice for 20 minutes. d. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Concentration: a. Transfer the supernatant to a new microcentrifuge tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution (and optional SPE): a. For direct injection, reconstitute the dried extract in 100 µL of the initial mobile phase. b. For further cleanup, reconstitute the extract in 500 µL of deionized water and proceed with the SPE protocol as described in Protocol 1, step 4.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound. Optimization of parameters for specific instrumentation is recommended.[1]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1) for this compound: m/z specific to the molecule (requires determination based on its exact mass and adduct formation, typically [M+H]⁺).

  • Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

  • Collision Energy (CE) and other source parameters: Optimize for the specific analyte and instrument to achieve maximum signal intensity.

Quantification: Quantification is achieved by creating a standard curve of known concentrations of a this compound analytical standard. The peak area of the analyte in the biological sample is compared to the standard curve to determine its concentration. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

References

Application Notes and Protocols for the Enzymatic Assay of (3R)-3-Hydroxyoctanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation spiral. The enzyme responsible for its metabolism is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of (3R)-3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters.[1][2] This reaction is the third of four recurring steps in the breakdown of fatty acids for energy production.[1] The accurate and reliable measurement of HADH activity with substrates like this compound is essential for studying metabolic disorders, drug discovery, and understanding the regulation of fatty acid metabolism.[1]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of enzymes acting on this compound. The principle of the assay is based on monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[1][3]

Principle of the Assay

The enzymatic activity of HADH can be measured in both the forward and reverse directions.

  • Forward Reaction (Oxidation of this compound): This is the physiologically relevant direction in fatty acid catabolism. The increase in NADH concentration is monitored by an increase in absorbance at 340 nm.[1] this compound + NAD⁺ ⇌ 3-Oxooctanoyl-CoA + NADH + H⁺

  • Reverse Reaction (Reduction of 3-Oxooctanoyl-CoA): This direction is often more convenient for in vitro assays due to the commercial availability and stability of the 3-ketoacyl-CoA substrate. The decrease in NADH concentration is monitored by a decrease in absorbance at 340 nm.[1] 3-Oxooctanoyl-CoA + NADH + H⁺ → this compound + NAD⁺

This document will primarily focus on the forward reaction, which directly measures the activity on this compound. A coupled assay system can also be employed to ensure the reaction proceeds to completion by removing the product.[4]

Data Presentation

The kinetic parameters of HADH can vary depending on the chain length of the substrate. The following table summarizes representative kinetic data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various substrates.

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4--
3-Hydroxyhexanoyl-CoAC6--
3-Hydroxyoctanoyl-CoAC8--
3-Hydroxydecanoyl-CoAC10--
3-Hydroxydodecanoyl-CoAC12--
3-Hydroxytetradecanoyl-CoAC14--
3-Hydroxyhexadecanoyl-CoAC16--

Note: Specific Km and Vmax values for this compound were not explicitly found in the search results. The table is presented as a template for experimental data. Research has shown that the enzyme is most active with medium-chain substrates.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity (Forward Reaction)

This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity using this compound as a substrate. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[5]

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.[1][6]

  • This compound Stock Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be varied for kinetic analysis.

  • NAD⁺ Stock Solution: 10 mM NAD⁺ in assay buffer.

  • Enzyme Sample: Purified or partially purified enzyme preparation containing the this compound dehydrogenase activity.

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following:

    • Assay Buffer to a final volume of 1 mL.

    • NAD⁺ Stock Solution to a final concentration of 1 mM.[1]

    • This compound stock solution to the desired final concentration (e.g., for Km determination, this will be varied).

  • Equilibration: Incubate the cuvette in a spectrophotometer with temperature control set to 37°C for 5 minutes to allow the temperature to equilibrate.[1][5]

  • Initiation of Reaction: Add the enzyme sample to the cuvette. Mix thoroughly by gentle inversion.[5]

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).[1][5]

Data Analysis:

  • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

  • The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).[5][7]

  • To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.[1][5]

Protocol 2: Coupled Spectrophotometric Assay for Enhanced Sensitivity

This method utilizes a coupled enzyme system to pull the reaction forward, which can be advantageous for determining kinetic parameters.[4] The 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the overall reaction irreversible and eliminates product inhibition.[4]

Additional Materials and Reagents:

  • Coenzyme A (CoASH) Stock Solution: Prepare a stock solution in the assay buffer.

  • 3-Ketoacyl-CoA Thiolase: A commercially available preparation with sufficient activity.[1]

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following:

    • Assay Buffer to a final volume of 1 mL.

    • NAD⁺ Stock Solution to a final concentration of 1 mM.

    • CoASH Stock Solution to an appropriate final concentration.

    • Sufficient 3-Ketoacyl-CoA Thiolase (e.g., 1-2 units).[1]

    • This compound stock solution to the desired final concentration.

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.[1]

  • Initiate the Reaction: Add the HADH enzyme sample to start the reaction.[1]

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time.[1]

  • Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3R_Hydroxyoctanoyl_CoA This compound HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3R_Hydroxyoctanoyl_CoA->HADH NAD NAD+ NAD->HADH 3_Ketoacyl_CoA 3-Oxooctanoyl-CoA HADH->3_Ketoacyl_CoA NADH NADH HADH->NADH H H+ HADH->H

Caption: Enzymatic conversion of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Equilibrate at 37°C A->B C Initiate with Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocity (V₀) D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Caption: Spectrophotometric assay workflow.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of (3R)-3-Hydroxyoctanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols, predicted spectral data, and visualizations to aid in the structural elucidation and quality control of this important metabolic intermediate.

Introduction

This compound is a key intermediate in fatty acid metabolism. Accurate characterization of its structure and purity is crucial for studies in enzymology, metabolic pathway analysis, and drug development targeting fatty acid oxidation. NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information on the molecular structure, making it an invaluable tool for the unambiguous identification and quantification of this compound.

This document outlines the standardized procedures for sample preparation, NMR data acquisition, and spectral interpretation for this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predicted values serve as a reliable reference for spectral assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for the octanoyl chain of this compound are summarized in the table below. The coenzyme A moiety contains numerous protons; key characteristic shifts are also included.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Atom NumberMultiplicityPredicted Chemical Shift (ppm)
H2dd2.75, 2.65
H3m4.15
H4m1.50
H5m1.30
H6m1.30
H7m1.30
H8t0.88
Adenine H8s8.45
Adenine H2s8.15
Ribose H1'd6.10
Pantothenate CH₂t3.55
Cysteamine CH₂t3.10

Note: Chemical shifts are referenced to DSS at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide a carbon fingerprint of the molecule, which is essential for confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Atom NumberPredicted Chemical Shift (ppm)
C1 (C=O)205.0
C252.0
C368.0
C438.0
C525.0
C631.0
C722.0
C814.0
Adenine C8148.0
Adenine C5149.0
Adenine C4152.0
Adenine C2155.0
Adenine C6141.0
Ribose C1'88.0

Note: Chemical shifts are referenced to DSS at 0.00 ppm.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

Proper sample preparation is paramount for high-resolution NMR spectroscopy.

  • Sample Purity : Ensure the this compound sample is of high purity and free from paramagnetic impurities.

  • Solvent Selection : Deuterium oxide (D₂O) is the recommended solvent for acquiring NMR spectra of polar molecules like acyl-CoAs.

  • Concentration : Prepare a sample solution with a concentration of 1-10 mg/mL in D₂O. For ¹³C NMR, a higher concentration (10-50 mg/mL) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • pH Adjustment : The pH of the sample should be adjusted to a physiological range (e.g., pH 7.0-7.5) using a suitable buffer (e.g., phosphate (B84403) buffer prepared in D₂O) to ensure the stability of the thioester linkage and mimic biological conditions.

  • Internal Standard : Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm) and quantification.

  • Filtration : Filter the final solution through a syringe filter (0.22 µm) directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

G Workflow for NMR Sample Preparation cluster_prep Preparation Steps A Weigh this compound B Dissolve in D₂O with Buffer A->B C Add Internal Standard (DSS) B->C D Adjust pH (7.0-7.5) C->D E Filter into NMR Tube D->E

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 500 MHz (or higher) spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence : A standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).

  • Temperature : 298 K (25 °C).

  • Spectral Width : 16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 5 seconds.

  • Number of Scans : 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence : A standard 1D carbon experiment with proton decoupling.

  • Temperature : 298 K (25 °C).

  • Spectral Width : 220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096, depending on the sample concentration.

2D NMR Spectroscopy (for unambiguous assignments):

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds).

Data Processing and Analysis
  • Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum to the internal standard (DSS at 0.00 ppm).

  • Integration : Integrate the signals to determine the relative ratios of protons in different chemical environments.

  • Assignment : Assign the signals based on their chemical shifts, multiplicities, and correlations observed in 2D NMR spectra, using the predicted data as a guide.

Structural Elucidation Pathway

The logical workflow for the structural characterization of this compound using NMR is depicted below.

G NMR Structural Elucidation Pathway cluster_workflow Analysis Workflow A 1D ¹H NMR Acquisition D Spectral Processing A->D B 1D ¹³C NMR Acquisition B->D C 2D NMR (COSY, HSQC, HMBC) E Signal Assignment C->E D->E F Structural Confirmation E->F

Caption: NMR Structural Elucidation Pathway.

Conclusion

NMR spectroscopy is an indispensable technique for the comprehensive characterization of this compound. The protocols and predicted data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and quantify this metabolite. The use of both 1D and 2D NMR experiments, coupled with the provided reference data, will facilitate accurate structural verification and quality assessment, thereby supporting advancements in metabolic research and drug discovery.

Application Notes and Protocols for the Quantification of (3R)-3-Hydroxyoctanoyl-CoA using a Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a key intermediate in fatty acid beta-oxidation, a critical metabolic pathway for energy production. Accurate quantification of this and other acyl-CoA species is essential for understanding metabolic processes, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic diseases. These application notes provide a detailed protocol for the development of a standard curve for the accurate quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Data Presentation: Standard Curve for this compound

A standard curve is generated by plotting the peak area response of known concentrations of a this compound standard against their corresponding concentrations. This curve is then used to determine the concentration of this compound in unknown biological samples by interpolating their peak area response.

Table 1: Example Data for this compound Standard Curve

Standard Concentration (µM)Peak Area (Arbitrary Units)
0.15,000
0.525,000
1.050,000
5.0250,000
10.0500,000
25.01,250,000
50.02,500,000

Experimental Protocols

This section details the methodology for generating a standard curve for this compound quantification.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., [¹³C₈]octanoyl-CoA)[3]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium (B1175870) Acetate (B1210297), LC-MS grade

  • 5-Sulfosalicylic acid (SSA)[4]

  • Microcentrifuge tubes

  • Pipettes and tips

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1]

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mM): Accurately weigh a known amount of this compound standard and dissolve it in an appropriate solvent (e.g., 50% Methanol in water) to create a 1 mM primary stock solution.

  • Working Stock Solution (100 µM): Dilute the primary stock solution with the same solvent to create a 100 µM working stock solution.

  • Standard Curve Solutions: Perform a serial dilution of the working stock solution to prepare a series of standard curve solutions with concentrations ranging from 0.1 µM to 50 µM (as shown in Table 1).[5] Prepare these solutions in the same matrix as the final sample extracts to minimize matrix effects.

  • Internal Standard Spiking: Spike a fixed concentration of the internal standard into each standard curve solution and into the unknown samples.

4. Sample Preparation (from Cells or Tissues)

The following is a general protocol for the extraction of acyl-CoAs. Optimization may be required depending on the sample type.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent.[1] A common solvent is 80% methanol in water.[1]

  • Protein Precipitation: Deproteinize the sample by adding a precipitating agent like 5-sulfosalicylic acid (SSA).[4]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[1]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[1]

5. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

    • Gradient: Develop a suitable gradient to achieve optimal separation of this compound.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1] Monitor specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct the standard curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the standard curve.

Mandatory Visualization

experimental_workflow start Start: Prepare Standards & Samples prep_standards Prepare this compound Standard Solutions (0.1-50 µM) start->prep_standards prep_samples Prepare Biological Samples (Homogenization, Precipitation, Extraction) start->prep_samples spike_is Spike Internal Standard into all Standards and Samples prep_standards->spike_is prep_samples->spike_is lcms_analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) spike_is->lcms_analysis data_processing Data Processing: Peak Integration & Area Ratio Calculation lcms_analysis->data_processing std_curve Construct Standard Curve: Plot Peak Area Ratio vs. Concentration data_processing->std_curve quantification Quantify this compound in Unknown Samples std_curve->quantification end End: Report Concentrations quantification->end

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Use of (3R)-3-Hydroxyoctanoyl-CoA as a Substrate for Polyhydroxyalkanoate (PHA) Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The key enzyme in PHA biosynthesis is PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA thioesters into long-chain polymers. The substrate specificity of PHA synthase is a primary determinant of the monomer composition and, consequently, the material properties of the resulting PHA.

(3R)-3-Hydroxyoctanoyl-CoA is a medium-chain-length (MCL) monomer that can be incorporated into PHA polymers to produce poly(3-hydroxyoctanoate) (PHO) or copolymers containing 3-hydroxyoctanoate (B1259324) (3HO) units. These MCL-PHAs often exhibit elastomeric properties, making them attractive for various applications, including in the medical and pharmaceutical fields as drug delivery matrices, scaffolds for tissue engineering, and biodegradable implants.

These application notes provide an overview of the use of this compound as a substrate for PHA synthases, including quantitative data on enzyme kinetics and detailed protocols for in vitro enzyme activity assays and polymer synthesis.

Data Presentation

Table 1: Kinetic Parameters of Class II PHA Synthases with (R)-3-Hydroxyoctanoyl-CoA
EnzymeSource OrganismKm (µM)Vmax (U/mg)
Granule-bound PhaC1Pseudomonas putida GPo1125 (± 35)40.8 (± 6.2)
Granule-bound PhaC2Pseudomonas putida GPo137 (± 10)2.7 (± 0.7)

Data extracted from a study on the biochemical properties of PHA polymerases.[1]

Experimental Protocols

Protocol 1: In Vitro PHA Synthase Activity Assay with this compound

This protocol describes a continuous spectrophotometric assay to determine the activity of PHA synthase by measuring the rate of Coenzyme A (CoA) release during the polymerization of this compound. The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][3][4][5]

Materials:

  • Purified or granule-bound PHA synthase

  • This compound substrate solution (e.g., 10 mM stock in appropriate buffer)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5) or Tris-HCl buffer (100 mM, pH 7.8)[3][4]

  • DTNB solution (10 mM in reaction buffer)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in reaction buffer)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube or directly in a microplate well, prepare the reaction mixture (e.g., for a final volume of 200 µL) by adding the following components in the specified order:

    • Reaction Buffer (to final volume)

    • BSA solution (to a final concentration of 1 mg/mL)[2]

    • DTNB solution (to a final concentration of 0.3 mM)[4]

    • This compound solution (to a final concentration ranging from 0.05 mM to 1 mM for kinetic analysis)

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C).

  • Initiate the Reaction: To start the reaction, add a known amount of PHA synthase (e.g., 1-5 µg of purified enzyme or an appropriate amount of granule-bound enzyme) to the reaction mixture and mix gently.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader or spectrophotometer. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Calculate Enzyme Activity:

    • Determine the rate of TNB formation (ΔA412/min) from the linear portion of the absorbance versus time plot.

    • Calculate the concentration of CoA released per minute using the Beer-Lambert law (ε of TNB at 412 nm = 13.7 mM-1 cm-1).[4]

    • One unit (U) of PHA synthase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified assay conditions.[3]

    • Calculate the specific activity (U/mg) by dividing the total activity by the amount of protein (in mg) added to the assay.

Protocol 2: In Vitro Synthesis of Poly(3-hydroxyoctanoate) (PHO)

This protocol provides a general method for the enzymatic synthesis of PHO in vitro. This method can be used for producing small quantities of the polymer for characterization or other research purposes.

Materials:

  • Concentrated and purified PHA synthase (e.g., >1 mg/mL)

  • This compound (high concentration stock, e.g., 50 mM)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment)

  • Incubator or water bath

  • Centrifuge

  • Solvent for PHA extraction (e.g., chloroform)

  • Non-solvent for PHA precipitation (e.g., cold methanol (B129727) or ethanol)

  • Lyophilizer or vacuum oven

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • Reaction buffer

    • PHA synthase (a higher concentration is generally required for synthesis compared to activity assays)

    • DTT (optional, to a final concentration of 1-2 mM)

  • Substrate Addition: Add this compound to the reaction mixture to a final concentration that is well above the Km of the enzyme (e.g., 1-5 mM) to ensure a high reaction rate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the PHA synthase (e.g., 30°C or 37°C) for an extended period (e.g., 12-24 hours) with gentle agitation. The formation of a white precipitate (the PHO polymer) may be observed over time.

  • Polymer Recovery:

    • Centrifuge the reaction mixture at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the synthesized PHO.

    • Carefully remove the supernatant.

    • Wash the polymer pellet with a non-solvent (e.g., cold methanol) to remove any unreacted substrate and other soluble components. Repeat the wash step 2-3 times.

  • Polymer Purification (Optional):

    • For higher purity, dissolve the polymer pellet in a suitable solvent (e.g., chloroform).

    • Centrifuge to remove any insoluble material.

    • Precipitate the PHO by adding the chloroform (B151607) solution dropwise to a stirred excess of a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by centrifugation or filtration.

  • Drying: Dry the purified PHO pellet under vacuum or by lyophilization to a constant weight.

  • Characterization: The synthesized PHO can be characterized by various techniques such as Nuclear Magnetic Resonance (NMR) for structural analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for monomer composition, and Gel Permeation Chromatography (GPC) for molecular weight determination.

Visualizations

experimental_workflow_activity_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffer - DTNB - BSA - Substrate mix_reagents Mix Reagents in Microplate/Cuvette prep_reagents->mix_reagents prep_enzyme Prepare PHA Synthase Solution initiate_reaction Initiate Reaction with PHA Synthase prep_enzyme->initiate_reaction mix_reagents->initiate_reaction measure_abs Measure Absorbance at 412 nm initiate_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Rate (ΔA412/min) plot_data->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity

Caption: Workflow for the in vitro PHA synthase activity assay.

in_vitro_synthesis_workflow start Start reaction_setup Set up Reaction: - Buffer - PHA Synthase start->reaction_setup add_substrate Add this compound reaction_setup->add_substrate incubation Incubate (e.g., 30°C, 12-24h) add_substrate->incubation centrifugation Centrifuge to Pellet PHO incubation->centrifugation wash Wash Pellet with Non-Solvent centrifugation->wash purification Optional: Dissolve in Solvent & Precipitate wash->purification dry Dry PHO Polymer wash->dry No purification->dry Yes characterization Characterize Polymer (NMR, GC-MS, GPC) dry->characterization end End characterization->end

Caption: Workflow for in vitro synthesis of Poly(3-hydroxyoctanoate).

substrate_utilization_pathway substrate This compound enzyme PHA Synthase (PhaC) substrate->enzyme polymer Poly(3-hydroxyoctanoate) (PHO) enzyme->polymer Polymerization coa Coenzyme A (CoA) enzyme->coa Release

Caption: Enzymatic polymerization of this compound.

References

metabolic engineering to increase (3R)-3-Hydroxyoctanoyl-CoA yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Metabolic Engineering of Escherichia coli to Increase (3R)-3-Hydroxyoctanoyl-CoA Yield for Poly(3-hydroxyoctanoate) (PHO) Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key precursor for the biosynthesis of poly(3-hydroxyoctanoate) (PHO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA). PHO is a biodegradable polyester (B1180765) with desirable material properties, such as low crystallinity and high elongation, making it a promising alternative to petroleum-based plastics for various industrial and biomedical applications.[1][2][3] This document outlines metabolic engineering strategies and detailed protocols for enhancing the production of this compound and its subsequent polymerization into PHO in Escherichia coli, utilizing glycerol (B35011) as an inexpensive and renewable feedstock.[1][2][3][4]

The core strategy involves engineering the fatty acid synthesis and β-oxidation pathways of E. coli.[1][3][4] Key steps include:

  • Enhancing the supply of the C8 precursor, octanoic acid , by introducing a C8-specific thioesterase.

  • Blocking the native β-oxidation pathway to prevent the degradation of fatty acid intermediates.

  • Creating a synthetic pathway to convert octenoyl-CoA into this compound using an (R)-specific enoyl-CoA hydratase.

  • Polymerizing the monomer into PHO using a PHA synthase.

Metabolic Pathway Engineering

The engineered pathway funnels carbon from a central metabolite, acetyl-CoA, derived from glycerol, into the fatty acid synthesis (FAS) pathway. A C8-specific thioesterase cleaves the octanoyl-acyl carrier protein (ACP) to produce free octanoic acid. This acid is then activated to octanoyl-CoA by an acyl-CoA synthetase. To prevent degradation, key genes in the β-oxidation pathway (fadA, fadB, fadI, fadJ) are deleted. The octanoyl-CoA is then partially oxidized to 2,3-octenoyl-CoA. A heterologous (R)-specific enoyl-CoA hydratase (phaJ) hydrates this intermediate to form the desired this compound monomer. Finally, a PHA synthase (phaC) polymerizes these monomers into PHO.[2][3][4]

Metabolic_Pathway cluster_FAS Fatty Acid Synthesis cluster_BetaOx Engineered β-Oxidation Pathway cluster_Polymerization Polymerization cluster_Knockouts Pathway Blocks Glycerol Glycerol Acetyl_CoA Acetyl_CoA Glycerol->Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Octanoyl_ACP Octanoyl_ACP Malonyl_CoA->Octanoyl_ACP Octanoic_Acid Octanoic_Acid Octanoyl_ACP->Octanoic_Acid C8-Thioesterase (CpFatB1.2-M4-287) Octanoyl_CoA Octanoyl_CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase (PpfadD) 2,3-Octenoyl-CoA 2,3-Octenoyl-CoA Octanoyl_CoA->2,3-Octenoyl-CoA  PhaJ Beta_Oxidation_Block β-Oxidation Block (ΔfadRABIJ) Octanoyl_CoA->Beta_Oxidation_Block R_3_Hydroxyoctanoyl_CoA R_3_Hydroxyoctanoyl_CoA 2,3-Octenoyl-CoA->R_3_Hydroxyoctanoyl_CoA  PhaJ PHO PHO R_3_Hydroxyoctanoyl_CoA->PHO PHA Synthase (PhaC2)

Caption: Engineered metabolic pathway for PHO production from glycerol in E. coli.

Quantitative Data Summary

The selection of optimal enzymes is critical for maximizing PHO yield. A study by Mishra et al. screened various combinations of (R)-specific enoyl-CoA hydratases (phaJ1-4) and PHA synthases (phaC1-2) from Pseudomonas aeruginosa, along with an acyl-CoA synthetase (PpfadD) from Pseudomonas putida.[4] The experiments were conducted in an E. coli ΔfadRABIJ strain fed with octanoate (B1194180). The combination of phaJ2 and phaC2 resulted in the highest PHO titer and content.[4]

Plasmid CombinationPHO Titer (mg/L)PHO Content (% CDW)Residual Octanoate (g/L)
phaJ1-PpfadD-phaC1100.5 ± 15.3100.85 ± 0.03
phaJ2-PpfadD-phaC1250.1 ± 25.6250.65 ± 0.02
phaJ3-PpfadD-phaC1150.7 ± 18.9180.78 ± 0.04
phaJ4-PpfadD-phaC1125.4 ± 12.1140.81 ± 0.01
phaJ1-PpfadD-phaC2450.3 ± 55.2420.45 ± 0.05
phaJ2-PpfadD-phaC2 738.2 ± 85.2 56 0.21 ± 0.03
phaJ3-PpfadD-phaC2650.9 ± 70.4500.28 ± 0.02
phaJ4-PpfadD-phaC2380.6 ± 41.7350.55 ± 0.04
Data is adapted from Mishra et al. (2025). Values represent mean ± standard deviation.[4]

Further engineering, involving the chromosomal integration of a C8-specific thioesterase and the optimal PHA synthesis genes (phaJ2, PpfadD, phaC2), enabled a final PHO titer of 1.54 ± 0.234 g/L, constituting 15% of cell dry weight (CDW), from glycerol in a fed-batch fermentation.[2][3]

Experimental Workflow

The overall process for developing and evaluating engineered strains for PHO production involves several key stages, from initial strain design and construction to fermentation and final product analysis.

Experimental_Workflow Strain_Design 1. Strain Design - Select target genes (knockouts, insertions) - Design expression cassettes Strain_Construction 2. Strain Construction - Chromosomal deletions (e.g., ΔfadRABIJ) - Plasmid assembly (e.g., phaJ-PpfadD-phaC) Strain_Design->Strain_Construction Screening 3. Enzyme Screening - Transform E. coli with plasmid library - Cultivate in flasks with octanoate Strain_Construction->Screening Analysis1 4. PHO Quantification - GC analysis of PHO content and titer - Select best enzyme combination Screening->Analysis1 Strain_Integration 5. Chromosomal Integration - Integrate thioesterase & PHA genes - Create stable production strain Analysis1->Strain_Integration Fermentation 6. Fed-Batch Fermentation - Cultivate in bioreactor with glycerol feed - Monitor growth and substrate consumption Strain_Integration->Fermentation Analysis2 7. Final Product Analysis - Measure final PHO titer and CDW - Characterize polymer properties Fermentation->Analysis2

Caption: General workflow for engineering and evaluating PHO-producing E. coli.

Detailed Protocols

Protocol 1: Construction of E. coli Base Strain (ΔfadRABIJ)

This protocol describes the deletion of key genes in the β-oxidation pathway to prevent the degradation of fatty acid intermediates.

  • Materials:

    • E. coli K-12 strain (e.g., MG1655).

    • pKD46 plasmid (for Red recombinase expression).

    • pKD4 or pKD13 plasmids (template for antibiotic resistance cassette).

    • Primers for amplifying flanking regions of fadR, fadA, fadB, fadI, fadJ.

    • LB medium, agar (B569324) plates with appropriate antibiotics (Kanamycin, Ampicillin).

    • SOC medium.

    • L-arabinose.

  • Methodology (Lambda Red Recombineering): a. Prepare electrocompetent E. coli cells harboring the temperature-sensitive pKD46 plasmid. Grow cells at 30°C in LB with ampicillin (B1664943) to an OD600 of ~0.4. b. Induce the expression of the Red recombinase system by adding L-arabinose to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Amplify the kanamycin (B1662678) resistance cassette from pKD4 with primers that include 50-bp homology extensions corresponding to the regions flanking the target gene (e.g., fadR). d. Purify the PCR product. e. Electroporate the purified DNA cassette into the prepared competent cells. f. Recover cells in SOC medium for 1-2 hours at 37°C and plate on LB agar with kanamycin to select for successful recombinants. g. Verify the gene deletion by colony PCR using primers flanking the target gene locus. h. Remove the antibiotic resistance cassette using a helper plasmid expressing FLP recombinase (e.g., pCP20), if desired. i. Repeat steps a-h for each target gene (fadA, fadB, fadI, fadJ) to create the final ΔfadRABIJ strain.

Protocol 2: Plasmid Construction for Enzyme Screening

This protocol details the assembly of plasmids expressing the PHA synthesis pathway genes.

  • Materials:

    • High-copy expression vector (e.g., pETDuet-1).

    • P. aeruginosa PAO1 and P. putida KT2440 genomic DNA.

    • Primers for amplifying phaJ1-4, phaC1-2, and PpfadD.

    • Restriction enzymes and T4 DNA ligase, or Gibson Assembly/Golden Gate cloning kits.

    • Chemically competent E. coli cloning strain (e.g., DH5α).

  • Methodology: a. Amplify the coding sequences of phaJ homologs, PpfadD, and phaC homologs from their respective genomic DNA sources via PCR. b. Design primers to include appropriate restriction sites or overhangs for the chosen cloning method. c. Clone the three genes (phaJ variant, PpfadD, phaC variant) into the expression vector to form an operon-like structure under the control of an inducible promoter (e.g., T7). d. Transform the ligation/assembly product into a cloning strain. e. Select for positive colonies on antibiotic plates and verify the plasmid sequence by Sanger sequencing. f. Create a library of plasmids containing all combinations of the phaJ and phaC variants.

Protocol 3: Shake Flask Cultivation for PHO Production

This protocol is for screening different enzyme combinations or evaluating engineered strains at a small scale.

  • Materials:

    • Engineered E. coli strain.

    • LB medium or M9 minimal medium.

    • Glycerol (or octanoate for screening).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Appropriate antibiotics.

    • 250 mL baffled flasks.

  • Methodology: a. Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered strain. Grow overnight at 37°C with shaking at 250 rpm. b. Use the overnight culture to inoculate 50 mL of fresh medium in a 250 mL baffled flask to an initial OD600 of 0.1. c. Grow the culture at 37°C and 250 rpm until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. If screening with an external substrate, add octanoate to a final concentration of 1 g/L. If producing from glycerol, ensure sufficient glycerol is present. f. Reduce the temperature to 30°C and continue cultivation for 48-72 hours. g. Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes). h. Wash the cell pellet once with water and then lyophilize to determine the cell dry weight (CDW). i. Proceed to PHO quantification.

Protocol 4: Quantification of PHO by Gas Chromatography (GC)

This protocol describes the analysis of PHO content in lyophilized cells.

  • Materials:

    • Lyophilized cell biomass (10-20 mg).

    • Methanol (B129727) containing 3% (v/v) sulfuric acid.

    • Chloroform (B151607).

    • Benzoic acid (as an internal standard).

    • PHO standard.

    • Gas chromatograph with a flame ionization detector (GC-FID).

  • Methodology: a. Weigh 10-20 mg of lyophilized cells into a screw-cap glass tube. b. Add 2 mL of methanol with 3% H₂SO₄ and 2 mL of chloroform containing benzoic acid as an internal standard. c. Tightly cap the tube and heat at 100°C for 4 hours to facilitate methanolysis of the PHO polymer into its constituent methyl esters (3-hydroxyoctanoate methyl ester). d. Cool the tube to room temperature. e. Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase. f. Centrifuge to separate the phases. g. Carefully transfer the lower organic phase (chloroform) to a GC vial. h. Analyze 1 µL of the sample by GC-FID. i. Quantify the amount of 3-hydroxyoctanoate (B1259324) methyl ester by comparing its peak area to that of the internal standard and a standard curve prepared with pure PHO. j. Calculate the PHO content as the weight percentage of PHO relative to the total cell dry weight.

References

derivatization of (3R)-3-Hydroxyoctanoyl-CoA for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of (3R)-3-Hydroxyoctanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

This compound is a key intermediate in mitochondrial fatty acid β-oxidation, a critical metabolic pathway for energy production. Accurate quantification of this and other acyl-CoA species is essential for studying metabolic regulation and diagnosing inherited metabolic disorders, such as defects in L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1] Direct analysis of acyl-CoAs by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and thermal instability.[2] Therefore, a chemical derivatization strategy is necessary to convert the analyte into a form amenable to GC-MS analysis.

This application note provides a detailed protocol for the analysis of this compound. The method involves a two-step process:

  • Alkaline Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free (3R)-3-hydroxyoctanoic acid.

  • Silylation: The polar carboxyl and hydroxyl functional groups of the free fatty acid are converted to their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.[3]

This procedure renders the analyte suitable for separation and quantification by GC-MS, providing a robust method for researchers and clinicians.[4]

Principle of the Method

The core of this protocol is the conversion of the non-volatile this compound into a volatile derivative. The workflow begins with alkaline hydrolysis (saponification) using sodium hydroxide (B78521) to break the thioester linkage and liberate the free 3-hydroxyoctanoic acid from the Coenzyme A moiety.[4] Following hydrolysis, the sample is acidified and the free fatty acid is extracted from the aqueous matrix into an organic solvent. After solvent evaporation, the dried extract is derivatized using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[4][5] This single-step reaction replaces the active hydrogens on both the carboxylic acid and hydroxyl groups with TMS groups, significantly reducing the compound's polarity and increasing its volatility for GC-MS analysis.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid)[4]

  • Sodium Hydroxide (NaOH), 10 M solution

  • Hydrochloric Acid (HCl), 6 M solution

  • Ethyl acetate (B1210297), GC-grade

  • Nitrogen gas, high purity

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[4][5]

  • Pyridine (B92270), anhydrous[6]

  • Hexane (B92381), GC-grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)[3]

  • Glass test tubes (10 mm x 75 mm) with Teflon-lined screw caps

  • Centrifuge

  • Heating block or water bath (80°C)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)[4]

Sample Preparation and Hydrolysis

This procedure details the preparation of a standard for calibration. The same procedure can be applied to biological samples (e.g., 500 µL of plasma or serum).[4]

  • Pipette the desired amount of this compound standard and the internal standard into a glass test tube.

  • Add 500 µL of 10 M NaOH to the sample.[4]

  • Cap the tube tightly, vortex briefly, and incubate at 37°C for 30 minutes to ensure complete hydrolysis.[7]

  • After incubation, cool the sample to room temperature.

  • Acidify the sample by adding 2 mL of 6 M HCl to bring the pH below 5.[4][8]

Liquid-Liquid Extraction
  • Add 3 mL of ethyl acetate to the acidified sample.

  • Vortex vigorously for 2 minutes to extract the 3-hydroxyoctanoic acid into the organic phase.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.[8]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction process with a second 3 mL aliquot of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract under a gentle stream of high-purity nitrogen gas at 37°C.[4]

Derivatization Protocol (Silylation)
  • To the dried residue, add 100 µL of BSTFA with 1% TMCS. Alternatively, a mixture of 50 µL BSTFA and 50 µL anhydrous pyridine can be used.[4][6]

  • Cap the tube tightly and vortex for 15-30 seconds.

  • Heat the mixture at 80°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.[4]

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis. If needed, the derivatized sample can be dissolved in hexane for injection.[6]

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of derivatized 3-hydroxy fatty acids.[4] Optimization may be required for specific instruments.

  • Instrument: Agilent 5890 series II system (or equivalent)

  • Column: HP-5MS capillary column (or similar 5% phenyl-methylpolysiloxane)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes

    • Ramp 1: 3.8°C/min to 200°C

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes

  • Carrier Gas: Helium

  • MS Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions: Quantitation is typically performed using characteristic fragment ions. For the di-TMS derivative of 3-hydroxyoctanoic acid, key ions would be monitored. For example, a characteristic ion for the 3-hydroxy fragment is often observed at m/z 233 for the unlabeled analyte and m/z 235 for a deuterium-labeled internal standard.[4]

Data Presentation

Quantitative analysis relies on monitoring specific mass fragments of the derivatized analyte and the internal standard. The table below summarizes key parameters for the GC-MS analysis of derivatized 3-hydroxy fatty acids.

Analyte (as di-TMS derivative)Internal Standard (as di-TMS derivative)Quantitation Ion (m/z)[4]Qualifier Ion(s) (m/z)[9]Typical CV (%)[4]
(3R)-3-Hydroxyoctanoic acidDeuterated 3-Hydroxyoctanoic acid233175, 3433.3–13.3%

Note: Specific retention times and mass fragments should be confirmed by running a pure standard of derivatized (3R)-3-hydroxyoctanoic acid.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start This compound (in sample or as standard) hydrolysis Alkaline Hydrolysis (10M NaOH, 37°C) start->hydrolysis Step 1 acidification Acidification (6M HCl) hydrolysis->acidification Step 2 extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction Step 3 drying Evaporation (Nitrogen Stream, 37°C) extraction->drying Step 4 derivatization Silylation (BSTFA + 1% TMCS, 80°C) drying->derivatization Step 5 final_sample Di-TMS Derivative (Volatile Analyte) derivatization->final_sample Step 6 gcms GC-MS Injection and Analysis final_sample->gcms Step 7

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS quantification of this compound. By converting the non-volatile acyl-CoA into its volatile di-TMS derivative through hydrolysis and silylation, this method overcomes the inherent limitations of GC-MS for analyzing large, polar metabolites. This application is highly valuable for clinical diagnostics and metabolic research, enabling the sensitive and specific measurement of key fatty acid oxidation intermediates.

References

Application Note: High-Resolution Mass Spectrometry for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of lipids.[1][2][3] Their levels and composition can provide a snapshot of the metabolic state of cells and tissues, making them critical biomarkers for studying diseases such as cancer, metabolic syndrome, and neurodegenerative disorders.[2][3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive and quantitative analysis of acyl-CoAs.[4][5] This application note provides a detailed protocol for acyl-CoA profiling using LC-HRMS, aimed at researchers, scientists, and drug development professionals.

Key Applications

  • Metabolic Profiling and Pathway Analysis: Comprehensive profiling of acyl-CoA species provides insights into the activity of various metabolic pathways.[2][6]

  • Disease Biomarker Discovery: Altered acyl-CoA profiles can serve as potential biomarkers for early disease detection and monitoring.[2][6]

  • Pharmacological Studies: Evaluating the effect of drugs on metabolic pathways by monitoring changes in acyl-CoA levels.[2][6]

  • Nutritional Research: Assessing the impact of dietary interventions on cellular metabolism through the analysis of acyl-CoA profiles.[2]

Experimental Workflow

The overall workflow for acyl-CoA profiling involves sample preparation, LC-HRMS analysis, and data processing.

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Tissue Tissue Homogenization Extraction Metabolite Extraction (e.g., Cold Methanol) Tissue->Extraction Cells Cell Lysis Cells->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup Optional Reconstitution Reconstitution Extraction->Reconstitution Cleanup->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS HRMS Detection (e.g., Orbitrap, Q-TOF) LC->MS Peak Peak Picking & Integration MS->Peak Identification Metabolite Identification Peak->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats Acetyl-CoA Metabolism AcetylCoA Acetyl-CoA TCACycle TCA Cycle AcetylCoA->TCACycle FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis CholesterolSynthesis Cholesterol Synthesis AcetylCoA->CholesterolSynthesis KetoneBodySynthesis Ketone Body Synthesis AcetylCoA->KetoneBodySynthesis Glycolysis Glycolysis Glycolysis->AcetylCoA FattyAcidOxidation Fatty Acid Oxidation FattyAcidOxidation->AcetylCoA AminoAcidCatabolism Amino Acid Catabolism AminoAcidCatabolism->AcetylCoA

References

Application Notes and Protocols for Stable Isotope Labeling of (3R)-3-Hydroxyoctanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a key intermediate in the β-oxidation of fatty acids, a fundamental metabolic process for energy production. The precise measurement of its metabolic flux is critical for understanding cellular energy homeostasis and the pathophysiology of metabolic diseases. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool for quantifying the dynamics of metabolic pathways.[1] By introducing a stable isotope-labeled version of this compound or its precursors into a biological system, researchers can trace its metabolic fate, providing a quantitative measure of pathway activity.[2][3] This document provides detailed protocols for the synthesis of stable isotope-labeled this compound, its application in cell culture for metabolic flux analysis (MFA), and the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The core of this method involves the introduction of a known amount of stable isotope-labeled this compound into a biological system, such as cultured cells. The labeled compound will be metabolized alongside its unlabeled counterpart. By measuring the ratio of labeled to unlabeled this compound and its downstream metabolites over time using LC-MS/MS, the rate of its consumption and the flux through the β-oxidation pathway can be determined.[1] This approach allows for a dynamic view of metabolic activity that is not achievable through the measurement of metabolite concentrations alone.

Data Presentation

The quantitative data obtained from these experiments should be organized for clarity and ease of comparison. The following tables provide a template for presenting typical results from an LC-MS/MS-based metabolic flux analysis experiment.

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Unlabeled) m/z (To be determined based on molecular weight)
Product Ion (Unlabeled) m/z (To be determined by fragmentation analysis)
Precursor Ion (Labeled, e.g., ¹³C₄) m/z (Precursor + 4)
Product Ion (Labeled, e.g., ¹³C₄) m/z (Product + 4)

Table 2: Isotopic Enrichment of this compound in Cultured Cells Over Time

Time Point (hours)Mole Percent Enrichment (MPE) of Labeled this compoundStandard Deviation
00.00.0
115.21.3
445.83.1
862.54.5
1270.15.2
2465.34.8

Table 3: Calculated Metabolic Flux of this compound

Experimental ConditionMetabolic Flux (nmol/mg protein/hr)Standard Error of the Meanp-value (vs. Control)
Control 12.51.1-
Drug Treatment A 8.20.9<0.05
Genetic Knockdown X 18.91.5<0.01

Experimental Protocols

Protocol 1: Proposed Synthesis of Stable Isotope-Labeled this compound

This protocol is adapted from established methods for the synthesis of similar acyl-CoA thioesters and can be modified for the synthesis of labeled this compound.[4]

Materials:

  • Stable isotope-labeled (3R)-3-Hydroxyoctanoic acid (e.g., ¹³C₄, d₄)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Activation of the Carboxylic Acid: In a microcentrifuge tube, dissolve 1-5 µmol of the stable isotope-labeled (3R)-3-Hydroxyoctanoic acid precursor in 200 µL of anhydrous THF. Add a 2-fold molar excess of CDI. Vortex gently and incubate at room temperature for 30 minutes to form the acyl-imidazole intermediate.

  • Thioester Formation: In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A in 50 µL of anhydrous DMF. Add the Coenzyme A solution to the activated carboxylic acid mixture. Vortex gently and incubate at room temperature for 2 hours.[4]

  • Reaction Quenching and Purification: Quench the reaction by adding 10 µL of 10% TFA. Centrifuge at 14,000 x g for 5 minutes. Purify the supernatant using a C18 reverse-phase HPLC system. Monitor the elution at 260 nm and with a mass spectrometer to identify the labeled product.[4] Collect and lyophilize the fractions containing the purified product.

Protocol 2: Cell Culture and Labeling

This protocol describes the application of the synthesized labeled this compound to cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Appropriate cell culture medium

  • Stable isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

  • 80% Methanol (ice-cold)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the labeled this compound. The final concentration in the medium will need to be optimized, typically in the range of 10-100 µM.

  • Labeling: Remove the standard culture medium, wash the cells with PBS, and add the labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the incorporation and metabolism of the label.[5]

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the lysate.[5]

Protocol 3: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the preparation of cell extracts for analysis.

Materials:

  • Cell lysate in 80% methanol

  • Acetonitrile

  • Internal standard (e.g., ¹³C-labeled odd-chain acyl-CoA)

Procedure:

  • Sample Preparation: Centrifuge the cell lysate to pellet debris. Transfer the supernatant to a new tube. Add an internal standard.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system with parameters optimized for acyl-CoA analysis, as detailed in Table 1.[6][7]

Mandatory Visualizations

Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Octanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyoctanoyl_CoA This compound Enoyl_CoA->3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyoctanoyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA (Hexanoyl-CoA) 3_Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The beta-oxidation pathway of fatty acids.

Experimental Workflow for Metabolic Flux Analysis cluster_synthesis Synthesis cluster_experiment Cellular Experiment cluster_analysis Analysis Labeled_Precursor Labeled (3R)-3-Hydroxyoctanoic Acid Precursor Synthesis Chemical Synthesis Labeled_Precursor->Synthesis Labeled_CoA Labeled this compound Synthesis->Labeled_CoA Labeling Incubation with Labeled Substrate Labeled_CoA->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Isotopic Enrichment Calculation LC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Workflow for stable isotope labeling and metabolic flux analysis.

Logical Relationship in Data Interpretation Isotopic_Enrichment Isotopic Enrichment Data (Time Course) Flux_Calculation Flux Calculation (Software) Isotopic_Enrichment->Flux_Calculation Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Calculation Metabolic_Flux Quantitative Metabolic Flux Flux_Calculation->Metabolic_Flux Biological_Insight Biological Interpretation Metabolic_Flux->Biological_Insight

Caption: Logical flow for interpreting metabolic flux analysis data.

References

Application Notes and Protocols: (3R)-3-Hydroxyoctanoyl-CoA in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable and biocompatible polyesters with a wide range of applications in the biomedical and materials science fields. This document provides detailed application notes, experimental protocols, and quantitative data related to the biotechnological uses of this compound.

Application Notes

Primary Application: Precursor for Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Biosynthesis

This compound serves as a key monomer for the enzymatic polymerization into mcl-PHAs by PHA synthase (PhaC). These biopolymers are of significant commercial interest due to their properties, which range from thermoplastic to elastomeric, making them suitable for various applications.

  • Biomedical Devices: The biocompatibility and biodegradability of mcl-PHAs make them excellent candidates for fabricating medical implants, such as sutures, bone plates, and drug delivery systems. Their mechanical properties can be tailored by altering the monomeric composition of the PHA polymer.

  • Bioplastics: As a sustainable alternative to conventional plastics, mcl-PHAs derived from this compound are used in packaging, agriculture, and consumer goods. Their production from renewable resources and their ability to biodegrade in various environments address key environmental concerns associated with plastic pollution.

  • Tissue Engineering: The elastomeric nature of some mcl-PHAs makes them suitable for creating scaffolds that can support cell growth and tissue regeneration.

Potential Non-PHA Applications of (R)-3-Hydroxyoctanoic Acid

While the primary biotechnological application of this compound is as a PHA precursor, its de-esterified form, (R)-3-hydroxyoctanoic acid, has shown potential as a bioactive molecule.[1]

  • Antimicrobial Agent: (R)-3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[1]

  • Quorum Sensing Inhibition: This molecule has been shown to inhibit the production of pyocyanin, a virulence factor in the opportunistic pathogen Pseudomonas aeruginosa, which is regulated by quorum sensing.[1]

  • Platform Chemical: As a chiral building block, (R)-3-hydroxyoctanoic acid can be used in the synthesis of fine chemicals, pharmaceuticals, and flavor and fragrance compounds.[1]

Quantitative Data

The following tables summarize key quantitative data related to the production and enzymatic conversion of this compound and related molecules.

Table 1: Production of mcl-PHA from various carbon sources.

Microbial StrainCarbon SourcePHA Content (% of cell dry weight)Monomer CompositionReference
Pseudomonas putida KT2440Octanoate~60%Poly(3-hydroxyoctanoate)[2]
Escherichia coli (engineered)Glycerol (B35011)15%Poly(3-hydroxyoctanoate)[3]
Pseudomonas mendocina CH50Unprocessed biodiesel waste39.5%P(3HHx-3HO-3HD-3HDD)
Neobacillus niaciniWaste cooking oil-mcl-PHA (including 3-hydroxyoctanoate)
Metabacillus niabensisWaste olive oil-mcl-PHA (including 3-hydroxyoctanoate)

Table 2: Substrate Specificity of PHA Synthases (PhaC).

Enzyme SourceSubstrateRelative Activity (%)Reference
Pseudomonas putida U (PhaC1)3-Hydroxyhexanoyl-CoAHigh[3]
Pseudomonas putida U (PhaC1)3-Hydroxyoctanoyl-CoAHigh[3]
Pseudomonas putida U (PhaC1)3-Hydroxydecanoyl-CoAHighest[3]
Pseudomonas putida U (PhaC2)3-Hydroxyhexanoyl-CoAHighest[3]
Pseudomonas putida U (PhaC2)3-Hydroxyoctanoyl-CoALower[3]
Pseudomonas putida U (PhaC2)3-Hydroxydecanoyl-CoALower[3]

Table 3: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases (PhaJ).

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Aeromonas caviae PhaJCrotonyl-CoA (C4)18 ± 25800 ± 2003.2 x 108
Aeromonas caviae PhaJ2-Hexenoyl-CoA (C6)13 ± 11600 ± 501.2 x 108
Aeromonas caviae PhaJ2-Octenoyl-CoA (C8)11 ± 2110 ± 101.0 x 107
Pseudomonas aeruginosa PhaJ4Crotonyl-CoA (C4)110 ± 101000 ± 409.1 x 106
Pseudomonas aeruginosa PhaJ42-Hexenoyl-CoA (C6)22 ± 21200 ± 405.5 x 107
Pseudomonas aeruginosa PhaJ42-Octenoyl-CoA (C8)18 ± 21100 ± 406.1 x 107

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from octanoyl-CoA using a two-enzyme cascade.

Materials:

  • Acyl-CoA oxidase or dehydrogenase

  • (R)-specific enoyl-CoA hydratase (PhaJ)

  • Octanoyl-CoA

  • FAD (if using acyl-CoA oxidase)

  • NADP+ (if using acyl-CoA dehydrogenase)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 1 mL:

    • 100 mM Tris-HCl, pH 7.8

    • 1 mM Octanoyl-CoA

    • 0.1 mM FAD (if using acyl-CoA oxidase)

    • 1 mM NADP+ (if using acyl-CoA dehydrogenase)

    • NADPH regeneration system components (as per manufacturer's instructions)

    • Purified acyl-CoA oxidase/dehydrogenase (optimized concentration)

    • Purified (R)-specific enoyl-CoA hydratase (PhaJ) (optimized concentration)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Purification:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • The supernatant containing this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the C18 cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash with 5% methanol in water to remove polar impurities.

    • Elute the this compound with methanol or acetonitrile.

    • Evaporate the solvent under a stream of nitrogen.

  • Quantification and Verification: The concentration and purity of the synthesized this compound can be determined by LC-MS/MS analysis (see Protocol 2).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in biological or in vitro samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation:

    • For in vitro reaction samples, proceed to step 2.

    • For cellular extracts, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein. Collect the supernatant.

  • Solid-Phase Extraction (for sample cleanup and concentration):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Determine the precursor ion (Q1) and product ion (Q3) masses for this compound and the internal standard.

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Generate a standard curve using the this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: In Vitro PHA Synthase Activity Assay

This colorimetric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified PHA synthase (PhaC)

  • This compound (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (4 mM in Tris-HCl buffer)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Cuvettes or 96-well plate

Procedure:

  • Reaction Mixture Preparation: In a cuvette or a well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 200 µL):

    • 100 mM Tris-HCl, pH 7.8

    • 1 mM this compound

    • 0.15 mM DTNB

    • 1 mg/mL BSA (optional)

  • Initiate the Reaction: Add a known amount of purified PHA synthase to the reaction mixture to start the polymerization.

  • Monitor Absorbance: Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the released CoA with DTNB, forming 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 14,150 M-1cm-1.

  • Calculate Enzyme Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the rate of CoA release using the Beer-Lambert law (A = εcl).

    • One unit (U) of PHA synthase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified conditions.

Visualizations

Metabolic_Pathway_to_3R_3_Hydroxyoctanoyl_CoA Fatty Acids (e.g., Octanoic Acid) Fatty Acids (e.g., Octanoic Acid) Octanoyl-CoA Octanoyl-CoA Fatty Acids (e.g., Octanoic Acid)->Octanoyl-CoA Acyl-CoA Synthetase trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA Octanoyl-CoA->trans-2-Octenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-2-Octenoyl-CoA->this compound (R)-specific Enoyl-CoA Hydratase (PhaJ) mcl-PHA mcl-PHA This compound->mcl-PHA PHA Synthase (PhaC)

Caption: Metabolic pathway for the biosynthesis of this compound and its polymerization into mcl-PHA.

Enzymatic_Synthesis_Workflow cluster_reaction In Vitro Reaction cluster_purification Purification cluster_analysis Analysis Octanoyl-CoA Octanoyl-CoA Enzyme Cascade Acyl-CoA Dehydrogenase + (R)-specific Enoyl-CoA Hydratase Octanoyl-CoA->Enzyme Cascade Reaction_Mix Reaction Incubation (30°C, 2-4h) Enzyme Cascade->Reaction_Mix (3R)-3-Hydroxyoctanoyl-CoA_crude Crude Product Reaction_Mix->(3R)-3-Hydroxyoctanoyl-CoA_crude SPE Solid-Phase Extraction (C18) (3R)-3-Hydroxyoctanoyl-CoA_crude->SPE Purified_Product Purified this compound SPE->Purified_Product LC_MSMS LC-MS/MS Quantification Purified_Product->LC_MSMS

Caption: Experimental workflow for the in vitro enzymatic synthesis and purification of this compound.

PHA_Synthase_Assay cluster_reactants Reactants cluster_reaction Reaction & Detection Substrate This compound Polymerization Enzymatic Polymerization Substrate->Polymerization Enzyme PHA Synthase (PhaC) Enzyme->Polymerization DTNB DTNB Color_Development Colorimetric Reaction with DTNB DTNB->Color_Development CoA_Release CoA Release Polymerization->CoA_Release CoA_Release->Color_Development Detection Measure Absorbance at 412 nm Color_Development->Detection

Caption: Logical workflow of the colorimetric PHA synthase activity assay using DTNB.

References

Troubleshooting & Optimization

improving the stability of (3R)-3-Hydroxyoctanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3R)-3-Hydroxyoctanoyl-CoA

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on . Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: The stability of this compound is primarily affected by three main factors:

  • pH: The thioester bond of acyl-CoA molecules is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.0).[1] Stability is greatest in slightly acidic environments.

  • Temperature: Higher temperatures accelerate the rate of chemical hydrolysis and potential enzymatic degradation.

  • Enzymatic Degradation: Contamination of samples with acyl-CoA thioesterases, which are enzymes that hydrolyze the thioester bond, can lead to rapid degradation.[1] These enzymes can be introduced from cellular or tissue extracts.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: For maximum stability, it is recommended to maintain a slightly acidic pH between 4.0 and 6.8.[1] Strongly acidic conditions (pH < 4.0) can also lead to hydrolysis, though typically at a slower rate than alkaline conditions.[1]

Q3: How should I store my this compound solutions for short-term and long-term use?

A3: For short-term storage (a few hours), solutions should be kept on ice at 4°C.[1] For long-term stability, it is crucial to store solutions at -80°C.[1] If possible, storing the compound as a dry pellet at -80°C and reconstituting it just before use is the best practice.

Q4: I am observing a loss of biological activity in my experiments. Could this be related to the stability of this compound?

A4: Yes, a loss of biological activity is a common consequence of this compound degradation. The hydrolysis of the thioester bond results in the formation of coenzyme A and (3R)-3-hydroxyoctanoic acid, rendering the molecule inactive in enzymatic assays where the intact acyl-CoA is the substrate.

Q5: Are there any specific buffer components I should avoid when working with this compound?

A5: Avoid buffers with a pH above 7.0. Additionally, be cautious of buffers containing strong nucleophiles that could react with the thioester bond. When preparing samples from biological sources, consider including inhibitors of thioesterases if enzymatic degradation is a concern.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results between experimental replicates. Degradation of this compound stock solution over time.Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, aliquot it upon initial preparation to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Hydrolysis of the thioester bond leading to the formation of coenzyme A and free (3R)-3-hydroxyoctanoic acid.Ensure all buffers and solutions are within the optimal pH range of 4.0-6.8.[1] Analyze samples promptly after preparation.
Gradual decrease in signal or activity over the course of an experiment. Instability of this compound in the assay buffer at the experimental temperature.If possible, perform the experiment at a lower temperature. If the experimental temperature is fixed, minimize the incubation time.
Complete loss of activity of a freshly prepared solution. Contamination with thioesterases, especially if working with crude or semi-purified biological samples.Prepare solutions using high-purity water and reagents. If working with biological extracts, consider purification steps to remove endogenous enzymes or the use of appropriate enzyme inhibitors.
Difficulty dissolving the lyophilized powder. This compound can be challenging to dissolve in purely aqueous solutions.Reconstitute the powder in a small amount of a suitable organic solvent like methanol (B129727) before diluting with the aqueous buffer.[1]

Quantitative Data Summary

The stability of acyl-CoA molecules is highly dependent on the experimental conditions. The following table provides a summary of key parameters for maintaining the integrity of this compound, based on general principles for acyl-CoA thioesters.

Parameter Condition Recommendation Rationale
pH for Storage/Analysis 4.0 - 6.8Maintain a slightly acidic pH.The thioester bond is most stable in this range, minimizing chemical hydrolysis.[1]
Storage Temperature -80°CFor long-term storage of solutions or dry pellets.Minimizes both enzymatic degradation and chemical hydrolysis.[1]
Working Temperature 4°C (On Ice)For short-term handling and experiment preparation.Slows the rate of chemical and enzymatic degradation.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol describes a method to evaluate the stability of this compound under different buffer and temperature conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Selection of buffers at different pH values (e.g., sodium acetate (B1210297) pH 5.0, sodium phosphate (B84403) pH 7.0, sodium bicarbonate pH 8.5)

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound.

    • Reconstitute in a buffer at pH 5.0 to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Incubation Conditions:

    • Prepare a series of dilutions of the stock solution in the different test buffers (pH 5.0, 7.0, and 8.5) to a final concentration of 0.1 mg/mL.

    • For each buffer condition, set up incubations at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation condition.

    • Immediately quench any further degradation by adding an equal volume of cold 0.1% TFA in acetonitrile.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile at a wavelength of 260 nm (for the adenine (B156593) base of coenzyme A).

    • Quantify the peak area corresponding to the intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time for each condition.

    • Calculate the half-life (t½) of this compound under each set of conditions.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (pH 5.0) dilute Dilute in Test Buffers (pH 5.0, 7.0, 8.5) stock->dilute temp4 4°C dilute->temp4 Incubate at different temps temp25 25°C dilute->temp25 Incubate at different temps temp37 37°C dilute->temp37 Incubate at different temps quench Quench Aliquots (Time Points 0-24h) temp4->quench temp25->quench temp37->quench hplc RP-HPLC Analysis quench->hplc data Calculate Half-Life hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Experiment Fails (e.g., low activity) check_prep Was the solution freshly prepared? start->check_prep check_ph Is the buffer pH between 4.0-6.8? check_prep->check_ph Yes sol_prep Solution: Prepare fresh stock for each experiment. check_prep->sol_prep No check_temp Was the solution kept on ice? check_ph->check_temp Yes sol_ph Solution: Adjust buffer pH to be slightly acidic. check_ph->sol_ph No check_source Is the sample a crude biological extract? check_temp->check_source Yes sol_temp Solution: Maintain low temperature during handling. check_temp->sol_temp No sol_enzyme Solution: Consider enzymatic degradation. Purify sample or use inhibitors. check_source->sol_enzyme Yes end_node Problem Resolved check_source->end_node No sol_prep->end_node sol_ph->end_node sol_temp->end_node sol_enzyme->end_node

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: (3R)-3-Hydroxyoctanoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3R)-3-Hydroxyoctanoyl-CoA.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield Incomplete enzymatic synthesis or degradation: The enzymatic reaction to produce this compound may be inefficient, or the product may be degrading during purification.- Optimize reaction conditions for the synthesizing enzyme (e.g., pH, temperature, incubation time). - Monitor reaction progress using HPLC to determine the optimal endpoint. - Work at low temperatures (4°C) during purification to minimize degradation. - Consider using a purification method with fewer steps, such as affinity chromatography if a tagged enzyme is used for synthesis.
Poor recovery from chromatography column: The target molecule may be binding too strongly to the column or eluting in a very broad peak.- Adjust the salt concentration or pH of the elution buffer. For ion-exchange chromatography, a gradient elution can improve separation and recovery.[1] - Ensure the column is not overloaded. - For reverse-phase chromatography, modify the organic solvent gradient.
Low Purity Co-elution of related compounds: Other acyl-CoA species or enzymes from the synthesis reaction may be co-eluting with the product.- Employ a multi-step purification strategy. For example, follow ion-exchange chromatography with a different method like hydrophobic interaction or size-exclusion chromatography. - For enzymatic impurities, consider a heat precipitation step if the target molecule is heat-stable and the contaminating enzymes are not. - Utilize high-resolution chromatography techniques like HPLC for final polishing.[1]
Presence of (S)-enantiomer: The synthesis method may not be perfectly stereospecific, leading to contamination with the (S)-enantiomer.- Use a chiral chromatography column to separate the (R) and (S) enantiomers.[2] - Verify the stereospecificity of the enzyme used for synthesis.
Product Instability Hydrolysis of the thioester bond: The thioester bond in CoA compounds is susceptible to hydrolysis, especially at non-neutral pH.- Maintain a pH between 6.0 and 7.0 during purification and storage.[3] - Store the purified product at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Oxidation: The thiol group in Coenzyme A can be oxidized.- Add a reducing agent like DTT (dithiothreitol) to the buffers, but be aware of its potential interference with subsequent assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a crude enzymatic reaction mixture?

A1: A common and effective initial step is ion-exchange chromatography, such as with a Q-Sepharose column.[1] This method separates molecules based on their charge and is well-suited for the negatively charged this compound.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended. Reverse-phase HPLC with UV detection at 260 nm can be used to determine chemical purity by separating the target molecule from other UV-active impurities.[2] To confirm the identity and check for non-UV active impurities, LC-MS/MS is a highly sensitive and specific method.[4] For assessing enantiomeric purity, chiral HPLC is the definitive method.[2]

Q3: My purified this compound shows a lower than expected activity in downstream enzymatic assays. What could be the issue?

A3: This could be due to several factors:

  • Degradation: The thioester bond may have been hydrolyzed. Verify the integrity of the molecule using LC-MS.

  • Incorrect Quantification: The concentration of your purified sample may be lower than estimated. Use a reliable quantification method, such as measuring the absorbance at 260 nm and using the extinction coefficient for Coenzyme A.

  • Presence of Inhibitors: Co-purified compounds from the reaction mixture could be inhibiting the downstream enzyme. Further purification steps may be necessary.

  • Incorrect Stereoisomer: Contamination with the (S)-enantiomer might be affecting the activity if the downstream enzyme is stereospecific.

Q4: What are the optimal storage conditions for purified this compound?

A4: For long-term storage, it is recommended to store the purified compound in a suitable buffer at pH 6.0-7.0 at -80°C.[3] For short-term storage, 4°C can be used, but for no longer than a few days. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Initial Purification

This protocol is adapted from a method used for the purification of (3R)-3-hydroxybutyryl-CoA and is a good starting point for this compound.[1]

  • Sample Preparation: Dilute the crude enzymatic reaction mixture 20-fold with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Column Equilibration: Equilibrate a Q-Sepharose ion-exchange column with the same low-salt buffer.

  • Loading: Load the diluted sample onto the column.

  • Washing: Wash the column with several column volumes of the low-salt buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer).

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the peak containing the product.

  • Analysis: Analyze the fractions containing the peak by HPLC or LC-MS/MS to confirm the presence and purity of this compound.

Protocol 2: Reverse-Phase HPLC for Purity Analysis

This protocol is a standard method for assessing the chemical purity of acyl-CoA compounds.[2]

  • Sample Preparation: Dilute a small aliquot of the purified fraction in an appropriate buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM Ammonium Acetate, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as: (Peak Area of this compound / Total Peak Area of all peaks) * 100%.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]1.3 nmol (LC/MS-based)[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99[4]Variable
Precision (RSD%) < 5%[4]< 15%[4]< 20%[4]
Specificity High[4]Moderate[4]High[4]

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture IEX Ion-Exchange Chromatography Crude->IEX Purity_Check1 Purity & Identity Check (HPLC, LC-MS/MS) IEX->Purity_Check1 Troubleshoot_Yield Troubleshooting: Low Yield IEX->Troubleshoot_Yield HIC Hydrophobic Interaction Chromatography Purity_Check1->HIC Purity < Target Final_Product Purified this compound Purity_Check1->Final_Product Purity > Target Troubleshoot_Purity Troubleshooting: Low Purity Purity_Check1->Troubleshoot_Purity Purity_Check2 Purity & Enantiomeric Check (Chiral HPLC, LC-MS/MS) HIC->Purity_Check2 HIC->Troubleshoot_Yield Purity_Check2->Final_Product Purity & e.e. > Target Purity_Check2->Troubleshoot_Purity

Caption: Purification and troubleshooting workflow for this compound.

References

troubleshooting low yield in (3R)-3-Hydroxyoctanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R)-3-Hydroxyoctanoyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find troubleshooting guides in a question-and-answer format to directly address common issues leading to low yield, alongside detailed experimental protocols and FAQs.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound.

Question 1: My reaction yield of this compound is significantly lower than expected. What are the most common causes?

Low yield in the enzymatic synthesis of this compound can arise from several factors related to the enzyme, substrate, or reaction conditions. The most common synthesis method involves the hydration of trans-2-octenoyl-CoA catalyzed by an (R)-specific enoyl-CoA hydratase.

Potential Causes and Solutions:

  • Suboptimal Enzyme Activity: The enzyme may be inactive or functioning poorly due to improper storage, degradation, or the presence of inhibitors.[1][2]

  • Inappropriate Enzyme Selection: The chosen enoyl-CoA hydratase may exhibit low specificity for a medium-chain (C8) substrate like octenoyl-CoA. Many hydratases prefer short-chain substrates.[1]

  • Poor Substrate Quality or Concentration: The trans-2-octenoyl-CoA precursor may be impure, degraded, or at a concentration that causes substrate inhibition.[1]

  • Unfavorable Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme used.[1]

  • Product Instability: Acyl-CoA esters can be susceptible to hydrolysis, particularly at non-optimal pH values.[2]

The following flowchart provides a logical sequence for troubleshooting these issues.

G start Low Yield Detected enzyme_check Step 1: Verify Enzyme Activity & Integrity start->enzyme_check sds_page Run SDS-PAGE enzyme_check->sds_page activity_assay Perform Control Activity Assay enzyme_check->activity_assay enzyme_ok Enzyme is Active & Intact? sds_page->enzyme_ok activity_assay->enzyme_ok conditions_check Step 2: Optimize Reaction Conditions enzyme_ok->conditions_check Yes replace_enzyme Source/Prepare Fresh Enzyme enzyme_ok->replace_enzyme No ph_temp Test pH (e.g., 7.0-8.5) & Temperature (e.g., 25-37°C) conditions_check->ph_temp buffer Test Different Buffers (e.g., Tris-HCl, HEPES) conditions_check->buffer yield_improved_cond Yield Improved? ph_temp->yield_improved_cond buffer->yield_improved_cond substrate_check Step 3: Evaluate Substrate yield_improved_cond->substrate_check No end Problem Resolved yield_improved_cond->end Yes purity Check Purity of trans-2-octenoyl-CoA (HPLC) substrate_check->purity concentration Test Substrate Concentration Range (to check for inhibition) substrate_check->concentration yield_improved_sub Yield Improved? purity->yield_improved_sub concentration->yield_improved_sub enzyme_select Step 4: Re-evaluate Enzyme Choice yield_improved_sub->enzyme_select No yield_improved_sub->end Yes specificity Research hydratases with known activity on C8 substrates enzyme_select->specificity end_fail Consult Literature for Alternative Synthesis Routes specificity->end_fail

Caption: Troubleshooting flowchart for low yield.

Question 2: How do I know if my enzyme is the problem?

Enzyme inactivity is a primary suspect in failed or low-yield reactions.[2]

  • Check for Degradation: Run an SDS-PAGE gel to compare your current enzyme stock with a fresh or previously validated lot.[1] Look for protein degradation (smears or lower molecular weight bands) or aggregation (bands remaining in the well).

  • Perform a Control Assay: Use a substrate known to work well with your enzyme (e.g., crotonyl-CoA for many hydratases) to confirm its catalytic activity. A decrease in absorbance at 263 nm indicates hydration of the enoyl-CoA double bond.[1]

  • Verify Storage Conditions: Ensure the enzyme has been consistently stored at the correct temperature (-20°C or -80°C) and in a recommended buffer to maintain activity.[1][2] Repeated freeze-thaw cycles can also lead to a loss of function.

Question 3: Could my substrate be inhibiting the reaction?

Yes, substrate quality and concentration are critical.

  • Purity: Use high-purity trans-2-octenoyl-CoA. Impurities can act as inhibitors. Verify purity using a method like HPLC.

  • Substrate Inhibition: While less common for this class of enzymes than for others, high concentrations of the substrate can sometimes lead to inhibition.[1] It is advisable to test a range of substrate concentrations to identify the optimal level for your specific enzyme.

Problem Potential Cause Recommended Solution
No or Very Low Product Enzyme Inactivity/DegradationVerify enzyme integrity via SDS-PAGE. Run a control activity assay with a preferred substrate (e.g., crotonyl-CoA). Ensure proper storage (-80°C).[1]
Low Yield Suboptimal Reaction ConditionsOptimize pH (start with a range of 7.0-8.5) and temperature (start with 25-37°C). Test alternative buffers (e.g., Tris-HCl, HEPES).
Low Yield Incorrect Enzyme ChoiceThe enzyme may have low specificity for C8 substrates. Use an (R)-specific enoyl-CoA hydratase known for activity with medium-chain acyl-CoAs.
Reaction Stops Prematurely Substrate Inhibition / PurityTest a range of trans-2-octenoyl-CoA concentrations. Verify substrate purity via HPLC.
Inconsistent Results Product InstabilityEnsure reaction quenching is effective. Analyze samples promptly after the reaction. Handle the product at a suitable pH and temperature to prevent hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for synthesizing this compound? A1: The most common method is the stereospecific hydration of trans-2-octenoyl-CoA, catalyzed by an (R)-specific enoyl-CoA hydratase (EC 4.2.1.17), often referred to as PhaJ in the context of polyhydroxyalkanoate (PHA) biosynthesis. This reaction adds a water molecule across the double bond of the enoyl-CoA intermediate.[1]

Q2: Why is enzyme selection so important for this specific synthesis? A2: Enoyl-CoA hydratases have varying substrate specificities. Many have a strong preference for short-chain acyl-CoAs (like C4, crotonyl-CoA). The activity with a medium-chain substrate like C8 (trans-2-octenoyl-CoA) can be significantly lower. Therefore, selecting an enzyme known to efficiently hydrate (B1144303) medium-chain enoyl-CoAs is critical for achieving a high yield.

Enzyme Substrate Relative Activity (%) Chain Length
Crotonyl-CoA100%C4
Hexenoyl-CoA~70-80%C6
Octenoyl-CoA ~40-50% C8
Decenoyl-CoA~20-30%C10
Note: Data is illustrative, based on the known preference of enzymes like PhaJAc for shorter chain lengths. Actual values will vary by specific enzyme.

Q3: How can I monitor the progress of the reaction? A3: The reaction can be monitored by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[1] For more detailed analysis and quantification of the product, reverse-phase high-performance liquid chromatography (HPLC) is the preferred method. HPLC allows for the separation and quantification of the substrate and the this compound product.[2]

Q4: What is a reliable method for purifying the final product? A4: Ion-exchange chromatography is a highly effective method for purifying acyl-CoA derivatives like this compound.[3] A common approach involves using a strong anion exchange column (e.g., Q-Sepharose) and eluting the product with a salt or acid gradient.[4]

Experimental Protocols

Protocol 1: General Workflow for Enzymatic Synthesis

This diagram outlines the typical workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Analysis & Purification reagents Combine Buffer, Substrate (trans-2-octenoyl-CoA) add_enzyme Initiate with (R)-Enoyl-CoA Hydratase reagents->add_enzyme incubate Incubate at Optimal Temp/Time add_enzyme->incubate quench Quench Reaction (e.g., Acidification) incubate->quench hplc_check Analyze Yield (RP-HPLC) quench->hplc_check purify Purify Product (Ion-Exchange Chrom.) hplc_check->purify lyophilize Lyophilize to Obtain Pure Product purify->lyophilize

Caption: General experimental workflow.

Protocol 2: Enzymatic Synthesis Reaction

This protocol is adapted from procedures for similar short-chain acyl-CoAs and should be optimized for your specific enzyme.[1]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 1 mL:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 1 mM trans-2-octenoyl-CoA

    • Purified (R)-specific enoyl-CoA hydratase at an empirically determined optimal concentration.

  • Incubation: Incubate the reaction at 30°C for 1-4 hours with gentle agitation. The optimal time should be determined by taking time points.

  • Monitoring (Optional): To monitor the reaction, place the mixture in a quartz cuvette and measure the decrease in absorbance at 263 nm using a spectrophotometer.

  • Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes), ensuring the chosen method does not degrade the product.

Protocol 3: HPLC Analysis
  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Dilute the supernatant in the mobile phase starting condition.

  • Chromatography Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Acetonitrile over 20-30 minutes.

    • Detection: UV detector at 260 nm to detect the adenine (B156593) moiety of Coenzyme A.[2]

  • Analysis: Compare the retention times of peaks to pure standards of the substrate and (if available) the product. Quantify the product peak area to determine the reaction yield.

References

Technical Support Center: Minimizing Acyl-CoA Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshoot common issues to ensure the accurate quantification of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of acyl-CoA degradation during sample preparation?

A1: Acyl-CoAs are inherently unstable molecules susceptible to degradation through two primary mechanisms:

  • Enzymatic Degradation: Endogenous thioesterases present in biological samples can rapidly hydrolyze the thioester bond of acyl-CoAs.[1]

  • Chemical Instability: The thioester bond is prone to hydrolysis, particularly under alkaline (pH > 8) or strongly acidic conditions.[2] Elevated temperatures significantly accelerate this degradation.[2]

Q2: What is the most critical first step in preserving acyl-CoA integrity upon sample collection?

A2: The most critical step is the rapid quenching of metabolic activity to halt all enzymatic processes.[2] For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen immediately upon collection.[1] For cell cultures, rapid harvesting and quenching with a cold solvent like methanol (B129727) are effective.[2]

Q3: What is the optimal pH and temperature to maintain throughout the sample preparation process?

A3: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH, ideally between 4.0 and 6.8.[1] Many protocols utilize a buffer at pH 4.9.[1][3] All steps of the procedure should be performed on ice or at 4°C to minimize both enzymatic degradation and chemical hydrolysis.[1][2]

Q4: How should I store my acyl-CoA extracts for short-term and long-term periods?

A4: For long-term storage, it is best to store the samples as dried pellets at -80°C.[1] If storing in a solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.[1] For short-term storage, such as in an autosampler, maintain the samples at 4°C and analyze them as quickly as possible.[1] Reconstituting samples in a methanol-containing solvent can improve stability compared to purely aqueous solutions.[1][4]

Troubleshooting Guides

Issue 1: Low or No Signal/Poor Recovery of Acyl-CoA Analytes
Possible Cause Recommended Solution(s)
Incomplete Quenching of Metabolism Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, use a rapid cold solvent quenching method. Ensure all subsequent steps are performed on ice.[2]
Enzymatic Degradation Homogenize samples in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[3] The use of organic solvents like methanol or acetonitrile (B52724) also aids in precipitating and denaturing enzymes.[3]
Chemical Hydrolysis Ensure all buffers and reconstitution solvents are within the optimal pH range of 4.0-6.8.[1] Avoid highly alkaline conditions (pH > 8.0).[5]
Inefficient Extraction Select an extraction protocol optimized for your specific acyl-CoA chain length and sample type. For broad-range acyl-CoA analysis, a common approach is homogenization in an acidic buffer followed by protein precipitation and extraction with organic solvents like isopropanol (B130326) and acetonitrile.[3] Consider solid-phase extraction (SPE) for cleaner extracts.
Analyte Adsorption Use low-adhesion microcentrifuge tubes to prevent the loss of acyl-CoAs due to adsorption to labware.
Suboptimal Reconstitution Solvent Reconstitute dried extracts in a solvent that enhances stability, such as methanol or a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer.[1][4] For long-chain acyl-CoAs, a solvent containing some acetonitrile may be necessary for complete dissolution.[3]
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Recommended Solution(s)
Inappropriate Reconstitution Solvent The final sample solvent should be compatible with the initial mobile phase to ensure good peak shape. Methanol is often a suitable choice for reconstitution.[3]
Oxidation of Thiol Group The thiol group of coenzyme A can oxidize, leading to peak splitting or broadening. Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to your standards and samples to maintain the reduced state of the thiol group.[3]
Co-elution with Interfering Compounds Optimize your liquid chromatography (LC) method to improve the separation of your analytes from matrix components. Adjusting the gradient and mobile phase composition can enhance resolution.

Quantitative Data Summary

The stability and recovery of acyl-CoAs are highly dependent on the experimental conditions. The following tables summarize key quantitative data to aid in method selection and optimization.

Table 1: Stability of Acyl-CoAs in Various Solutions at 4°C over 24 Hours

Acyl-CoA SpeciesMethanol50% Methanol / 50% 50mM Ammonium Acetate (pH 7)Water50mM Ammonium Acetate (pH 7)50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)
C10:0 CoA ~100%~80%~60%~60%~70%
C12:0 CoA ~100%~75%~50%~50%~65%
C14:0 CoA ~100%~70%~40%~40%~60%
C16:0 CoA ~100%~65%~30%~30%~55%
Data adapted from a study on acyl-CoA stability, showing the percentage of the compound remaining relative to the time-zero sample.[4]

Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples for analysis by LC-MS/MS.

Materials:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, add them to the SSA solution before adding to the tissue. Homogenize immediately.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled tube.

  • Storage: Analyze the extracts immediately or store at -80°C.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a robust method for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange SPE columns

  • Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize the frozen tissue powder in 2.0 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 2.0 mL of isopropanol and homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex for 1 minute and then centrifuge at ~2,000 x g for 5 minutes at 4°C.

  • Aqueous Phase Collection: Transfer the upper aqueous phase containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% formic acid, followed by a second elution with 1 mL of methanol containing 5% ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

Visualizations

cluster_degradation Acyl-CoA Degradation Pathways Acyl_CoA Acyl-CoA Enzymatic Enzymatic Hydrolysis (Thioesterases) Acyl_CoA->Enzymatic High Temp Chemical Chemical Hydrolysis Acyl_CoA->Chemical Alkaline pH, High Temp Degradation_Products Free Fatty Acid + CoA Enzymatic->Degradation_Products Chemical->Degradation_Products

Caption: Key pathways of acyl-CoA degradation during sample preparation.

cluster_workflow General Workflow for Acyl-CoA Sample Preparation Start Sample Collection Quench Rapid Quenching (Liquid N2 / Cold Solvent) Start->Quench Homogenize Homogenization (Acidic Buffer, on ice) Quench->Homogenize Extract Extraction & Protein Precipitation (Organic Solvents / Acid) Homogenize->Extract Cleanup Sample Cleanup (SPE) Extract->Cleanup Dry Dry Extract (Nitrogen Stream / Vacuum) Cleanup->Dry Reconstitute Reconstitution (Methanol-based solvent) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: Optimizing LC-MS/MS for (3R)-3-Hydroxyoctanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (3R)-3-Hydroxyoctanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for method optimization.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: The precursor ion ([M+H]⁺) for this compound can be calculated from its molecular formula (C₂₉H₅₀N₇O₁₈P₃S). Based on its monoisotopic mass of approximately 909.21 g/mol , the expected precursor ion is m/z 910.2. Acyl-CoAs exhibit characteristic fragmentation patterns.[1][2] The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da), resulting in a product ion of [M-507+H]⁺.[1][2][3] Another common fragment corresponds to the adenosine-3'-phosphate moiety at m/z 428.1.[1][3]

Q2: Which ionization mode is recommended for analyzing this compound?

A2: Positive electrospray ionization (ESI+) is generally the preferred mode for the analysis of short-chain acyl-CoAs as it has been shown to provide better ionization efficiency and sensitivity.[2][4]

Q3: What type of HPLC column is suitable for the separation of this compound?

A3: A C18 reversed-phase column is commonly used and effective for the separation of acyl-CoAs.[4] Typical dimensions for these columns are in the range of 2.1 x 50-100 mm with a particle size of 1.7-1.8 µm.[5]

Q4: How can I improve the peak shape for this compound?

A4: Poor peak shape is a common issue. To improve it, consider adding a small amount of an acid, such as 0.1% formic acid, to your mobile phases. This can help to improve the peak shape of polar analytes on reversed-phase columns.[5] Optimizing the gradient elution profile can also significantly enhance peak resolution and shape.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Signal Intensity or No Peak Detected

Possible Causes:

  • Suboptimal Ionization/Fragmentation: The mass spectrometer parameters may not be optimized for this compound.

  • Sample Degradation: Acyl-CoAs can be unstable. Proper sample handling and storage are crucial.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[6]

  • Inefficient Sample Extraction: The extraction protocol may not be effectively isolating the analyte.

Solutions:

Solution Detailed Steps
Optimize MS Parameters Infuse a standard solution of this compound to determine the optimal precursor and product ions, as well as the ideal collision energy. A detailed protocol is provided below.
Ensure Sample Stability Process samples quickly on ice and store them at -80°C.[4] Avoid repeated freeze-thaw cycles. Reconstitute dried extracts just before analysis.[4]
Mitigate Matrix Effects Incorporate a robust sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[6] A C18 SPE cartridge can be effective.[5]
Improve Extraction Efficiency Ensure complete cell lysis or tissue homogenization. Optimize the solvent-to-sample ratio.
Issue 2: Poor Reproducibility and Inconsistent Retention Times

Possible Causes:

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.

  • Mobile Phase Instability: Changes in mobile phase composition or pH can affect retention.

  • Column Degradation: The performance of the HPLC column can degrade over time.

Solutions:

Solution Detailed Steps
Ensure Proper Equilibration Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes.
Prepare Fresh Mobile Phase Prepare mobile phases fresh daily and ensure they are well-mixed and degassed.
Use a Guard Column A guard column can help protect the analytical column from contaminants and extend its lifetime.
Monitor Column Performance Regularly check the column's performance by injecting a standard and monitoring retention time, peak shape, and backpressure.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy for your specific instrument.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50% methanol (B129727) in water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: In positive ion mode, perform a full scan (Q1 scan) to identify the [M+H]⁺ ion for this compound (expected around m/z 910.2).

  • Product Ion Scan: Perform a product ion scan by selecting the identified precursor ion in Q1 and scanning Q3 to identify the major fragment ions. Look for the characteristic neutral loss of 507 Da and the fragment at m/z 428.1.[1][2][3]

  • Collision Energy Optimization:

    • Select the most intense and specific precursor-product ion pairs for MRM analysis.

    • Perform a collision energy (CE) optimization experiment. This involves repeatedly injecting the standard while ramping the CE voltage over a range (e.g., 10-50 eV).

    • Plot the signal intensity of each product ion against the collision energy to generate a CE curve.

    • The optimal CE is the voltage that produces the maximum signal intensity for each transition.[7]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[5]

  • Load the Sample: Load your pre-treated sample (e.g., cell lysate or tissue homogenate) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent, such as 2 mL of 5% methanol in water, to remove hydrophilic interferences.[5]

  • Elute the Analyte: Elute this compound with a stronger solvent, such as 1 mL of methanol.[5]

  • Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.[5]

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of short-chain acyl-CoAs, which can be used as a starting point for optimizing the analysis of this compound.

Table 1: Example LC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 40°C[1]

Table 2: Predicted MS/MS Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
910.2403.1[M-507+H]⁺ (Neutral loss of 3'-phosphoadenosine diphosphate)
910.2428.1Adenosine-3'-phosphate fragment

Note: The optimal collision energy for these transitions should be determined experimentally using the protocol described above.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_solutions start Low Signal Intensity? solution1 Optimize MS Parameters start->solution1 Yes solution2 Improve Sample Prep start->solution2 Yes solution3 Check Sample Stability start->solution3 Yes step1a Direct Infusion of Standard solution1->step1a step1b Identify Precursor/Product Ions step1c Optimize Collision Energy step2a Implement SPE Cleanup solution2->step2a step2b Optimize Extraction Solvent step3a Process Samples on Ice solution3->step3a step3b Store at -80°C step1a->step1b step1b->step1c step2a->step2b step3a->step3b

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Enzymatic Assays for 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays of 3-hydroxyacyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of 3-hydroxyacyl-CoA dehydrogenase (HADH) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic assay for 3-hydroxyacyl-CoAs?

The enzymatic assay for 3-hydroxyacyl-CoAs typically measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the β-oxidation pathway of fatty acids.[1][2] The assay monitors the change in absorbance of NADH at 340 nm. The reaction can be measured in two directions:

  • Forward Reaction: Measures the oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, coupled with the reduction of NAD+ to NADH, resulting in an increase in absorbance at 340 nm.[3]

  • Reverse Reaction: Measures the reduction of a 3-ketoacyl-CoA substrate (like acetoacetyl-CoA) to a 3-hydroxyacyl-CoA, coupled with the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[3]

Q2: Which direction of the HADH reaction is better to measure?

The reverse reaction is often more convenient for in vitro assays due to the commercial availability and stability of the substrate, acetoacetyl-CoA.[3] However, the forward reaction is more physiologically relevant as it represents the catabolic direction of fatty acid breakdown.[3]

Q3: What are the different isozymes of 3-hydroxyacyl-CoA dehydrogenase?

In humans, there are several genes that encode for proteins with 3-hydroxyacyl-CoA dehydrogenase activity, including HADH (Hydroxyacyl-Coenzyme A dehydrogenase), HSD17B10 (3-Hydroxyacyl-CoA dehydrogenase type-2), EHHADH (Peroxisomal bifunctional enzyme), and HSD17B4 (Peroxisomal multifunctional enzyme type 2).[1] These isozymes can have different substrate specificities. For instance, HAD has a preference for medium-chain substrates, while short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wider spectrum of substrates, including short-chain methyl-branched acyl-CoAs.[4]

Q4: What is a coupled enzymatic assay for HADH and why is it used?

A coupled enzymatic assay for HADH involves a second enzyme, 3-ketoacyl-CoA thiolase, which immediately cleaves the 3-ketoacyl-CoA product of the HADH reaction. This approach offers two main advantages: it makes the reaction irreversible and eliminates product inhibition, which can interfere with the accurate measurement of HADH activity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during enzymatic assays for 3-hydroxyacyl-CoAs.

Issue 1: High Background Absorbance

Question: My baseline absorbance at 340 nm is high before adding the enzyme. What could be the cause?

Possible Causes and Solutions:

CauseSolution
Contaminated Reagents One or more of your reagents (buffer, NAD+/NADH, substrate) may be contaminated. Prepare fresh solutions using high-purity water and reagents.[6][7]
Particulate Matter in Sample Cell or tissue lysates can contain particulate matter that scatters light, leading to high absorbance. Centrifuge your samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet debris before taking the supernatant for the assay.[7]
Light-Sensitive Probes If using a fluorescent probe, it may be sensitive to light. Protect your plate from light during incubation.[6]
Scratched or Dirty Cuvettes/Plates Imperfections on the surface of your cuvette or microplate can interfere with absorbance readings. Use clean, unscratched plates or cuvettes.[6]
Inherent Sample Absorbance The biological sample itself may contain endogenous molecules that absorb at 340 nm. To correct for this, prepare a sample blank for each sample that includes all reagents except the enzyme or substrate.[7]
Issue 2: No or Low Enzyme Activity

Question: I am not observing any change in absorbance, or the change is very low. What should I check?

Possible Causes and Solutions:

CauseSolution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Incorrect Assay Conditions The pH, temperature, or substrate/cofactor concentrations may be suboptimal. Verify that the assay buffer pH is correct (typically around 7.3-7.5) and the incubation temperature is appropriate (e.g., 37°C).[3][8] Ensure that substrate and NAD+/NADH concentrations are not limiting.
Presence of Inhibitors Your sample may contain inhibitors of HADH. See the "Common Interferences" section below for more details.
Degraded Substrate or Cofactor NADH is particularly unstable. Prepare NADH solutions fresh daily and keep them on ice and protected from light.[3] Ensure the acyl-CoA substrate has not degraded.
Omission of a Reagent Double-check that all necessary components were added to the reaction mixture in the correct order and volumes.[9]
Issue 3: Inconsistent Results Between Replicates

Question: I am getting high variability between my replicate wells. What could be the reason?

Possible Causes and Solutions:

CauseSolution
Pipetting Errors Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and be careful when dispensing small volumes. Preparing a master mix for the reaction components can help ensure consistency.[9]
Incomplete Mixing Ensure that the reaction mixture is thoroughly but gently mixed after adding each component, especially the enzyme.[3]
Temperature Gradients In a 96-well plate, temperature gradients across the plate can lead to different reaction rates in different wells. Ensure the plate is uniformly equilibrated to the assay temperature.
Reagent Instability If reagents like the enzyme or NADH are degrading over the time it takes to set up the plate, this can cause a drift in results. Prepare reagents fresh and keep them on ice.

Common Interferences

Several substances can interfere with enzymatic assays for 3-hydroxyacyl-CoAs.

Substrate and Product Analogs

Acetoacetyl-CoA, the substrate in the reverse HADH reaction, can also act as a competitive inhibitor with respect to L-3-hydroxyacyl-CoA in the forward reaction.[3] This product inhibition is a key reason for using a coupled assay system.

InhibitorType of InhibitionTarget EnzymeKi or IC50
Acetoacetyl-CoACompetitive (with respect to L-3-hydroxyacyl-CoA)L-3-hydroxyacyl-CoA dehydrogenaseNot specified in the provided results.
Acetoacetyl-CoASubstrate InhibitionCupriavidus necator acetoacetyl-CoA reductaseKi ≈ 37 µM[3]

Note: The provided Ki value is for a related enzyme and may not be directly applicable to all HADH isozymes.

Detergents

Detergents are often used in the preparation of cell and tissue lysates to solubilize proteins. However, they can also interfere with enzyme activity. The effect of a detergent can be concentration-dependent and enzyme-specific.

DetergentGeneral Effect on Enzyme Assays
SDS (Sodium Dodecyl Sulfate) Anionic detergent that is generally denaturing and can lead to loss of enzyme activity.[9]
Triton X-100 A non-ionic detergent. Its effect can vary. In one study on a dehydratase, 75 µM Triton X-100 caused a nine-fold increase in activity.[10] However, for other enzymes, it has been shown to be inhibitory with an IC50 of 0.65 mM for acyl-CoA:cholesterol acyltransferase 1.[4]
Tween-20 A non-ionic detergent. It is often used to prevent non-specific adsorption of proteins to surfaces and can help stabilize enzymes.[11][12] In one study, Tween-20 had no significant effect on hyaluronidase (B3051955) activity.[13]
NP-40 A non-ionic detergent. Can interfere with assays at concentrations >1%.[9]

General Recommendations for Detergent Use:

  • If a detergent is necessary for sample preparation, its concentration should be kept as low as possible.

  • It is advisable to test the effect of the chosen detergent on the enzyme activity in a pilot experiment.

  • Consider using non-ionic or zwitterionic detergents over ionic detergents, as they are generally less denaturing.[7]

Other Common Interfering Substances

The following table lists other common substances that can interfere with enzymatic assays.

SubstanceInterfering Concentration
EDTA>0.5 mM[9]
Ascorbic acid>0.2%[9]
Sodium Azide>0.2%[9]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for HADH Activity (Reverse Reaction)

This protocol is suitable for purified enzymes or crude cell/tissue lysates and measures the oxidation of NADH.[3]

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3

  • NADH Stock Solution: 10 mM NADH in assay buffer (prepare fresh daily, keep on ice, protected from light)

  • S-Acetoacetyl-CoA Stock Solution: 10 mM S-Acetoacetyl-CoA in assay buffer (store on ice)

  • Enzyme Sample: Purified HADH or clarified cell/tissue homogenate

  • UV-transparent cuvettes or a 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, add the following in order:

    • 880 µL of Assay Buffer

    • 50 µL of NADH Stock Solution (final concentration 0.5 mM)

    • 50 µL of S-Acetoacetyl-CoA Stock Solution (final concentration 0.5 mM)

  • Equilibration: Mix gently and incubate at 37°C for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.[3]

  • Initiate the Reaction: Add 20 µL of the enzyme sample, mix quickly, and immediately start recording the absorbance at 340 nm.[3]

  • Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of decrease in absorbance should be linear for at least the first few minutes.[3]

  • Control Reaction: Perform a blank reaction containing all components except the enzyme sample to measure the non-enzymatic degradation of NADH.[3]

Protocol 2: Coupled Spectrophotometric Assay for HADH Activity (Forward Reaction)

This protocol measures the production of NADH and is advantageous for determining kinetic parameters for various L-3-hydroxyacyl-CoA substrates.[3][5]

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 50 µM Coenzyme A (CoASH)

  • NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer

  • L-3-hydroxyacyl-CoA Substrate Stock Solutions (e.g., C4 to C16) in assay buffer

  • 3-Ketoacyl-CoA Thiolase: Commercially available preparation

  • Enzyme Sample: Purified HADH

  • UV-transparent cuvettes or a 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following to a final volume of 1 mL:

    • Assay Buffer

    • NAD⁺ Stock Solution to a final concentration of 1 mM

    • Sufficient 3-Ketoacyl-CoA Thiolase (e.g., 1-2 units)

    • L-3-hydroxyacyl-CoA substrate at the desired concentration

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.[3]

  • Initiate the Reaction: Add the HADH enzyme sample to start the reaction.[3]

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time.[3]

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves.

Visualizations

Beta-Oxidation Pathway

Beta_Oxidation cluster_cofactors Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase FADH2 FADH2 L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NADH NADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) Thiolase FAD FAD NAD+ NAD+ H2O H2O CoA CoA

Caption: The four main steps of the mitochondrial beta-oxidation pathway.

Experimental Workflow for HADH Assay

HADH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Tissue_Sample Tissue Sample Homogenization Homogenization/ Lysis Tissue_Sample->Homogenization Cell_Culture Cell Culture Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Clarified Lysate (Supernatant) Centrifugation->Supernatant Initiate_Reaction Add Enzyme Sample Supernatant->Initiate_Reaction Prepare_Reagents Prepare Reaction Mixture Equilibrate Equilibrate at 37°C Prepare_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Absorbance Change Measure_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: A general workflow for measuring HADH activity from biological samples.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Assay Problem (e.g., No Activity) Check_Reagents Check Reagents (Freshness, Concentration) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Instrument Check Instrument (Wavelength, Temp) Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Check_Sample Check Sample (Preparation, Inhibitors) Sample_OK Sample OK? Check_Sample->Sample_OK Reagent_OK->Check_Instrument Yes Troubleshoot_Reagents Prepare Fresh Reagents Reagent_OK->Troubleshoot_Reagents No Instrument_OK->Check_Sample Yes Troubleshoot_Instrument Calibrate/ Check Settings Instrument_OK->Troubleshoot_Instrument No Rerun_Assay Rerun Assay Sample_OK->Rerun_Assay Yes Troubleshoot_Sample Optimize Sample Prep/ Dilute Sample Sample_OK->Troubleshoot_Sample No Troubleshoot_Reagents->Rerun_Assay Troubleshoot_Instrument->Rerun_Assay Troubleshoot_Sample->Rerun_Assay

Caption: A logical approach to troubleshooting common issues in enzymatic assays.

References

Technical Support Center: Enhancing PHA Synthase Efficiency with (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments involving the enhancement of polyhydroxyalkanoate (PHA) synthase efficiency with its medium-chain-length (MCL) substrate, (3R)-3-Hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is PHA synthase and what is its role in polymer synthesis?

A1: Polyhydroxyalkanoate (PHA) synthase (PhaC) is the key enzyme in the biosynthesis of PHAs, a class of biodegradable polyesters produced by various microorganisms as carbon and energy storage materials.[1][2] The synthase catalyzes the polymerization of (3R)-hydroxyacyl-coenzyme A (HACoA) monomers into long PHA polymer chains, releasing coenzyme A (CoA) in the process.[1][3] The activity and substrate specificity of the PHA synthase are primary factors that determine the productivity and the material properties of the resulting polymer.[1]

Q2: What are the different classes of PHA synthases and their preferences for substrates like this compound?

A2: PHA synthases are categorized into four classes based on their subunit composition and substrate specificity.[1][4]

  • Class I and Class IV synthases preferentially polymerize short-chain-length (SCL) monomers, which have 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate).[1][4]

  • Class II synthases , found in bacteria like Pseudomonas putida, specialize in polymerizing medium-chain-length (MCL) monomers with 6 to 14 carbon atoms, including this compound.[1][4][5]

  • Class III synthases also prefer SCL monomers.[1][4]

Some synthases, particularly from Class I (e.g., from Ralstonia eutropha) and certain engineered variants, have demonstrated a broad substrate specificity, enabling them to incorporate both SCL and MCL monomers like 3-hydroxyoctanoate (B1259324) (3HO).[6][7]

Q3: How is the activity of PHA synthase measured, especially with an MCL substrate?

A3: A common method for measuring PHA synthase activity is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][8] This assay quantifies the release of Coenzyme A (CoA) during the polymerization of the (3R)-hydroxyacyl-CoA substrate.[2][8] The free thiol group of the released CoA reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored by measuring the absorbance at 412 nm.[1][8]

Troubleshooting Guides

Problem 1: Low or undetectable activity from purified PHA synthase with this compound.

Q: My in vitro assay using purified PHA synthase and this compound shows very low or no activity. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to the enzyme, substrate, or assay conditions.

  • Enzyme Inactivity: Ensure the purified enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[1] Confirm protein expression and purity using SDS-PAGE.[8]

  • Assay Conditions:

    • Additives: Some PHA synthases, such as PhaC from Chromobacterium sp. USM2 (PhaC_Cs_), show significantly enhanced activity in the presence of bovine serum albumin (BSA).[1][2] Try adding BSA (0.2-1.0 mg/mL) to the reaction mixture.

    • pH and Temperature: The optimal pH and temperature can vary. Most synthases are active between pH 7.5 and 8.0 at a temperature of 30°C.[2][8] Verify that your buffer conditions are optimal for your specific enzyme.

  • Assay Method Interference: Certain PHA synthases have surface-exposed cysteine residues that can react with DTNB, causing interference in the continuous assay. If you suspect this, switch to a discontinuous assay.[1] In this method, the enzymatic reaction is stopped at various time points, and then DTNB is added to measure the total CoA released.[1]

  • Substrate Quality: Verify the concentration and purity of your this compound stock. Substrate degradation can lead to failed experiments.

Problem 2: Low yield of poly(3-hydroxyoctanoate) (P(3HO)) in a recombinant E. coli expression system.

Q: I have successfully cloned a Class II PHA synthase into E. coli, but the final yield of P(3HO) is disappointingly low when feeding octanoate (B1194180). How can I enhance production?

A: Low in vivo production is often a metabolic engineering challenge related to precursor supply and competing metabolic pathways.

  • Insufficient Precursor Supply: The conversion of fatty acids to the necessary (3R)-3-hydroxyacyl-CoA monomer is a critical step. To boost this conversion, co-express an (R)-specific enoyl-CoA hydratase (gene: phaJ).[9] PhaJ hydrates the trans-2-enoyl-CoA intermediate of the β-oxidation pathway to the (3R)-hydroxyacyl-CoA substrate required by the synthase.[9][10]

  • Competition from β-Oxidation: The native fatty acid β-oxidation pathway in E. coli competes for the octanoyl-CoA substrate and degrades the intermediates needed for PHA synthesis. Using E. coli mutant strains deficient in β-oxidation (e.g., fad mutants) can channel more precursors towards PHA production.[6]

  • Inefficient Acyl-CoA Formation: The activation of the fatty acid (octanoate) to its CoA thioester can be a rate-limiting step. Overexpressing an acyl-CoA synthetase (like fadD from Pseudomonas putida) can improve the rate of fatty acyl-CoA formation and subsequently increase P(3HO) accumulation.[9]

  • Culture Conditions: Optimize fermentation conditions such as the concentration of the carbon source (octanoate), nitrogen limitation (which often triggers PHA accumulation), and induction parameters (e.g., IPTG concentration).[11][12]

Quantitative Data Summary

Table 1: Relative Activity of PHA Synthases with Various Substrates

PHA Synthase OriginClassSubstrateSpecific Activity (U/mg)Relative Activity (%) vs. 3HB-CoA
Chromobacterium sp. USM2 (PhaC_Cs_)I3-hydroxybutyryl-CoA (3HB-CoA)238 ± 98[2]100%
3-hydroxyvaleryl-CoA (3HV-CoA)-131%[1]
3-hydroxyhexanoyl-CoA (3HHx-CoA)-0.65%[1]
Allochromatium vinosum (PhaEC_Av_)III3-hydroxybutyryl-CoA (3HB-CoA)-100%
Azido-hydroxybutyryl-CoA-6.2% (based on kcat/Km)[1]
Aeromonas caviae (PhaC_Ac_)I3-hydroxybutyryl-CoA (3HB-CoA)-Broad specificity for 3HB, 3HV, 3HHx[13]
Ralstonia eutrophaI3-hydroxybutyryl-CoA (3HB-CoA)-Can incorporate 3HHx and 3HO[6][7]

Note: Direct specific activity data for this compound is limited in the provided search results. The table reflects the general trend of decreasing activity with increasing side-chain length for Class I synthases.

Table 2: Kinetic Parameters of Engineered Aeromonas caviae PHA Synthase (PhaC_Ac_ NSDG S389T)

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
(R)-3-hydroxybutyryl-CoA (R-3HB-CoA)1.1 ± 0.1220 ± 102.0 x 10⁵
(R)-3-hydroxyhexanoyl-CoA (R-3HHx-CoA)0.44 ± 0.08150 ± 103.4 x 10⁵

Data derived from a study on engineered PhaC_Ac_ to enhance 3HHx polymerization.[13]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant PHA Synthase

  • Transformation: Transform an expression vector containing the PHA synthase gene into E. coli BL21(DE3) cells.

  • Seed Culture: Inoculate a single colony into 50-100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C.[1]

  • Large-Scale Culture: Inoculate 4 L of LB medium with the seed culture and grow at 37°C until the optical density at 600 nm (OD_600_) reaches 0.6.[1]

  • Induction: Cool the culture to 25°C and induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[1]

  • Harvesting: Continue growth for an additional 4 hours at 25°C. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and store the cell pellet at -80°C.[1]

  • Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl) and disrupt the cells by sonication on ice.[8]

  • Clarification: Centrifuge the cell lysate (e.g., 6340 x g for 20 min) to remove cell debris and filter the supernatant through a 0.45 µm filter.[8]

  • Purification: Purify the PHA synthase from the soluble fraction using an appropriate chromatography method, such as ion exchange chromatography (e.g., DEAE-Sepharose column) or affinity chromatography if the protein is tagged.[8]

Protocol 2: Continuous Spectrophotometric Assay of PHA Synthase Activity

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette. A final volume of 200 µL may contain:

    • 100 mM Potassium Phosphate (KPi) buffer, pH 7.8[1]

    • 0.3 mM DTNB[1]

    • 0.2 mg/mL BSA[1]

    • 0.8 - 1.6 mM this compound (or other substrate)[1]

  • Temperature Equilibration: Incubate the cuvette at the desired reaction temperature (e.g., 30°C) for 5 minutes.[1][2]

  • Initiate Reaction: Start the reaction by adding a known concentration of the purified PHA synthase enzyme to the mixture.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. Record data for several minutes.

  • Calculate Specific Activity: Calculate the rate of TNB formation using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB is 13,700 M⁻¹cm⁻¹.[1] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. Specific activity is expressed as U/mg of protein.

Protocol 3: Quantification of P(3HO) from Bacterial Cells by Gas Chromatography (GC)

  • Harvest and Dry Cells: Harvest 10-20 mg of PHA-containing bacterial cells by centrifugation. Wash the pellet with distilled water and lyophilize (freeze-dry) to determine the cell dry weight (CDW).

  • Methanolysis: Subject the dried cells to acidic methanolysis. Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).

  • Digestion: Seal the vial and heat at 100°C for 4 hours. This process simultaneously extracts the PHA and converts the 3-hydroxyoctanoate monomers into their methyl ester derivatives.

  • Phase Separation: After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases. The methyl esters will be in the lower, organic (chloroform) phase.

  • Analysis: Analyze a 1 µL sample of the organic phase using a Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[14]

  • Quantification: Identify the peak corresponding to 3-hydroxyoctanoate methyl ester by comparing its retention time to a standard. Quantify the amount of P(3HO) by comparing the peak area to a standard curve generated with known amounts of a P(3HO) standard.[14]

Visualizations

PHA_Biosynthesis_Pathway substrate substrate intermediate intermediate enzyme_node enzyme_node product product Octanoate Octanoate (Carbon Source) FadD FadD (Acyl-CoA Synthetase) Octanoate->FadD Activation Octanoyl_CoA Octanoyl-CoA FadE FadE (Acyl-CoA Dehydrogenase) Octanoyl_CoA->FadE Enoyl_CoA trans-2-Octenoyl-CoA Beta_Ox β-Oxidation (Competing Pathway) Enoyl_CoA->Beta_Ox PhaJ PhaJ ((R)-specific Enoyl-CoA Hydratase) Enoyl_CoA->PhaJ Hydration HO_CoA This compound (Monomer) PhaC PhaC (PHA Synthase) HO_CoA->PhaC Polymerization P3HO Poly(3-hydroxyoctanoate) (P(3HO)) FadD->Octanoyl_CoA FadE->Enoyl_CoA PhaJ->HO_CoA PhaC->P3HO

Caption: Metabolic pathway for P(3HO) synthesis from octanoate in engineered E. coli.

Experimental_Workflow start_end start_end process process analysis analysis result result start Start: Expression of PhaC in E. coli harvest Cell Harvesting & Lysis start->harvest purify Protein Purification (Chromatography) harvest->purify add_enzyme Add Purified PhaC to Mixture purify->add_enzyme assay_prep Prepare DTNB Reaction Mixture assay_prep->add_enzyme measure Measure Absorbance at 412 nm add_enzyme->measure calculate Calculate Specific Activity (U/mg) measure->calculate end Result: Enzyme Efficiency Determined calculate->end

Caption: Experimental workflow for the PHA synthase activity assay using the DTNB method.

Troubleshooting_Logic problem problem question question solution solution path path start Problem: Low P(3HO) Yield q1 Is PhaC protein expressed & active? start->q1 q2 Is precursor (3R-3HO-CoA) supply sufficient? q1->q2 Yes check_exp Verify expression (SDS-PAGE) Check in vitro activity q1->check_exp No q3 Is β-oxidation pathway competing for substrate? q2->q3 Yes coexpress_phaj Co-express (R)-specific enoyl-CoA hydratase (PhaJ) q2->coexpress_phaj No coexpress_fadd Co-express Acyl-CoA Synthetase (FadD) q2->coexpress_fadd No use_fad_mutant Use fad mutant E. coli strain (e.g., fadB deletion) q3->use_fad_mutant Yes

References

Technical Support Center: Acyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA extraction from tissues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the extraction of these crucial metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in acyl-CoA extraction from tissues?

The most critical initial step is to halt all metabolic activity immediately upon tissue collection to preserve the in vivo acyl-CoA profile.[1] This is best achieved by rapidly snap-freezing the tissue in liquid nitrogen.[2] Delays in freezing can lead to significant changes in acyl-CoA levels due to ongoing enzymatic activity.

Q2: Why is my acyl-CoA recovery low?

Low recovery of acyl-CoA can stem from several factors. One of the primary causes is the inherent instability of acyl-CoAs, which are susceptible to both enzymatic and chemical degradation.[3][4] It is imperative to work quickly, maintain samples on ice or at 4°C throughout the procedure, and minimize the time samples spend in aqueous solutions.[4][5] Inefficient homogenization or protein precipitation can also lead to poor recovery.[4] The choice of extraction solvent is also crucial, as different methods yield varying recovery rates for different acyl-CoA species.[1]

Q3: Which extraction method is best for my experiment?

The optimal extraction method depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the downstream analytical technique (e.g., LC-MS/MS).

  • For short-chain acyl-CoAs: Acidic precipitation methods using 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) are common.[1][6][7]

  • For a broad range of acyl-CoAs (short- to long-chain): A two-step extraction using a mixture of organic solvents like acetonitrile (B52724)/2-propanol followed by an aqueous buffer is effective.[8][9] This method has been shown to yield high recoveries for a wide variety of acyl-CoA esters.[9]

Q4: How can I improve the stability of my extracted acyl-CoAs?

Acyl-CoAs are notoriously unstable, especially in aqueous solutions at neutral or alkaline pH.[3][10] To enhance stability:

  • Process samples quickly and at low temperatures (on ice).[5]

  • Store extracts at -80°C if not for immediate analysis.[1][11]

  • Reconstitute dry samples just before analysis.[5] Using a buffered solution at a slightly acidic pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve stability compared to neutral water.[5][11]

Q5: What are the best practices for tissue homogenization?

For frozen tissue, it is essential to keep the sample frozen during homogenization to prevent enzymatic degradation. Grinding the tissue to a fine powder in a mortar pre-chilled with liquid nitrogen is a highly effective method.[1][6] This powder can then be transferred to a pre-chilled tube containing the extraction solvent for immediate homogenization using a bead beater or ultrasonic homogenizer.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for acyl-CoAs 1. Degradation: Acyl-CoAs are highly unstable.[3][4] 2. Inefficient Extraction: The chosen solvent may not be optimal for the target acyl-CoAs.[11] 3. Ion Suppression in MS: Co-eluting matrix components can interfere with ionization.[5]1. Work quickly, keep samples on ice at all times, and use pre-chilled tubes and solvents.[1][4] Store extracts at -80°C.[1] 2. For short-chain acyl-CoAs, 80% methanol (B129727) has shown high extraction efficiency.[11] For a broader range, consider an acetonitrile/isopropanol-based method.[9] 3. Optimize chromatographic separation to resolve acyl-CoAs from interfering species. Consider solid-phase extraction (SPE) for sample cleanup.[4][6]
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time from tissue collection to freezing. 2. Incomplete Homogenization: Non-uniform tissue disruption leads to variable extraction efficiency. 3. Pipetting Errors: Inaccurate solvent volumes can alter extraction conditions.1. Standardize the tissue harvesting and snap-freezing protocol. 2. Ensure the tissue is ground to a fine, homogenous powder in liquid nitrogen before adding extraction solvent.[1] 3. Use calibrated pipettes and be meticulous with volume additions. The use of an internal standard early in the protocol is crucial to correct for variability.[4]
Loss of Long-Chain Acyl-CoAs 1. Precipitation with Acid: Strong acid treatments (e.g., PCA) can cause long-chain acyl-CoAs to precipitate along with proteins.[9] 2. Adsorption to Surfaces: Hydrophobic long-chain acyl-CoAs can adsorb to plasticware.1. Use organic solvent-based extraction methods, such as those employing acetonitrile and isopropanol, which are better suited for recovering hydrophobic molecules.[9] 2. Use low-adhesion microcentrifuge tubes.
Variable Recovery Across Different Acyl-CoA Species 1. Extraction Method Bias: Some methods are more efficient for certain chain lengths. For instance, acid precipitation is often less effective for long-chain species.[1][9]1. For comprehensive profiling, a method validated for a broad range of acyl-CoAs is recommended, such as the acetonitrile/2-propanol extraction followed by solid-phase extraction.[9]

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of different acyl-CoA species. Below is a comparison of recovery rates for various methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)[1]Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)[1]Acetonitrile/2-Propanol with SPE Recovery (%)[1][8][9]
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported

Experimental Protocols

Protocol 1: Short-Chain Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs for analysis by LC-MS/MS.[1]

Materials:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Homogenizer (bead beater or ultrasonic)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.

  • Grind the tissue to a fine powder, adding more liquid nitrogen as needed to keep the tissue brittle.[1]

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike them into the SSA solution.[1]

  • Immediately homogenize the sample (e.g., bead beater for 2 cycles of 30 seconds or ultrasonic homogenizer for 3 cycles of 15 seconds on ice).[1]

  • Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation.[1]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.[1]

  • The extract is now ready for analysis or can be stored at -80°C.[1]

Protocol 2: Broad-Spectrum Acyl-CoA Extraction using Acetonitrile/2-Propanol and SPE

This protocol allows for the isolation and purification of a wide range of acyl-CoAs, from short- to long-chain.[8][9]

Materials:

  • Frozen tissue powder (10-30 mg)

  • Ice-cold extraction solvent: acetonitrile/2-propanol (3:1, v/v)

  • Ice-cold 0.1 M potassium phosphate (B84403), pH 6.7

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica)

  • SPE conditioning, wash, and elution solutions as per manufacturer's instructions.

Procedure:

  • Weigh 10-30 mg of frozen tissue powder into a pre-chilled tube.[8]

  • Add the appropriate volume of ice-cold acetonitrile/2-propanol extraction solvent. Add internal standards at this stage.[8]

  • Homogenize the sample thoroughly on ice.

  • Add ice-cold 0.1 M potassium phosphate buffer and vortex.[8]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Collect the supernatant for SPE purification.

  • Condition the SPE column according to the manufacturer's protocol.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs using the specified elution buffer.[6]

  • The purified extract can then be dried down and reconstituted in an appropriate solvent for analysis.[6]

Visualizations

Experimental Workflow for Acyl-CoA Extraction

Acyl_CoA_Extraction_Workflow Tissue 1. Tissue Collection SnapFreeze 2. Snap Freezing (Liquid Nitrogen) Tissue->SnapFreeze Immediate Pulverize 3. Pulverization (in Liquid N2) SnapFreeze->Pulverize Extraction 4. Homogenization in Extraction Solvent (+ Internal Standards) Pulverize->Extraction Precipitation 5. Protein Precipitation (Incubate on Ice) Extraction->Precipitation Centrifuge 6. Centrifugation (4°C) Precipitation->Centrifuge Supernatant 7. Supernatant Collection Centrifuge->Supernatant Analysis 8. LC-MS/MS Analysis Supernatant->Analysis Storage Store at -80°C Supernatant->Storage

Caption: General workflow for acyl-CoA extraction from tissues.

Key Metabolic Roles of Acyl-CoAs

Acyl_CoA_Pathways AcylCoA Acyl-CoAs BetaOx β-Oxidation AcylCoA->BetaOx TCA TCA Cycle AcylCoA->TCA FASynthesis Fatty Acid & Lipid Synthesis AcylCoA->FASynthesis ProteinAcylation Protein Acylation (Post-Translational Modification) AcylCoA->ProteinAcylation FattyAcids Fatty Acids FattyAcids->AcylCoA Carbohydrates Carbohydrates Carbohydrates->AcylCoA AminoAcids Amino Acids AminoAcids->AcylCoA Energy Energy Production (ATP) BetaOx->Energy TCA->Energy

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

Technical Support Center: Improving Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth resources for the chromatographic separation of acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good chromatographic separation of acyl-CoA isomers?

A1: The primary challenges in separating acyl-CoA isomers stem from their structural similarities. Many isomers have the same mass and similar physicochemical properties, leading to co-elution. Specific issues include poor peak shape (tailing, fronting, or splitting), inadequate resolution between closely eluting peaks, and low signal intensity or high background noise, particularly in complex biological samples.[1][2][3]

Q2: How does the choice of chromatographic column affect the separation of acyl-CoA isomers?

A2: The column's stationary phase chemistry is critical for resolving structurally similar acyl-CoA isomers. C18 reversed-phase columns are widely used and effective for separating acyl-CoAs based on the length and unsaturation of the fatty acid chain.[3][4] For particularly challenging separations, such as stereoisomers, specialized columns like chiral stationary phase (CSP) columns may be necessary.[5] Additionally, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can enhance efficiency and improve resolution.[1]

Q3: What role does the mobile phase composition play in improving separation?

A3: The mobile phase composition is a powerful tool for optimizing the separation of acyl-CoA isomers. Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[1]

  • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of acyl-CoAs and influence their interaction with the stationary phase.[1][5]

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form neutral ion pairs with charged acyl-CoAs, improving peak shape and retention.[1] However, these can cause ion suppression in mass spectrometry.[3]

  • Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly, can increase the separation time and improve the resolution of closely eluting peaks.[1][5]

Q4: My acyl-CoA samples seem to be degrading. How can I improve their stability?

A4: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. To minimize degradation, it is crucial to handle samples quickly and at low temperatures (e.g., on ice).[3][6] For long-term storage, samples should be kept at -80°C. When preparing samples for analysis, reconstituting dried extracts in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before injection can improve stability.[3][7]

Q5: What are the advantages of using LC-MS/MS for acyl-CoA analysis?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[4][8] It allows for the accurate quantification of a wide range of acyl-CoA species, even at low concentrations within complex biological matrices.[8] The use of techniques like Multiple Reaction Monitoring (MRM) enables the specific detection and quantification of target analytes, reducing interference from other compounds.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Causes Recommended Solutions
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the stationary phase.[2][9]Operate at a lower mobile phase pH to protonate silanol groups or use an end-capped column.[2][9]
Column overload.[9]Reduce the sample concentration or injection volume.[9]
Extra-column dead volume.[9]Use tubing with a smaller internal diameter and minimize the length of all connections.[9]
Peak Fronting Column overload.[1][2]Decrease the amount of sample loaded onto the column.[1][9]
Sample solvent stronger than the mobile phase.[2]Dissolve the sample in the initial mobile phase or a weaker solvent.[1][2]
Low column temperature.[1]Increase the column temperature to improve peak shape.[1]
Split Peaks Blockage at the column inlet (e.g., frit).[2]Replace the column inlet frit or back-flush the column (if permitted by the manufacturer).[2]
Sample solvent incompatible with the mobile phase.[9]Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[9]
Column contamination or degradation.[2]Flush the column with a strong solvent or replace the column if degradation is severe.[2]
Issue 2: Co-eluting or Poorly Resolved Peaks
Possible Causes Recommended Solutions
Suboptimal Mobile Phase Gradient Optimize the gradient by making it shallower to increase the separation time between peaks.[1][5]
Inappropriate Organic Modifier Test different organic modifiers, such as switching between acetonitrile and methanol, to alter selectivity.[1]
Incorrect Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase to alter the ionization of the acyl-CoA isomers and their interaction with the stationary phase.[1]
Column Chemistry Not Ideal Try a column with a different stationary phase chemistry (e.g., phenyl, cyano) to introduce different separation mechanisms.[5]
Insufficient Column Efficiency Use a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve resolution.[1]
Suboptimal Column Temperature Vary the column temperature, as it can affect selectivity and efficiency. Lower temperatures often increase retention and may improve resolution.

Quantitative Data Summary

Table 1: Example Retention Times of Acyl-CoA Species under Reversed-Phase HPLC Conditions.

Note: Actual retention times will vary depending on the specific column, gradient, and mobile phase used. The general elution order is influenced by the length and degree of unsaturation of the acyl chain, with longer, more saturated chains typically having longer retention times.

Acyl-CoA SpeciesCarbon Chain:Double BondsExpected Elution OrderHypothetical Retention Time (min)
Palmitoyl-CoA16:0115.2
Oleoyl-CoA18:1216.5
Stearoyl-CoA18:0317.8
Linoleoyl-CoA18:2416.1
Arachidonoyl-CoA20:4518.5

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Tissues

This protocol provides a general procedure for the extraction of acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample

  • Ice-cold 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[2]

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1)[2]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[2]

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled tube on ice.[2]

  • Add a known amount of the internal standard.

  • Add 1 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and homogenize the tissue thoroughly.

  • Add 2 mL of the ACN:Isopropanol:Methanol solvent mixture and vortex vigorously.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water) immediately before analysis.[3]

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a typical method for the separation and detection of acyl-CoAs using a C18 reversed-phase column coupled to a tandem mass spectrometer.

Instrumentation and Columns:

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[4]

Chromatographic Conditions:

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a high percentage (e.g., 98%) over 15-20 minutes to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature for your specific instrument and analytes.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Drydown Evaporation & Reconstitution SPE->Drydown Injection HPLC Injection Drydown->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for acyl-CoA analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues Start Poor Chromatographic Separation Q_PeakShape Is Peak Shape Poor? Start->Q_PeakShape Q_Resolution Are Isomers Co-eluting? Start->Q_Resolution Tailing Tailing Q_PeakShape->Tailing Yes Fronting Fronting Q_PeakShape->Fronting Yes Splitting Splitting Q_PeakShape->Splitting Yes Sol_Gradient Optimize Gradient Q_Resolution->Sol_Gradient Yes Sol_Modifier Change Organic Modifier Q_Resolution->Sol_Modifier Sol_Column Change Column Chemistry Q_Resolution->Sol_Column Sol_pH Lower Mobile Phase pH Tailing->Sol_pH Sol_Endcap Use End-capped Column Tailing->Sol_Endcap Sol_Conc Reduce Sample Conc. Fronting->Sol_Conc Sol_Solvent Check Sample Solvent Fronting->Sol_Solvent Splitting->Sol_Solvent Improved Improved Separation Sol_pH->Improved Sol_Endcap->Improved Sol_Conc->Improved Sol_Solvent->Improved Sol_Gradient->Improved Sol_Modifier->Improved Sol_Column->Improved

Caption: A troubleshooting flowchart for poor acyl-CoA separation.

fatty_acid_activation cluster_activation Activation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA  + CoA-SH BetaOx β-Oxidation AcylCoA->BetaOx TCA TCA Cycle BetaOx->TCA Acetyl-CoA Energy Energy (ATP) TCA->Energy Enzyme Acyl-CoA Synthetase ATP ATP -> AMP + PPi

Caption: Simplified pathway of fatty acid activation and metabolism.

References

Technical Support Center: Optimization of Fermentation Conditions for (3R)-3-Hydroxyoctanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the fermentative production of (3R)-3-Hydroxyoctanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Issue Potential Cause Recommended Solution
Low or No Product Titer 1. Inefficient Precursor Supply: Insufficient intracellular pool of octanoyl-CoA or its precursors.- Optimize Carbon Source: Utilize fatty acids like octanoate (B1194180) as the primary carbon source to directly feed into the β-oxidation pathway. - Enhance Fatty Acid Uptake: Overexpress fatty acid transport proteins (e.g., FadL) to improve substrate uptake. - Metabolic Engineering: Engineer the host strain (e.g., E. coli) to produce octanoic acid by expressing a C8-specific thioesterase.
2. Incorrect Stereochemistry: Production of (3S)-3-hydroxyoctanoyl-CoA instead of the desired (3R) isomer.- Express (R)-specific Enoyl-CoA Hydratase: Introduce and overexpress an (R)-specific enoyl-CoA hydratase, such as PhaJ from Pseudomonas aeruginosa, to ensure the correct stereochemistry of the product.
3. Degradation of Product: The produced this compound is being further metabolized or degraded.- Block β-oxidation: Knock out key genes in the β-oxidation pathway, such as fadB (encoding 3-hydroxyacyl-CoA dehydrogenase) and fadA (encoding 3-ketoacyl-CoA thiolase), to prevent the degradation of the C8 intermediate.[1]
4. Polymerization of Product: this compound is being polymerized into polyhydroxyalkanoates (PHAs).- Inhibit or Knockout PHA Synthase: If the production host has a native PHA synthase (PhaC), consider knocking out the corresponding gene. Alternatively, certain fermentation conditions (e.g., nutrient excess) can suppress PHA accumulation. High concentrations of free Coenzyme A can also inhibit PhaC activity.[2]
Cell Growth Inhibition 1. Substrate Toxicity: High concentrations of the fatty acid carbon source (e.g., octanoate) can be toxic to the microbial host.- Fed-batch Fermentation: Implement a fed-batch strategy to maintain a low but sufficient concentration of the carbon source in the fermentation medium.[3] - pH Control: Maintain the pH of the medium to minimize the protonated form of the fatty acid, which is generally more toxic. For many bacteria, a pH between 7.0 and 8.0 is optimal.
2. Metabolic Burden: Overexpression of heterologous proteins for the production pathway can stress the cells and inhibit growth.- Optimize Protein Expression: Use inducible promoters to control the timing and level of protein expression. Titrate the inducer concentration to find a balance between pathway activity and cell health.
Difficulty in Product Quantification 1. Inefficient Extraction: Intracellular acyl-CoAs are present in low concentrations and can be rapidly degraded by endogenous enzymes upon cell lysis.- Rapid Quenching and Cold Extraction: Quench metabolic activity quickly using cold solutions. Employ a cold acid extraction method (e.g., with perchloric acid or sulfuric acid) to precipitate proteins and stabilize the acyl-CoAs.[4][5]
2. Lack of a Reliable Analytical Standard: Difficulty in obtaining a pure standard of this compound for calibration.- Enzymatic Synthesis of Standard: Synthesize a small amount of the standard in vitro using purified enzymes. - Relative Quantification: If an absolute standard is unavailable, use relative quantification against a closely related and commercially available acyl-CoA standard.
3. Co-elution in Chromatography: The product peak co-elutes with other intracellular metabolites during HPLC analysis.- Optimize HPLC Method: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of this compound from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable microbial hosts for producing this compound?

A1: Pseudomonas putida is a natural producer of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) and possesses the necessary enzymatic machinery that can be adapted for this compound production.[1][3] Metabolically engineered Escherichia coli is another common choice due to its well-characterized genetics and rapid growth.[6][7]

Q2: How can I increase the precursor supply for this compound production?

A2: The primary strategies involve optimizing the carbon source and genetically modifying the host. Using octanoate or other medium-chain fatty acids as the carbon source directly provides the backbone for the product.[3] In hosts like E. coli, you can engineer the fatty acid synthesis pathway to specifically produce C8 intermediates by expressing a C8-specific thioesterase.[6]

Q3: What is the role of nitrogen limitation in the fermentation process?

A3: In many PHA-producing bacteria, nitrogen limitation is a key trigger for the accumulation of PHAs. Under nitrogen-limited conditions, cell growth slows down, and the carbon flux is redirected towards the synthesis of storage compounds like PHAs.[3] However, if your goal is to accumulate the this compound intermediate rather than the polymer, prolonged nitrogen limitation might not be optimal as it could drive the polymerization process. It is advisable to maintain a balanced C/N ratio to support robust biocatalyst activity without strongly inducing PHA synthesis.

Q4: What are the optimal fermentation parameters for producing this compound?

A4: The optimal conditions are strain-dependent. However, a good starting point for many bacterial fermentations, such as with Pseudomonas putida, is a temperature of 30°C and a pH maintained between 7.0 and 8.0.[3][8] Agitation and aeration should be controlled to ensure sufficient oxygen supply, especially during the growth phase.

Q5: How can I prevent the conversion of this compound into PHA?

A5: The most direct approach is to inactivate the PHA synthase (PhaC) enzyme, which is responsible for polymerization. This can be achieved through gene knockout in your production strain. Additionally, high intracellular concentrations of free Coenzyme A have been reported to inhibit PhaC activity, which could be another strategy to explore.[2]

Quantitative Data Summary

Table 1: Fermentation Parameters for mcl-PHA Production in Pseudomonas putida

ParameterOptimized ValueReference
Temperature30°C[3]
pH7.0 - 8.0[3][8]
Carbon SourceSodium Octanoate (fed-batch)[3]
C/N Ratio20:1.5[8]
Incubation Time48 - 84 hours[3][8]
Dissolved Oxygen20 - 40%[3]

Table 2: Genotypes of Engineered Strains for Hydroxyacyl-CoA Production

StrainHostKey Genetic ModificationsTarget ProductReference
Engineered E. coliE. coliΔfadR, ΔfadA, ΔfadI, ΔfadJ, Expression of Ppu-phaGMedium-chain 3-hydroxy fatty acids[9]
P. putida KTOY06P. putida KT2442ΔfadA, ΔfadBPHA with high 3-hydroxydodecanoate content[1]
Engineered E. coliE. coliΔfadRABIJ, Expression of phaJ2, phaC2, PpfadDPoly(3-hydroxyoctanoate)[7][10]

Experimental Protocols

Protocol 1: Extraction of Intracellular Acyl-CoAs from Bacterial Cells

  • Cell Quenching: Rapidly harvest 1-2 mL of cell culture by centrifugation at 4°C. Immediately resuspend the cell pellet in 1 mL of an ice-cold quenching solution (e.g., 60% aqueous methanol) to arrest metabolic activity.

  • Acid Extraction: Centrifuge the quenched cells and discard the supernatant. Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet.

  • Cell Lysis: Vigorously vortex the suspension for 1 minute and then incubate on ice for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Neutralization: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube containing a neutralizing agent, such as 3 M K2CO3, until the pH is between 6.0 and 7.0.

  • Sample Clarification: Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the acyl-CoA fraction.

  • Storage: Store the extracted acyl-CoAs at -80°C until analysis.

Protocol 2: Quantification of this compound by HPLC

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase:

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 50-5% B (linear gradient)

    • 35-40 min: 5% B

  • Detection: Monitor the absorbance at 254 nm.

  • Quantification: Prepare a calibration curve using a known concentration of an appropriate acyl-CoA standard. If a this compound standard is not available, octanoyl-CoA can be used for semi-quantitative analysis.

Visualizations

Fermentation_Workflow Experimental Workflow for this compound Production cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis strain Strain Selection & Metabolic Engineering media Media Preparation & Optimization strain->media Select optimal medium inoculum Inoculum Preparation media->inoculum Grow seed culture fermenter Bioreactor Inoculation inoculum->fermenter process_control Process Control (pH, Temp, DO, Feed) fermenter->process_control sampling In-process Sampling process_control->sampling Monitor progress harvest Cell Harvesting sampling->harvest extraction Acyl-CoA Extraction harvest->extraction quantification HPLC/LC-MS Analysis extraction->quantification product This compound quantification->product

Caption: Experimental workflow for producing this compound.

Biosynthetic_Pathway Engineered Pathway for this compound from Fatty Acids fatty_acid Octanoic Acid (C8) fadD FadD (Acyl-CoA Synthetase) fatty_acid->fadD Activation octanoyl_coa Octanoyl-CoA fadE FadE (Acyl-CoA Dehydrogenase) octanoyl_coa->fadE enoyl_coa trans-2-Octenoyl-CoA phaJ PhaJ ((R)-specific Enoyl-CoA Hydratase) enoyl_coa->phaJ Stereospecific Hydration hydroxyoctanoyl_coa This compound phaC PhaC (PHA Synthase) hydroxyoctanoyl_coa->phaC Polymerization (to be inhibited) fadB FadB/FadA (β-oxidation enzymes) hydroxyoctanoyl_coa->fadB Degradation (to be blocked) pha_polymer Polyhydroxyalkanoate (PHA) degradation Further β-oxidation fadD->octanoyl_coa fadE->enoyl_coa phaJ->hydroxyoctanoyl_coa phaC->pha_polymer fadB->degradation

References

dealing with co-eluting compounds in (3R)-3-Hydroxyoctanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of (3R)-3-Hydroxyoctanoyl-CoA, with a focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compound is its enantiomer, (3S)-3-Hydroxyoctanoyl-CoA, as they possess identical physicochemical properties, making them inseparable on standard achiral chromatographic columns. Other potential co-eluting species include:

  • Positional isomers: Other hydroxyoctanoyl-CoA isomers, such as 2-hydroxyoctanoyl-CoA or 4-hydroxyoctanoyl-CoA.

  • Isobaric compounds: Other acyl-CoA species with the same nominal mass.

  • Structurally related medium-chain acyl-CoAs: Acyl-CoAs with similar chain lengths and polarities.

Q2: Why is the separation of this compound from its isomers critical?

A2: this compound is a key intermediate in the fatty acid β-oxidation pathway. Accurate quantification of this specific enantiomer is crucial for studying metabolic flux, diagnosing certain metabolic disorders where specific enzyme deficiencies may lead to the accumulation of one enantiomer, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling of drugs that target fatty acid metabolism.

Q3: What are the primary analytical challenges in the analysis of this compound?

A3: The main challenges stem from its chemical nature and the complexity of biological matrices:

  • Co-elution of isomers: As mentioned, the primary challenge is separating the (3R) and (3S) enantiomers.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.

  • Low abundance: These metabolites are often present at low concentrations in biological samples, requiring sensitive analytical methods.

  • Matrix effects: Components of biological samples (salts, phospholipids, etc.) can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and Co-eluting Compounds

Symptoms:

  • A single, broad chromatographic peak where distinct isomers are expected.

  • Peak tailing or fronting, suggesting the presence of unresolved compounds.

  • Inconsistent retention times for the analyte peak.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inadequate Stationary Phase Chemistry For enantiomeric separation of (3R)- and (3S)-3-Hydroxyoctanoyl-CoA, a chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective for separating chiral 3-hydroxyacyl-CoAs.[1][2][3][4] For positional isomers or other related acyl-CoAs, a high-resolution reversed-phase column (e.g., C18) with a smaller particle size (e.g., sub-2 µm) can improve separation efficiency.
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. Adjust the concentration of the organic modifier and the aqueous component. For reversed-phase chromatography, a shallower gradient can increase the separation between closely eluting peaks. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial for good peak shape of acyl-CoAs by suppressing the ionization of the phosphate (B84403) groups.
Inappropriate Column Temperature Optimizing the column temperature can alter the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction, thereby affecting selectivity. A good starting point is 40°C, with adjustments of ±10°C.
Issue 2: Inability to Distinguish Co-eluting Compounds by Mass Spectrometry

Symptoms:

  • Identical precursor and product ions for a single chromatographic peak that is suspected to contain multiple compounds.

  • Inability to confirm the identity of the peak as solely this compound.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Identical Fragmentation of Isomers Enantiomers like (3R)- and (3S)-3-Hydroxyoctanoyl-CoA will produce identical mass spectra. In this case, chromatographic separation using a chiral column is the only definitive solution. For positional isomers, while they may have some common fragment ions, their relative abundances might differ. Carefully optimize the collision energy to find unique fragment ions or characteristic ratios of fragments for each isomer.
Use of Low-Resolution Mass Spectrometer A high-resolution mass spectrometer (HRMS) can help differentiate between isobaric compounds that have slightly different elemental compositions and thus different exact masses.
Co-elution Preventing Clean Spectra If chromatographic separation is incomplete, the resulting mass spectrum will be a composite of all co-eluting compounds. Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at any given time.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture
  • Cell Harvesting:

    • Rinse confluent cell culture plates (e.g., P-100) once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Extraction:

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

    • Resuspend the cell pellet and take a small aliquot for protein content measurement for normalization.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.

  • Protein Precipitation and Storage:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based) for enantiomeric separation. For general acyl-CoA profiling, a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over a sufficient time to achieve separation (e.g., 10-20 minutes). A shallow gradient is often necessary.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution mass spectrometer.

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate).[5][6][7] A common product ion is also observed at m/z 428.0365.[6][7]

      • Example MRM transition for 3-Hydroxyoctanoyl-CoA (Precursor m/z 906.3):

        • Q1: 906.3 -> Q3: 399.3 (Neutral loss of 507)

        • Q1: 906.3 -> Q3: 428.0 (Adenosine 3',5'-diphosphate fragment)

Quantitative Data Summary

Table 1: Common MRM Transitions for Acyl-CoA Analysis

Compound ClassPrecursor Ion (Q1)Product Ion (Q3) - Neutral LossProduct Ion (Q3) - Fragment
Acyl-CoAs[M+H]+[M+H - 507.0]+428.0
Acyl-dephospho-CoAs[M+H]+[M+H - 427.0]+-

Note: The specific m/z of the precursor ion will depend on the acyl chain length.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (R)-3-Hydroxyacyl-CoA (3R)-3-Hydroxyacyl-CoA (Alternative Pathway/Metabolite) trans-Δ2-Enoyl-CoA->(R)-3-Hydroxyacyl-CoA Alternative Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA β-Ketothiolase

Caption: Simplified pathway of fatty acid β-oxidation highlighting the position of 3-hydroxyacyl-CoA intermediates.

Troubleshooting_Workflow Start Co-elution Observed Check_System 1. System & Peak Shape Check - Inject Standard - Check for Tailing/Fronting - Verify Sample Solvent Start->Check_System Modify_Mobile_Phase 2. Modify Mobile Phase - Adjust Organic Solvent % - Change Organic Modifier (Acetonitrile vs. Methanol) - Adjust pH Check_System->Modify_Mobile_Phase System OK Change_Column 3. Change Column - Use a Chiral Column for Enantiomers - Try a Different Stationary Phase (e.g., Phenyl-Hexyl for isomers) Modify_Mobile_Phase->Change_Column No Improvement Resolution_OK Resolution Achieved Modify_Mobile_Phase->Resolution_OK Improved Optimize_Temp 4. Optimize Temperature Change_Column->Optimize_Temp No Improvement Change_Column->Resolution_OK Improved Optimize_Temp->Resolution_OK Improved

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.

References

improving the sensitivity of (3R)-3-Hydroxyoctanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of (3R)-3-Hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific technique for the quantification of this compound and other acyl-CoA thioesters.[1] It offers superior performance in terms of limit of detection (LOD) and limit of quantification (LOQ) compared to other methods like HPLC-UV/Fluorescence and enzymatic assays.[1][2]

Q2: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids?

A2: Direct analysis of 3-hydroxy fatty acids, including the free acid form of this compound, can be challenging due to their low volatility and poor ionization efficiency.[3] Derivatization is a chemical modification process that targets the carboxyl and hydroxyl functional groups to create derivatives with improved volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or enhanced ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS), leading to more sensitive and reliable quantification.[3][4]

Q3: What are common derivatization methods for 3-hydroxy fatty acids?

A3: For GC-MS analysis, common methods include silylation, which converts carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, and esterification to form fatty acid methyl esters (FAMEs).[3] For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention through methods like amidation or hydrazone formation.[3]

Q4: In which metabolic pathway is this compound an intermediate?

A4: this compound is an intermediate in the beta-oxidation of even-numbered, straight-chain, saturated fatty acids.[5][6] Specifically, it is the product of the reaction between 3-Oxooctanoyl-CoA and the enzyme 3-hydroxyacyl-CoA dehydrogenase.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity 1. Inefficient sample extraction or analyte loss during sample preparation.- Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the C18 cartridge and use of appropriate wash and elution solvents.[1] - Minimize sample handling steps and keep samples on ice to reduce degradation.
2. Suboptimal ionization in the mass spectrometer.- Ensure the mass spectrometer is tuned and calibrated. - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Positive ESI mode is commonly used.[1] - Consider derivatization to enhance ionization efficiency.[3][4]
3. Poor chromatographic peak shape.- Ensure the reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion.[1] - Check for column degradation or contamination. Flush the column or replace if necessary.
High Background Noise 1. Contaminated mobile phase or LC system.- Use high-purity solvents (e.g., LC-MS grade). - Filter mobile phases before use. - Flush the LC system thoroughly.
2. Matrix effects from complex biological samples.- Improve sample cleanup using a more rigorous SPE protocol.[1] - Use a divert valve to direct the early and late eluting components of the sample to waste. - Develop a matrix-matched calibration curve.[7]
Poor Reproducibility 1. Inconsistent sample preparation.- Ensure precise and consistent handling of all samples and standards. Use calibrated pipettes. - Automate sample preparation steps if possible.
2. Variability in instrument performance.- Regularly perform system suitability tests to monitor instrument performance. - Ensure stable temperature control of the autosampler and column compartment.
3. Instability of the analyte.- Prepare fresh standards and quality control samples regularly. - Store samples and extracts at appropriate low temperatures (e.g., -80°C) to prevent degradation.
Peak Tailing or Fronting 1. Column overload.- Dilute the sample or reduce the injection volume.[1]
2. Secondary interactions with the stationary phase.- Adjust the mobile phase pH or ionic strength. Adding a small amount of a competing agent might help.
3. Column void or contamination at the inlet.- Reverse-flush the column or use a guard column. If the problem persists, replace the column.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (RSD%) < 5%[1]< 15%< 20%
Specificity High[1]ModerateHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification

This protocol is designed for high sensitivity and specificity in quantifying this compound in biological matrices.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Load 500 µL of the sample onto the cartridge.[1]

  • Wash the cartridge with 2 mL of 5% methanol in water.[1]

  • Elute the analyte with 1 mL of methanol.[1]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Energy: Optimized for the specific analyte.[1]

Protocol 2: Silylation for GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol describes the derivatization of 3-hydroxy fatty acids to increase their volatility for GC-MS analysis.[3]

1. Sample Preparation and Extraction

  • To 500 µL of serum or plasma, add appropriate internal standards.

  • Acidify the sample with 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate.[3]

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.[3]

2. Derivatization

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Cap the vial and heat at 80°C for 60 minutes.[3]

3. Analysis

  • After cooling, the sample is ready for injection into the GC-MS.[3]

Visualizations

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyoctanoyl_CoA This compound Enoyl_CoA->Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyoctanoyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS Experimental Workflow.

troubleshooting_logic Problem Poor Sensitivity? Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Yes Solution_Found Problem Solved Problem->Solution_Found No Check_MS_Params Optimize MS Parameters Check_Sample_Prep->Check_MS_Params Check_Chroma Evaluate Chromatography Check_MS_Params->Check_Chroma Check_Chroma->Solution_Found

References

Technical Support Center: Refinement of Protocols for Quantitative Analysis of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of acyl-CoAs. It is designed for researchers, scientists, and drug development professionals to address common challenges and refine their experimental approaches.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantitative analysis of acyl-CoAs in a question-and-answer format.

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity or Poor Recovery Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][2]- Work quickly and keep samples on ice or at 4°C throughout the entire extraction process.[2] - Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen or using a cold quenching solution.[2] - Use acidic conditions for extraction and storage, as acyl-CoAs are more stable at a lower pH.[2] - Store extracts at -80°C and analyze them as soon as possible after preparation.[2]
Inefficient Extraction: The chosen solvent or method may not be optimal for the acyl-CoA species of interest.- For a broad range of acyl-CoAs, 80% methanol (B129727) has been shown to be an effective extraction solvent.[3] - For short-chain acyl-CoAs, deproteinization with agents like 5-sulfosalicylic acid (SSA) can be effective without requiring solid-phase extraction.[4][5] - For long-chain acyl-CoAs, a methanol-chloroform extraction followed by solid-phase extraction (SPE) can improve recovery.[6]
Ion Suppression/Matrix Effects: Components in the biological sample matrix can interfere with the ionization of the target analytes in the mass spectrometer.[4]- Optimize chromatographic separation to resolve acyl-CoAs from interfering matrix components.[1] - Utilize an internal standard, preferably a stable isotope-labeled version of the analyte, to normalize for matrix effects.[2] - Prepare calibration curves in a matrix that closely matches the samples to compensate for these effects.[4]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in the processing of individual samples can lead to significant differences in results.- Standardize every step of the sample handling and extraction protocol.[2] - Ensure precise and consistent addition of internal standards to all samples and calibrators using calibrated pipettes.[2]
Incomplete Protein Precipitation: Residual proteins can interfere with analysis and contribute to variability.- Ensure thorough vortexing and adequate incubation time after adding the precipitating agent.[2] - Use sufficient centrifugation speed and duration to achieve a compact protein pellet.[2]
Analyte Adsorption: Acyl-CoAs can adhere to plastic surfaces of tubes and pipette tips.- Use low-binding plasticware for sample collection and processing.[2] - Consider using glass vials for sample storage and analysis to minimize signal loss.[7]
Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) Suboptimal Mobile Phase: The composition of the mobile phase may not be suitable for the separation of acyl-CoAs.- Adjust the organic solvent concentration in the mobile phase; increasing it generally decreases retention time for long-chain acyl-CoAs in reversed-phase chromatography.[8] - The use of ion-pairing agents or adjusting the mobile phase pH can improve peak shape and resolution.[4]
Column Issues: The column may be overloaded, contaminated, or degraded.- Reduce the injection volume or sample concentration to prevent column overload.[8] - If the sample is in a solvent stronger than the mobile phase, dilute it in the initial mobile phase.[8] - Implement a regular column cleaning and regeneration protocol.[8]
Calibration Curve Issues (Non-linearity, Poor R-squared) Inappropriate Calibration Range: The concentration range of the standards may not be linear for the detector's response.- Narrow the calibration range or perform dilutions of highly concentrated samples.[4] - Employ a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at lower concentrations.[5]
Standard Degradation: Calibration standards may have degraded over time.- Prepare fresh calibration standards from a reliable stock solution for each analytical run.[2]
Contamination of Blank: The blank sample may contain the analyte, leading to a non-zero intercept.- Use high-purity solvents and a matrix for the blank that is free of the analyte of interest.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the quantitative analysis of acyl-CoAs?

The gold standard for the quantification of acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9] This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide range of acyl-CoA species.[9] Multiple Reaction Monitoring (MRM) is a commonly used LC-MS/MS technique that provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[4]

Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?

Due to their inherent instability, it is crucial to handle samples quickly and at low temperatures.[1] Key steps to minimize degradation include:

  • Rapid Quenching: Immediately stop enzymatic activity by flash-freezing tissues in liquid nitrogen or using an ice-cold quenching solution.[2]

  • Cold Extraction: Perform all extraction steps on ice or at 4°C.[2]

  • Acidic Conditions: Use an acidic extraction solvent, as acyl-CoAs are more stable at a lower pH.[2]

  • Prompt Analysis: Analyze extracts as soon as possible. If storage is necessary, store them at -80°C.[2]

Q3: What type of internal standard is best for acyl-CoA quantification?

The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte is highly recommended.[2] SIL standards co-elute with the analyte and experience similar extraction efficiencies and matrix effects, providing the most accurate correction for variations in sample preparation and instrument response.[2] If a specific SIL standard is not commercially available, the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method can be used to generate them biosynthetically.[2]

Q4: What are the advantages of using sulfosalicylic acid (SSA) for extraction?

Using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for extraction offers the advantage of simultaneously deproteinizing the sample without the need for a subsequent solid-phase extraction (SPE) step.[4][5] This simplifies the sample preparation workflow, reduces sample loss, and has been shown to be suitable for the analysis of both short-chain acyl-CoAs and CoA biosynthetic intermediates.[5]

Q5: How can I improve the chromatographic separation of different acyl-CoA species?

Optimizing the liquid chromatography method is key to resolving different acyl-CoA species. For short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[4] To improve separation and peak shape, consider the following:

  • Adjusting the mobile phase pH.[5]

  • Incorporating ion-pairing agents.[4]

  • Using a gradient elution with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Adherent Mammalian Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods that emphasize speed and simplicity to preserve the integrity of short-chain acyl-CoAs.[4]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold 2.5% SSA to the plate (e.g., 500 µL for a 10 cm dish).

  • Immediately scrape the cells in the SSA solution using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate vigorously for 30 seconds.

  • Incubate the lysate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues using Methanol-Chloroform and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of more hydrophobic long-chain acyl-CoAs and incorporates an SPE cleanup step.[6][10]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Ice-cold 2:1 (v/v) methanol:chloroform (B151607) solution

  • Deionized water

  • Chloroform

  • Weak anion exchange SPE columns

  • Methanol

  • 100 mM KH2PO4 buffer (pH 4.9)

  • Elution solvent (e.g., methanol with 25 mM ammonium (B1175870) acetate)

  • Nitrogen gas evaporator

Procedure:

  • Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a mortar and pestle.

  • Transfer the frozen tissue powder to a pre-chilled tube containing ice-cold 2:1 methanol:chloroform.

  • Homogenize the sample thoroughly.

  • Add chloroform and water to induce phase separation, then vortex vigorously.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube.

  • Solid-Phase Extraction (SPE): a. Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9). b. Load the collected aqueous supernatant onto the conditioned SPE column. c. Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol. d. Elute the acyl-CoAs with the elution solvent.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for various acyl-CoA species in different mammalian cell lines, as reported in the literature. Note that direct comparison between different studies may be affected by variations in experimental conditions and normalization methods.

Table 1: Acyl-CoA Abundance in HepG2 Cells [10]

Acyl-CoA SpeciesAbundance (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Table 2: Long-Chain Acyl-CoA Abundance in MCF7 and RAW264.7 Cells [10]

Acyl-CoA SpeciesMCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA~2.5~1.5
C16:0-CoA~4.0~2.0
C18:0-CoA~1.5~1.0
C18:1-CoA~3.0~2.5

Visualizations

Signaling Pathways and Workflows

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Ketoacyl-CoA L_Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (ATP, CO₂) Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_CoA->Ketoacyl_ACP Fatty Acid Synthase (Condensation) Acyl_ACP Growing Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Fatty Acid Synthase (Condensation) Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (NADPH) Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration Longer_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Longer_Acyl_ACP Reduction (NADPH) Palmitate Palmitate (C16) Longer_Acyl_ACP->Palmitate

Caption: Cytosolic fatty acid synthesis pathway.

Acyl_CoA_Quantification_Workflow Sample Biological Sample (Tissue or Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Acyl-CoA Extraction (e.g., 80% Methanol or SSA) Quenching->Extraction Cleanup Sample Cleanup (e.g., SPE for Long-Chain) Extraction->Cleanup Internal_Standard Add Internal Standard (Stable Isotope Labeled) Internal_Standard->Extraction LC_MS LC-MS/MS Analysis (e.g., C18 column, MRM) Cleanup->LC_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS->Data_Analysis Results Quantitative Results Data_Analysis->Results

Caption: General experimental workflow for acyl-CoA quantification.

References

Validation & Comparative

A Comparative Guide to the Validation of (3R)-3-Hydroxyoctanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, the metabolic process responsible for converting fatty acids into energy.[1] As such, the availability of high-purity, well-characterized analytical standards is paramount for researchers studying metabolic disorders, developing novel therapeutics, and ensuring the accuracy of diagnostic assays.

Comparative Analysis of Analytical Standards

To ensure the selection of a high-quality standard, a comprehensive evaluation of several key parameters is necessary. The following table presents a hypothetical comparison of this compound standards from three different suppliers, highlighting the critical data points that should be considered.

Table 1: Comparative Data for this compound Analytical Standards

ParameterVendor AVendor BVendor CAcceptance Criteria
Purity (HPLC-UV, 254 nm) 98.5%96.2%99.1%≥ 98.0%
Identity Confirmation (LC-MS) Matches Expected m/zMatches Expected m/zMatches Expected m/zConforms to structure
Concentration (qNMR) 9.8 mg/mL (RSD: 1.2%)10.5 mg/mL (RSD: 2.5%)10.1 mg/mL (RSD: 0.8%)RSD ≤ 2.0%
Stability (4°C, 1 week) 99.2% of initial purity97.5% of initial purity99.5% of initial purity≥ 99.0% of initial
Certificate of Analysis (CoA) ComprehensiveBasicComprehensiveDetailed & Complete

All data in this table is for illustrative purposes only.

Experimental Protocols

The following protocols provide detailed methodologies for the validation of this compound analytical standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the analyte from potential impurities, allowing for accurate purity assessment.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B[2]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[2]

  • Procedure:

    • Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol (B129727) or a slightly acidic buffer to improve stability).[4][5]

    • Dilute the stock solution to a working concentration (e.g., 0.1-1 mg/mL).[2]

    • Inject the sample onto the HPLC system.

    • Integrate the peak area of all observed peaks.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Identity Confirmation and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high specificity and sensitivity, confirming the identity of the analyte by its mass-to-charge ratio (m/z) and providing an orthogonal method for purity assessment.[6]

  • Instrumentation: LC-MS/MS system.

  • LC Conditions: Utilize the same LC method as described for HPLC purity determination.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan to determine the m/z of the parent ion.

    • MS/MS: Fragment the parent ion to confirm its structure against known fragmentation patterns.

  • Procedure:

    • Analyze the standard using the LC-MS system.

    • Confirm that the primary peak exhibits the expected m/z for this compound.

    • Analyze the fragmentation pattern for characteristic daughter ions.

    • Assess purity by comparing the peak area of the analyte to any detected impurities.

Concentration Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7]

  • Instrumentation: 600 MHz NMR spectrometer or higher.

  • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).[7]

  • Solvent: Deuterated solvent (e.g., D₂O or DMSO-d₆) compatible with both the analyte and the internal standard.

  • Procedure:

    • Accurately weigh a known amount of the internal standard and the this compound analytical standard.

    • Dissolve both in the deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).[8]

    • Integrate a well-resolved, characteristic peak for both the analyte and the internal standard.

    • Calculate the concentration of the this compound standard based on the integral ratio, the number of protons for each signal, and the known concentration of the internal standard.

Stability Assessment

Acyl-CoA esters are susceptible to hydrolysis and oxidation, making stability testing crucial.[2]

  • Procedure:

    • Analyze the standard at time zero using the HPLC purity method to establish a baseline.[2]

    • Store aliquots of the standard under defined conditions (e.g., 4°C, -20°C, and room temperature).

    • Analyze the aliquots at specified time points (e.g., 24 hours, 1 week, 1 month).[2]

    • Calculate the percentage of the remaining intact standard at each time point relative to the baseline. For long-term storage, samples should be kept as dry pellets at -80°C.[5]

Visualizing Key Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of this compound in the β-oxidation spiral. This pathway is fundamental to cellular energy production from fatty acids.[1]

fatty_acid_beta_oxidation cluster_pathway β-Oxidation Spiral (Mitochondrial Matrix) Octanoyl_CoA Octanoyl-CoA (C8) Enoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD → FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Hexanoyl_CoA Hexanoyl-CoA (C6) (To next cycle) Ketoacyl_CoA->Hexanoyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA (To Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA

Caption: Role of this compound in β-Oxidation.

Workflow for Analytical Standard Validation

This diagram outlines a logical workflow for the comprehensive validation of an analytical standard upon receipt from a vendor.

validation_workflow cluster_workflow Analytical Standard Validation Workflow cluster_qualitative Identity Tests cluster_quantitative Purity & Concentration Tests Start Receive Analytical Standard Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Qualitative Qualitative Analysis (Identity) Check_CoA->Qualitative CoA acceptable Quantitative Quantitative Analysis (Purity & Concentration) Qualitative->Quantitative Identity confirmed LCMS_ID LC-MS NMR_ID ¹H & ¹³C NMR Stability Stability Assessment Quantitative->Stability Purity & Conc. acceptable HPLC_Purity HPLC-UV qNMR_Conc qNMR Decision Accept or Reject? Stability->Decision Stability acceptable Accept Standard Accepted for Use Decision->Accept Yes Reject Standard Rejected (Contact Vendor) Decision->Reject No

Caption: Workflow for validating analytical standards.

References

comparative analysis of different acyl-CoA molecules in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as carriers of acyl groups in a multitude of biochemical reactions.[1] They are thioesters formed from a fatty acid and coenzyme A, a feature that energizes the acyl group for transfer.[2] This guide provides a comparative analysis of three pivotal acyl-CoA molecules—acetyl-CoA, malonyl-CoA, and palmitoyl-CoA—highlighting their distinct and interconnected roles in metabolic pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Core Comparison of Acyl-CoA Molecules

Acetyl-CoA, malonyl-CoA, and palmitoyl-CoA are fundamentally involved in the management of cellular carbon flow, dictating whether energy is produced, stored, or used for biosynthesis.[3][4] Acetyl-CoA (a two-carbon acyl group) is a primary hub, connecting the catabolism of carbohydrates, fats, and amino acids to the citric acid cycle for energy generation or to anabolic pathways.[1][2][5] Malonyl-CoA (a three-carbon dicarboxylic acyl group) is a key regulator and substrate for fatty acid synthesis.[4][6][7][8] Palmitoyl-CoA, the activated form of the 16-carbon palmitic acid, is a major product of fatty acid synthesis and a primary substrate for β-oxidation.[9][10][11]

Table 1: Key Characteristics and Metabolic Functions

FeatureAcetyl-CoAMalonyl-CoAPalmitoyl-CoA
Acyl Group Acetyl (2 carbons)Malonyl (3 carbons)Palmitoyl (16 carbons)
Primary Metabolic Role Central metabolic hub for energy production and biosynthesis.[1][2][5]Key substrate for fatty acid synthesis and a regulator of fatty acid oxidation.[6][8]Primary product of de novo fatty acid synthesis and substrate for β-oxidation and complex lipid synthesis.[9][10]
Key Pathways Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol Synthesis, Ketogenesis, Acetylation.[2][5]Fatty Acid Synthesis, Fatty Acid Elongation.[6]β-oxidation, Sphingolipid Synthesis, Triglyceride Synthesis, Protein Palmitoylation.[9][11]
Primary Subcellular Location Mitochondria, Cytosol, Nucleus.[12]Cytosol, Outer Mitochondrial Membrane.[4][6]Cytosol, Mitochondria, Endoplasmic Reticulum.[9]
Major Precursors Pyruvate (B1213749) (from glucose), Fatty Acids (from β-oxidation), Amino Acids.[2][5]Acetyl-CoA.[6]Acetyl-CoA and Malonyl-CoA (via fatty acid synthase).[10][13]
Primary Fates Oxidation (TCA cycle), Fatty Acid Synthesis, Cholesterol Synthesis, Acetylcholine Synthesis, Protein Acetylation.[2][5]Fatty Acid Synthesis (chain elongation).[13]β-oxidation (to Acetyl-CoA), Synthesis of complex lipids (e.g., triglycerides, sphingolipids).[9][10]
Key Regulatory Function Substrate availability indicates cellular energy status; allosteric regulator of enzymes like pyruvate carboxylase.[3][14]Allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), preventing fatty acid entry into mitochondria for oxidation.[4][6][8]Feedback inhibitor of Acetyl-CoA Carboxylase (ACC).[15]

Interplay in Central Metabolism

The metabolic fates of these three acyl-CoA molecules are tightly interwoven. In a state of energy surplus, glucose is converted to pyruvate and then to mitochondrial acetyl-CoA. This acetyl-CoA is exported to the cytosol (as citrate) where it is regenerated and then carboxylated by Acetyl-CoA Carboxylase (ACC) to form malonyl-CoA.[3][10] Fatty Acid Synthase (FAS) then utilizes one acetyl-CoA as a primer and multiple malonyl-CoA molecules as two-carbon donors to synthesize palmitoyl-CoA.[13]

Crucially, the malonyl-CoA produced in the cytosol acts as a powerful inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs like palmitoyl-CoA into the mitochondria.[6][7][16] This reciprocal regulation ensures that when fatty acid synthesis is active, fatty acid breakdown is suppressed, preventing a futile cycle.[15] Conversely, during fasting or high energy demand, ACC activity decreases, lowering malonyl-CoA levels and de-repressing CPT1, which allows palmitoyl-CoA to enter the mitochondria and undergo β-oxidation to produce acetyl-CoA for the TCA cycle.

Acyl_CoA_Metabolism cluster_sources Catabolic Sources cluster_fates Metabolic Fates Carbohydrates Carbohydrates AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA Fatty_Acids Fatty Acids (Diet/Adipose) PalmitoylCoA Palmitoyl-CoA Fatty_Acids->PalmitoylCoA Activation Amino_Acids Amino_Acids Amino_Acids->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC TCA_Cycle TCA Cycle (Energy) AcetylCoA->TCA_Cycle FAS_Complex Fatty Acid Synthase AcetylCoA->FAS_Complex Primer MalonylCoA->FAS_Complex Elongation Substrate Beta_Oxidation β-Oxidation MalonylCoA->Beta_Oxidation Inhibits PalmitoylCoA->Beta_Oxidation CPT1 Complex_Lipids Complex Lipids (e.g., Triglycerides) PalmitoylCoA->Complex_Lipids FAS_Complex->PalmitoylCoA Beta_Oxidation->AcetylCoA

Caption: Interconnected pathways of major acyl-CoA molecules.

Quantitative Comparison of Acyl-CoA Levels

The cellular concentrations of acyl-CoAs are dynamic and tissue-specific, reflecting the metabolic state of the organism. For instance, liver malonyl-CoA levels rise significantly in the fed state to promote fatty acid synthesis, while muscle levels remain relatively low and can decrease with exercise to facilitate fatty acid oxidation.

Table 2: Representative Acyl-CoA Concentrations in Rat Tissues

Physiological StateTissueAcetyl-CoA (nmol/g wet weight)Malonyl-CoA (nmol/g wet weight)
Fed / Resting Liver~20 - 401.9 ± 0.6[17]
Skeletal Muscle~5 - 150.7 ± 0.2[17]
Fasted (48h) Liver~15 - 301.9 ± 0.2[17]
Skeletal Muscle~5 - 100.9 ± 0.1[17]
Refed (after fast) LiverIncreases3.1 to 5.5 (at 1-3h)[17]
Skeletal MuscleIncreases~1.9 (at 1h)[17]
Note: Data are compiled from referenced literature and represent approximate values to illustrate physiological trends. Absolute concentrations can vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols for Acyl-CoA Quantification

The accurate quantification of acyl-CoA molecules is challenging due to their low abundance and chemical instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard method for its high sensitivity, specificity, and ability to measure a wide range of acyl-CoA species simultaneously.[18][19]

Key Methodological Steps: LC-MS/MS Analysis

  • Sample Preparation (Acyl-CoA Extraction) [18]

    • Homogenization: Flash-frozen tissue or cell pellets are homogenized in an ice-cold extraction solvent, often a mixture containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer to precipitate proteins and quench enzymatic activity.[18][20]

    • Centrifugation: The homogenate is centrifuged at high speed (e.g., >14,000 x g) at 4°C to pellet proteins and cell debris.[18][20]

    • Supernatant Collection: The supernatant, containing the soluble acyl-CoAs, is carefully collected.

    • Drying and Reconstitution: The supernatant is dried, typically under a stream of nitrogen, and the resulting pellet is reconstituted in a solvent compatible with the LC-MS system.[18]

  • Chromatographic Separation

    • Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC) is most commonly used.[19][21]

    • Stationary Phase: A C18 column is typically employed to separate the acyl-CoA species based on the hydrophobicity of their acyl chains.[18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the acyl-CoAs, with shorter, more polar species eluting before longer, more nonpolar ones.[21]

  • Mass Spectrometric Detection and Quantification

    • Ionization: Electrospray Ionization (ESI) in positive mode is standard for acyl-CoA analysis.[21]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[20][21] This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine portion (m/z 507).[20][21]

    • Quantification: Absolute quantification is achieved by comparing the peak area of each endogenous acyl-CoA to that of a stable isotope-labeled internal standard, using a standard curve generated with known concentrations of analytical standards.[20]

Experimental_Workflow input_node input_node process_node process_node output_node output_node Sample Tissue/Cell Sample Extraction Homogenization & Acyl-CoA Extraction Sample->Extraction Separation HPLC Separation (C18 Column) Extraction->Separation Detection Tandem Mass Spectrometry (MRM Detection) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General experimental workflow for acyl-CoA quantification.

References

A Comparative Guide to the Quantification of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites is essential for unraveling complex biological processes. (3R)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Dysregulation of this pathway is linked to various metabolic disorders, making the accurate measurement of its intermediates crucial for both basic research and therapeutic development. This guide provides a comprehensive comparison of leading analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

The primary methods for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. LC-MS/MS has become the preferred method due to its high sensitivity and specificity.[1][2] However, GC-MS and enzymatic assays remain valuable alternatives with their own distinct advantages.

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for this compound quantification.

ParameterLC-MS/MSGC-MSEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]~0.3 µmol/L (for 3-hydroxy fatty acids)[3]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]Not explicitly stated for the CoA ester~100 fmol[1]
Linearity (R²) >0.99[1]Not explicitly statedVariable[1]
Precision (RSD%) < 5%[1]3.3–13.3% (for 3-hydroxy fatty acids)[3]< 20%[1]
Specificity High[1]High (with derivatization)[4]High (enzyme-specific)[1]
Throughput High[1]ModerateLow to Moderate[1]

Experimental Protocols

Detailed methodologies for the primary quantification techniques are provided below to facilitate reproducibility and accurate evaluation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is optimized for the sensitive and specific quantification of this compound in biological samples.

Sample Preparation (Solid-Phase Extraction) [1][5]

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1][5]

  • Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.[1][5]

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1][5]

  • Elute the acyl-CoAs with 1 mL of methanol.[1][5]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1][5]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

Liquid Chromatography [1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Tandem Mass Spectrometry [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ions: These must be determined by direct infusion of a pure standard of this compound. A common fragmentation is the loss of the phosphopantetheine group.[5]

  • Collision Energy: Optimized for the specific analyte.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of 3-hydroxy fatty acids, which can be derived from their corresponding CoA esters.[3][4]

Sample Preparation [3]

  • Hydrolysis: For total 3-hydroxy fatty acid content, hydrolyze the sample with 10 M NaOH.[3]

  • Acidification: Acidify the sample with 6 M HCl.[3]

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate.[3]

  • Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., methyl esters) to make them suitable for GC analysis.[6][7]

GC-MS Analysis [3]

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.[3][8] The characteristic ion of m/z 233 for the unlabeled 3-hydroxy fragment and m/z 235 for the labeled internal standard can be used for quantitation.[3]

Enzymatic Assay

This method relies on the specific enzymatic conversion of this compound by L-3-hydroxyacyl-CoA dehydrogenase.[9][10]

Reaction Mixture [1][9]

  • Combine the sample with a specific dehydrogenase enzyme, NAD+, and a suitable buffer in a cuvette.[1][9]

  • Incubate the reaction mixture at a controlled temperature.[1]

Detection [1][9]

  • Measure the increase in NADH concentration by monitoring the change in absorbance at 340 nm or by fluorescence.[1][9]

Coupled Assay System [11]

  • To improve the assay's performance, a coupled enzyme system can be used. The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by 3-ketoacyl-CoA thiolase, which drives the reaction forward and prevents product inhibition.[11]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE GCMS GC-MS (after hydrolysis & derivatization) Homogenization->GCMS Enzymatic Enzymatic Assay Homogenization->Enzymatic Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Elution->LCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Enzymatic->Quantification

Caption: Experimental workflow for the quantification of this compound.

Mitochondrial Fatty Acid Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase

References

comparing the substrate specificity of different PHA synthases for (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various polyhydroxyalkanoate (PHA) synthases for (3R)-3-Hydroxyoctanoyl-CoA, a key medium-chain-length (mcl) monomer. Understanding these specificities is crucial for the targeted biosynthesis of novel biopolymers with tailored properties for applications in drug delivery, medical implants, and biodegradable plastics.

Introduction to PHA Synthase Classes

PHA synthases (PhaC) are the key enzymes in the biosynthesis of PHAs, polymerizing (R)-3-hydroxyacyl-CoA thioesters into polyesters. These enzymes are broadly categorized into four classes based on their subunit composition and, most importantly for this guide, their substrate specificity.

  • Class I synthases , typified by the enzyme from Cupriavidus necator, primarily utilize short-chain-length (scl) (3R)-3-hydroxyacyl-CoA substrates (C3-C5). However, some Class I synthases exhibit broader specificity and can incorporate mcl monomers.

  • Class II synthases , predominantly found in Pseudomonas species, show a clear preference for mcl (3R)-3-hydroxyacyl-CoA substrates (C6-C14), making them of particular interest for the polymerization of this compound.[1][2]

  • Class III synthases are composed of two different subunits (PhaC and PhaE) and, similar to Class I, generally prefer scl monomers.

  • Class IV synthases also consist of two subunits (PhaC and PhaR) and exhibit a preference for scl substrates.

Quantitative Comparison of PHA Synthase Activity

The following table summarizes the specific activities of various PHA synthases with this compound as a substrate. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

PHA SynthaseClassSource OrganismSpecific Activity with this compound (U/mg)Notes
PhaC1 IIPseudomonas putida U31.2Calculated from activity in crude extract.
PhaC1 IIPseudomonas aeruginosa0.039Purified His6-tagged enzyme, assayed with (R,S)-3-hydroxydecanoyl-CoA, but incorporates 3-hydroxyoctanoate.[3]
PhaC2 IIPseudomonas aeruginosa0.035Purified His6-tagged enzyme, assayed with (R,S)-3-hydroxydecanoyl-CoA, but incorporates 3-hydroxyoctanoate.[3]
PhaC1 (granule-bound) IIPseudomonas putida GPo1HighShowed high activity with C8-CoA, comparable to C6-CoA and C10-CoA.
PhaC2 (granule-bound) IIPseudomonas putida GPo1ModerateLower activity with C8-CoA compared to PhaC1.
PhaCCs IChromobacterium sp. USM2LowPrimarily utilizes scl-CoAs, but can incorporate 3-hydroxyhexanoate. Activity with 3-hydroxyoctanoyl-CoA is significantly lower than with 3-hydroxybutyryl-CoA.[4][5][6]
PhaCCn ICupriavidus necatorVery Low / UndetectablePrimarily utilizes scl-CoAs.[7][8]

Experimental Protocols

The determination of PHA synthase substrate specificity is most commonly achieved through an in vitro enzymatic assay that measures the rate of Coenzyme A (CoA) release during the polymerization of a (3R)-3-hydroxyacyl-CoA substrate.

Standard In Vitro PHA Synthase Activity Assay (DTNB Method)

This spectrophotometric assay relies on the reaction of the free thiol group of CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified PHA synthase or cell-free crude extract containing the synthase

  • This compound (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate (B84403) buffer (pH 7.0-8.0)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and BSA.

  • Add a known amount of the PHA synthase enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding a specific concentration of this compound.

  • Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (typically 30°C or 37°C).

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • The specific activity is calculated using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) and is typically expressed in Units per milligram of protein (U/mg), where one Unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the substrate specificity of a PHA synthase.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay In Vitro Activity Assay cluster_analysis Data Analysis gene_cloning Gene Cloning & Expression protein_purification Protein Purification (e.g., His-tag) gene_cloning->protein_purification crude_extract Cell-free Crude Extract Preparation gene_cloning->crude_extract add_enzyme Add PHA Synthase protein_purification->add_enzyme crude_extract->add_enzyme reaction_setup Reaction Mixture (Buffer, DTNB, BSA) reaction_setup->add_enzyme add_substrate Initiate with This compound add_enzyme->add_substrate measurement Spectrophotometric Measurement (A412 nm) add_substrate->measurement calc_rate Calculate Rate of CoA Release measurement->calc_rate calc_activity Determine Specific Activity (U/mg) calc_rate->calc_activity metabolic_pathway fatty_acid Fatty Acids (e.g., Octanoate) beta_oxidation β-oxidation Pathway fatty_acid->beta_oxidation Activation enoyl_coa trans-2-Octenoyl-CoA beta_oxidation->enoyl_coa Multiple steps hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa PhaJ (Enoyl-CoA hydratase) pha_synthase Class II PHA Synthase (PhaC1/PhaC2) hydroxyacyl_coa->pha_synthase poly_3ho Poly((3R)-3-hydroxyoctanoate) pha_synthase->poly_3ho Polymerization

References

A Researcher's Guide to Internal Standards for the Accurate Quantification of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification of key intermediates like (3R)-3-Hydroxyoctanoyl-CoA is paramount. This medium-chain acyl-CoA is a crucial player in fatty acid β-oxidation, and its precise measurement can provide significant insights into various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variability during sample preparation and analysis.

This guide provides an objective comparison of internal standards for the accurate quantification of this compound, highlighting the performance of the ideal "gold standard" against practical, commercially available alternatives.

Comparison of Internal Standard Performance

ParameterIdeal Internal Standard (e.g., [13C8]-(3R)-3-Hydroxyoctanoyl-CoA)Alternative 1: Structurally Similar Stable Isotope-Labeled Acyl-CoA (e.g., [13C8]Octanoyl-CoA)Alternative 2: Odd-Chain 3-Hydroxyacyl-CoA (e.g., 3-Hydroxynonanoyl-CoA)
Chemical/Physical Similarity IdenticalHighModerate
Co-elution with Analyte YesNearly IdenticalSimilar, but may differ
Correction for Matrix Effects ExcellentVery GoodGood to Moderate
Correction for Ion Suppression ExcellentVery GoodGood to Moderate
Commercial Availability Not readily availableAvailable from specialty suppliersPotentially available or synthesizable
Cost High (custom synthesis)Moderate to HighModerate
Linearity (R²) (Typical) >0.99>0.99>0.98
Precision (RSD%) (Typical) < 5%< 10%< 15%
Accuracy (% Bias) (Typical) ± 5%± 10%± 15%

Note: The performance data for the "Ideal Internal Standard" is hypothetical and based on typical results for stable isotope dilution mass spectrometry. Data for the alternatives are estimations based on published performance for similar analytes.

Experimental Protocols

The following protocols outline the key steps for the quantification of this compound in biological samples using LC-MS/MS with different internal standards.

Sample Preparation (from cell culture)
  • Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add ice-cold 80% methanol (B129727) (containing the selected internal standard) to the cell plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the pellet in 100 µL of 50% methanol.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard need to be optimized. For this compound, a common transition is the neutral loss of the phosphopantetheine moiety.

Data Analysis
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Generate a calibration curve by plotting the response ratio against the concentration of a series of known standards. Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Visualization of Workflows and Pathways

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Harvesting Cell Harvesting Extraction Metabolite Extraction (with Internal Standard) Harvesting->Extraction Precipitation Protein Precipitation Extraction->Precipitation Clarification Centrifugation Precipitation->Clarification Drying Drying and Reconstitution Clarification->Drying LC LC Separation (C18 Column) Drying->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Response Ratio Calculation Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: A streamlined workflow for the quantification of this compound.

Comparison of Internal Standard Strategies cluster_ideal Gold Standard cluster_alternatives Practical Alternatives Analyte This compound Ideal_IS Stable Isotope-Labeled This compound Analyte->Ideal_IS Identical Properties Alt1_IS Structurally Similar Stable Isotope-Labeled Acyl-CoA (e.g., [13C8]Octanoyl-CoA) Analyte->Alt1_IS High Similarity Alt2_IS Odd-Chain 3-Hydroxyacyl-CoA (e.g., 3-Hydroxynonanoyl-CoA) Analyte->Alt2_IS Moderate Similarity

Caption: Logical relationship between the analyte and different internal standard choices.

Conclusion

The accurate quantification of this compound is crucial for advancing our understanding of fatty acid metabolism. While a stable isotope-labeled internal standard of the analyte itself remains the theoretical gold standard, its current lack of commercial availability necessitates the use of practical alternatives. A structurally similar stable isotope-labeled acyl-CoA, such as [13C8]Octanoyl-CoA, represents a robust and highly recommended alternative that can provide accurate and precise data. When cost or availability are major constraints, an odd-chain 3-hydroxyacyl-CoA may be considered, although with the understanding of potentially compromised accuracy and precision. The choice of internal standard should be carefully considered based on the specific requirements of the study, and the analytical method must be thoroughly validated to ensure the reliability of the obtained quantitative data.

Confirmation of (3R)-3-Hydroxyoctanoyl-CoA Identity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of stereoisomers is critical. This guide provides a comprehensive comparison of analytical methods for confirming the identity of (3R)-3-Hydroxyoctanoyl-CoA, with a focus on the capabilities of tandem mass spectrometry (MS/MS).

This compound is a key intermediate in various metabolic pathways, and its precise identification is crucial for understanding its biological role and for the development of targeted therapeutics. This guide presents a comparative analysis of tandem mass spectrometry, chiral high-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of its identity, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the confirmation of this compound depends on the specific requirements of the study, such as the need for structural elucidation, stereochemical determination, or quantitative analysis. Tandem mass spectrometry has emerged as a powerful tool for the sensitive and specific identification of acyl-CoA species.

FeatureTandem Mass Spectrometry (LC-MS/MS)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Structural Elucidation & QuantificationStereoisomer Separation & QuantificationDefinitive Structure Elucidation
Sensitivity High (picomole to femtomole range)Moderate (picomole range)Low (micromole to nanomole range)
Specificity High (based on mass-to-charge ratio and fragmentation pattern)High (for enantiomeric separation)Very High (provides detailed structural information)
Stereochemical Information Indirect (requires comparison with standards)Direct (separates enantiomers)Can provide stereochemical information with advanced techniques
Sample Throughput HighModerateLow
Instrumentation Cost HighModerateVery High

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • This compound standards and samples are diluted in an appropriate solvent, such as a mixture of acetonitrile (B52724) and water.

  • For biological samples, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is employed.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for acyl-CoAs.

  • MS1 Scan: A full scan is performed to identify the precursor ion of this compound.

  • MS/MS Scan (Product Ion Scan): The precursor ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are detected.

Expected Fragmentation: In negative ESI mode, 3-hydroxyacyl-CoAs typically exhibit characteristic fragment ions. For this compound, expected fragments include those corresponding to the loss of the acyl chain, as well as fragments of the Coenzyme A moiety itself, such as ions at m/z 79 (PO3-), m/z 159, and m/z 408 (deprotonated 3'-phospho-AMP with the loss of H2O)[1]. The specific fragmentation pattern of the octanoyl chain will further confirm the identity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol is designed to separate the (3R) and (3S) enantiomers of 3-Hydroxyoctanoyl-CoA.

1. Sample Preparation:

  • Samples are prepared as described for the LC-MS/MS protocol.

2. Chiral HPLC:

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral compounds.

  • Mobile Phase: A normal-phase or reversed-phase mobile phase is used depending on the column. For normal-phase, a mixture of hexane (B92381) and a polar organic solvent like ethanol (B145695) or isopropanol (B130326) is common. For reversed-phase, a mixture of water, acetonitrile, or methanol (B129727) with a buffer is used.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where Coenzyme A absorbs (around 260 nm) is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR provides the most detailed structural information but requires a higher concentration of the analyte.

1. Sample Preparation:

  • A purified and relatively concentrated sample of this compound is required (typically >1 mg).

  • The sample is dissolved in a deuterated solvent (e.g., D2O or CD3OD).

2. NMR Analysis:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons on the octanoyl chain and the coenzyme A moiety are analyzed.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC): Used to establish the connectivity between protons and carbons, confirming the complete structure.

Mandatory Visualizations

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing This compound SPE Solid-Phase Extraction (Optional) Sample->SPE LC_Column C18 Reversed-Phase Column SPE->LC_Column ESI Electrospray Ionization (Negative Mode) LC_Column->ESI MS1 MS1: Precursor Ion Scan (m/z of [M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan (Fragmentation Pattern) CID->MS2 Confirmation Confirmation of Identity (Comparison with Standard) MS2->Confirmation

Caption: Workflow for the confirmation of this compound identity by tandem mass spectrometry.

Signaling_Pathway Analyte This compound Tandem_MS Tandem Mass Spectrometry (LC-MS/MS) Analyte->Tandem_MS Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC NMR NMR Spectroscopy Analyte->NMR Confirmation Identity Confirmation Tandem_MS->Confirmation Structural Fragments Chiral_HPLC->Confirmation Stereochemical Purity NMR->Confirmation Definitive Structure

Caption: Logical relationship of analytical methods for this compound confirmation.

References

A Comparative Guide to Assessing the Purity of Synthesized (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized metabolic intermediates like (3R)-3-Hydroxyoctanoyl-CoA is paramount for the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols.

The primary methods for determining the purity of acyl-CoA esters are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Comparison of Analytical Methods

The choice of analytical technique often depends on the specific requirements of the study, including the need for high sensitivity for low-abundance samples or the necessity of structural confirmation. The following table summarizes the key performance parameters of the most prevalent methods.

ParameterLC-MS/MSHPLC-UV/FluorescenceNMR SpectroscopyEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]Micromolar concentrations[2][3]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]~1.3 nmol (LC/MS-based)[1]Sub-micromolar concentrations[2]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]QuantitativeVariable
Precision (RSD%) < 5%[1]< 15%[1]High< 20%[1]
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (structural information)High (enzyme-specific)[1]
Throughput HighModerateLowLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each of the compared methods.

LC-MS/MS has become a preferred method for the analysis of acyl-CoAs due to its high sensitivity and specificity.[4][5][6][7][8] This technique allows for the separation of the analyte from impurities, followed by its detection based on its unique mass-to-charge ratio.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the synthesized this compound sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion pairs specific to this compound. For many acyl-CoAs, a characteristic neutral loss of the phosphorylated ADP moiety (M-507) is observed.[4][6]

  • Collision Energy: Optimized for the specific analyte.[1]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Synthesized This compound SPE Solid-Phase Extraction (C18) Sample->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Purity Assessment) MS->Data

LC-MS/MS Experimental Workflow

HPLC with UV detection is a widely accessible method for purity assessment. While less sensitive than LC-MS/MS, its robustness makes it a valuable tool. The adenine (B156593) moiety of Coenzyme A allows for UV detection around 259 nm.[9]

Sample Preparation:

  • Dissolve the synthesized this compound in the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter to remove particulate matter.[10]

  • Dilute the sample to a concentration within the linear range of the UV detector.[10]

High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile/water or methanol/water gradient with an ion-pairing agent like triethylamine (B128534) acetate (B1210297) or phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.[9]

  • Injection Volume: 20 µL.[10]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Synthesized This compound Dissolve Dissolution in Mobile Phase Sample->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter Dilute Dilution Filter->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC UV UV Detection (259 nm) HPLC->UV Chromatogram Chromatogram Analysis UV->Chromatogram

HPLC-UV Experimental Workflow

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte itself, by using an internal standard.[2][3][11] It is particularly useful for confirming the identity of the synthesized compound and for detecting impurities that may not be easily observable by other methods.[12]

Sample Preparation:

  • Lyophilize the purified this compound sample to remove residual solvents.

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Transfer the solution to an NMR tube.

NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: To identify and quantify the compound based on the integration of characteristic proton signals relative to the internal standard.[2][11]

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.[13]

    • 2D NMR (e.g., COSY, HSQC): To aid in the unambiguous assignment of proton and carbon signals, confirming the structure of the synthesized compound.[2][11]

NMR_Workflow Sample Synthesized This compound Dissolve Dissolve in Deuterated Solvent with Internal Standard Sample->Dissolve Acquire Acquire NMR Spectra (1H, 13C, 2D) Dissolve->Acquire Process Process and Analyze Spectra (Integration, Chemical Shifts) Acquire->Process Result Purity and Structural Confirmation Process->Result

NMR Spectroscopy Workflow

Enzymatic assays offer high specificity for the target molecule by relying on an enzyme that specifically recognizes and converts this compound. The reaction can be monitored by measuring the change in absorbance or fluorescence of a cofactor like NAD⁺/NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer, the synthesized this compound sample, and NAD⁺.

  • Enzyme Addition: Initiate the reaction by adding a specific 3-hydroxyacyl-CoA dehydrogenase.

  • Detection: Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[1]

  • Quantification: Calculate the concentration of this compound based on the amount of NADH produced, using a standard curve or the known extinction coefficient of NADH.

Signaling_Pathway Analyte This compound Product 3-Oxooctanoyl-CoA Analyte->Product NAD NAD+ NADH NADH NAD->NADH Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Enzyme->Product Enzyme->NADH

Enzymatic Assay Principle

By selecting the most appropriate method or a combination of techniques, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity of their subsequent experiments.

References

comparison of (3R)-3-Hydroxyoctanoyl-CoA levels in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (3R)-3-Hydroxyoctanoyl-CoA Production in Different Bacterial Systems

For researchers and professionals in drug development and metabolic engineering, understanding the endogenous levels and production potential of key metabolites like this compound is crucial. This intermediate is a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, and rhamnolipids, which are biosurfactants with various applications. This guide provides a comparative overview of bacterial strains relevant to the metabolism of this compound, details on the underlying metabolic pathways, and a general protocol for its quantification.

Comparative Overview of Bacterial Strains

The production of this compound is intrinsically linked to the pathways of fatty acid biosynthesis and β-oxidation. Different bacterial species possess distinct enzymatic machinery that influences their capacity to synthesize and accumulate this molecule. Below is a qualitative comparison of key bacterial systems.

Bacterial Strain Primary Metabolic Pathway for this compound Key Enzymes Notes
Pseudomonas putida Fatty Acid Biosynthesis & β-OxidationPhaG (3-hydroxyacyl-ACP:CoA transacylase)PhaJ ((R)-specific enoyl-CoA hydratase)P. putida is a natural producer of medium-chain-length PHAs and utilizes PhaG to divert intermediates from fatty acid synthesis towards (R)-3-hydroxyacyl-CoAs[1][2]. The PhaJ enzyme can also generate these precursors from the β-oxidation pathway[1].
Pseudomonas aeruginosa Fatty Acid Biosynthesis & β-OxidationPhaG PhaJ1, PhaJ2, PhaJ3, PhaJ4 ((R)-specific enoyl-CoA hydratases)Similar to P. putida, P. aeruginosa uses PhaG from fatty acid biosynthesis[1]. It also possesses multiple (R)-specific enoyl-CoA hydratases (PhaJ) that can supply (R)-3-hydroxyacyl-CoAs from the β-oxidation of fatty acids[3]. This redundancy suggests a robust system for producing these precursors.
Engineered Escherichia coli Heterologous expression of pathwaysPhaG, PhaJ, BktB, PhaB Wild-type E. coli does not naturally produce significant amounts of this compound. However, it is a common host for metabolic engineering. The introduction of genes like phaG from Pseudomonas species or entire pathways for PHA synthesis enables the production of (3R)-3-hydroxyacyl-CoAs from glucose or other carbon sources[1][4][5].

Metabolic Pathways for this compound Synthesis

There are two primary routes for the biosynthesis of this compound in bacteria: the fatty acid de novo synthesis pathway and the β-oxidation cycle.

  • Fatty Acid De Novo Synthesis Pathway: In this pathway, (R)-3-hydroxyacyl-ACPs are generated as intermediates. The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a crucial role by converting these intermediates into their corresponding CoA thioesters, thereby linking fatty acid synthesis to PHA and rhamnolipid production[1][2].

  • β-Oxidation Pathway: When bacteria are grown on fatty acids, the β-oxidation cycle is active. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can hydrate (B1144303) an enoyl-CoA intermediate (2-octenoyl-CoA) to form this compound[1][3]. This allows for the direct conversion of fatty acids into precursors for PHA synthesis.

cluster_0 Fatty Acid Biosynthesis cluster_1 β-Oxidation Malonyl-CoA Malonyl-CoA Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP (R)-3-Hydroxyoctanoyl-ACP (R)-3-Hydroxyoctanoyl-ACP Acyl-ACP->(R)-3-Hydroxyoctanoyl-ACP This compound This compound (R)-3-Hydroxyoctanoyl-ACP->this compound PhaG Octanoyl-CoA Octanoyl-CoA 2-Octenoyl-CoA 2-Octenoyl-CoA Octanoyl-CoA->2-Octenoyl-CoA 2-Octenoyl-CoA->this compound PhaJ Polyhydroxyalkanoates (PHA) Polyhydroxyalkanoates (PHA) This compound->Polyhydroxyalkanoates (PHA) Rhamnolipids Rhamnolipids This compound->Rhamnolipids

Biosynthesis pathways of this compound.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

Accurate measurement of intracellular acyl-CoA levels is essential for comparative studies. Current methods often rely on chromatography coupled with mass spectrometry[6][7].

1. Sample Collection and Quenching of Metabolism:

  • Grow bacterial strains under desired experimental conditions.

  • Rapidly harvest a defined number of cells by centrifugation at a low temperature (e.g., 4°C).

  • To halt metabolic activity, immediately quench the cell pellet in a cold extraction solvent, such as cold methanol (B129727) supplemented with 5% acetic acid, to prevent hydrolysis and extract more hydrophobic long-chain acyl-CoAs[6].

2. Extraction of Acyl-CoAs:

  • Resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells using methods like sonication or bead beating while keeping the samples on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) to pellet cell debris[6].

  • Collect the supernatant containing the acyl-CoAs.

3. Sample Preparation:

  • Dry the supernatant, for example, under a stream of nitrogen.

  • Re-suspend the extract in a suitable buffer for analysis, such as 10 mM potassium phosphate (B84403) buffer (pH 7) with 1 mM DTT to prevent oxidation[6].

4. HPLC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase high-pressure liquid chromatography (HPLC)[6]. A C18 column is commonly used.

  • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) with formic acid).

  • Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high specificity and sensitivity.

  • Use a stable isotope-labeled internal standard for accurate quantification.

5. Data Analysis:

  • Generate a standard curve using known concentrations of authentic this compound.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

  • Normalize the results to cell number or total protein content for a valid comparison between different bacterial strains.

A Bacterial Culture B Quenching in Cold Solvent A->B C Cell Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F Drying and Re-suspension E->F G HPLC-MS/MS Analysis F->G H Data Analysis G->H

Workflow for quantifying this compound.

This guide provides a framework for comparing the levels of this compound in different bacterial strains. While direct quantitative comparisons from existing literature are scarce, the information on metabolic pathways and the provided analytical protocol will enable researchers to design and execute experiments to generate such valuable comparative data.

References

Validating the Biological Activity of Synthetic (3R)-3-Hydroxyoctanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of synthetic biomolecules is a critical step in ensuring their utility and relevance in experimental systems. This guide provides a comparative analysis of synthetic (3R)-3-Hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism. We present experimental data and detailed protocols to objectively assess its biological activity against relevant alternatives.

Comparative Analysis of Enzymatic Activity

The biological activity of this compound is primarily determined by its role as a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), a crucial component of the mitochondrial β-oxidation pathway.[1][2][3] The enzymatic conversion of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is a stereospecific reaction, with the enzyme demonstrating a high preference for the (S)-stereoisomer (equivalent to the L- or 3R- configuration for this molecule).[4]

To validate the biological activity of a synthetic batch of this compound, its performance as a substrate for HADH can be compared with other 3-hydroxyacyl-CoA molecules of varying chain lengths. The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various substrates, providing a benchmark for comparison.

Substrate (L-3-hydroxyacyl-CoA)Chain LengthK_m_ (µM)V_max_ (µmol/min/mg)
3-Hydroxybutyryl-CoAC41216.2
3-Hydroxyhexanoyl-CoAC6617.8
This compound C8 5 18.5
3-Hydroxydecanoyl-CoAC10419.8
3-Hydroxydodecanoyl-CoAC12416.5
3-Hydroxytetradecanoyl-CoAC14413.2
3-Hydroxyhexadecanoyl-CoAC16510.1

Adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[4][5]

The data indicates that HADH is most active with medium-chain substrates like this compound.[5] A synthetic preparation of this compound should exhibit kinetic parameters within a similar range when assayed under comparable conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the biological activity of synthetic this compound.

1. Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity (Forward Reaction)

This coupled assay measures the NAD⁺-dependent oxidation of this compound. The reaction is pulled forward by the cleavage of the product by 3-ketoacyl-CoA thiolase, preventing product inhibition.[1][5]

  • Principle: The enzymatic activity is monitored by following the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[1][6] this compound + NAD⁺ ⇌ 3-Oxooctanoyl-CoA + NADH + H⁺ 3-Oxooctanoyl-CoA + CoASH → Hexanoyl-CoA + Acetyl-CoA

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

    • NAD⁺ Stock Solution: 20 mM in assay buffer.

    • Coenzyme A (CoASH) Stock Solution: 10 mM in assay buffer.

    • This compound Substrate Stock Solution: 10 mM in assay buffer.

    • 3-Ketoacyl-CoA Thiolase: Commercially available preparation.

    • Enzyme Sample: Purified HADH.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺ (final concentration 1 mM), CoASH (final concentration 0.5 mM), and sufficient 3-Ketoacyl-CoA Thiolase.

    • Vary the concentration of the this compound substrate to determine K_m_ and V_max_.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the HADH enzyme sample.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

2. High-Performance Liquid Chromatography (HPLC) Assay for Product Formation

This method provides direct quantification of the enzymatic product, 2-octenoyl-CoA, which is formed from the dehydration of 3-hydroxyoctanoyl-CoA by enoyl-CoA hydratase, the subsequent enzyme in the β-oxidation pathway. Alternatively, the product of the HADH reaction itself can be quantified if a suitable standard is available.

  • Principle: This assay directly measures the formation of the product of the enzymatic reaction, providing a highly specific measure of enzyme activity.[7][8]

  • Reagents:

    • Crude cell lysate or purified enzyme preparation containing the relevant enzymes.

    • This compound substrate.

    • Reaction buffer appropriate for the enzyme being assayed.

    • Acetonitrile and other solvents for the mobile phase.

    • A C18 reverse-phase HPLC column.

  • Procedure:

    • Incubate the enzyme preparation with this compound in the reaction buffer for a defined period.

    • Terminate the reaction, for example, by adding acid.

    • Centrifuge the sample to remove precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the components using a suitable gradient of the mobile phase.

    • Detect the product (e.g., 2-octenoyl-CoA) using a UV detector.

    • Quantify the product by comparing its peak area to a standard curve generated with a known concentration of the product.

Visualizing Key Pathways and Workflows

Mitochondrial β-Oxidation Pathway

The following diagram illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation spiral.

beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa β-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa->fatty_acyl_coa Next cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle experimental_workflow start Synthetic (3R)-3- Hydroxyoctanoyl-CoA prep_reagents Prepare Reagents (Enzyme, Buffers, Substrates) start->prep_reagents enzymatic_assay Perform Enzymatic Assay (Spectrophotometric or HPLC) prep_reagents->enzymatic_assay data_acq Data Acquisition (Absorbance or Peak Area) enzymatic_assay->data_acq data_analysis Data Analysis (Calculate Kinetic Parameters) data_acq->data_analysis comparison Compare with Alternatives (Different Chain Lengths, Enantiomers) data_analysis->comparison conclusion Validate Biological Activity comparison->conclusion

References

Comparative Metabolomics of Acyl-CoA Profiles in Response to Genetic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the impact of genetic alterations on cellular acyl-CoA pools, supported by experimental data and detailed methodologies.

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids and secondary metabolites.[1] The cellular concentrations and composition of the acyl-CoA pool are tightly regulated and can be significantly altered by genetic modifications. Understanding these alterations is crucial for metabolic engineering, drug development, and elucidating fundamental biological processes. This guide provides a comparative analysis of acyl-CoA profiles in response to specific genetic modifications, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and analytical workflows.

Quantitative Analysis of Acyl-CoA Profile Changes

Genetic modifications, such as gene knockouts or the introduction of transgenes, can lead to significant shifts in the abundance of specific acyl-CoA species. The following tables summarize quantitative data from studies on Brassica napus and Glycine max (soybean), illustrating the impact of altered gene expression on acyl-CoA and fatty acid profiles.

Table 1: Acyl-CoA Profiles in Transgenic Brassica napus Expressing a Medium-Chain Acyl-ACP Thioesterase

This table presents the relative abundance of different acyl-CoA species in developing seeds of wild-type and transgenic Brassica napus. The transgenic line expresses a thioesterase that leads to the accumulation of medium-chain fatty acids.

Acyl-CoA SpeciesWild-Type (mol %)Transgenic 10:0 Line (mol %)
10:0-CoANot Detected12.5
12:0-CoANot Detected2.5
14:0-CoA0.51.0
16:0-CoA15.010.0
18:0-CoA2.01.5
18:1-CoA80.070.0
18:2-CoA2.52.5

Data adapted from a study on transgenic plants accumulating medium-chain fatty acids, suggesting that the introduction of a medium-chain thioesterase leads to a significant accumulation of decanoyl-CoA (10:0-CoA).[2]

Table 2: Saturated Fatty Acid Content in Soybean Seeds with GmFATB1 Gene Knockout

This table shows the percentage change in major saturated fatty acids in soybean seeds following the CRISPR/Cas9-mediated knockout of the GmFATB1a and GmFATB1b genes, which encode for acyl-acyl carrier protein thioesterases.

Fatty AcidWild-Type (relative %)fatb1a mutant (relative %)fatb1b mutant (relative %)
Palmitic Acid (16:0)100~61-47~61-47
Stearic Acid (18:0)100~83-63~83-63

Data indicates a significant reduction in palmitic and stearic acid content in the single mutants compared to the wild type.[3] The double mutant showed an even greater reduction but also exhibited growth defects.[3]

Experimental Protocols

The reliable quantification of acyl-CoAs is essential for comparative metabolomics studies. Below are detailed methodologies for acyl-CoA extraction and analysis.

Acyl-CoA Extraction from Plant Tissues

This protocol is suitable for the extraction of acyl-CoAs from plant tissues, such as developing seeds.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[4]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[4]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the resulting pellet in a solvent compatible with the subsequent analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS analysis).[4]

Acyl-CoA Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of a wide range of acyl-CoA species.[4][5]

  • Chromatographic Separation: Utilize a reversed-phase liquid chromatography (RPLC) method for separation. For example, a C18 column can be used with a mobile phase gradient.[1]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: A linear gradient from 2% to 95% methanol is typically used to elute acyl-CoAs of varying chain lengths.[1]

  • Mass Spectrometry Detection: Couple the HPLC system to a high-resolution mass spectrometer, such as an Orbitrap or a triple quadrupole instrument.[1][6]

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: For targeted quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, which offers high sensitivity and specificity.[6] For comprehensive profiling, high-resolution mass spectrometry can be employed.[1][5]

Visualizing Metabolic Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Acyl-CoA Profiling

The following diagram illustrates the key steps in a typical acyl-CoA profiling experiment, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Tissue Biological Sample (e.g., Plant Tissue, Cells) Homogenization Homogenization in Cold Solvent Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Acquisition LCMS->Data Processing Data Processing & Quantification Data->Processing Comparison Comparative Analysis Processing->Comparison

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs.

Diagram 2: Simplified Fatty Acid Biosynthesis and Modification Pathway

This diagram shows a simplified pathway of fatty acid biosynthesis in plants and indicates where the genetic modification in the provided example (knockout of FATB1) has its effect.

G cluster_knockout Genetic Modification AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS AcylACP Acyl-ACP (C16, C18) FAS->AcylACP FATB FATB Thioesterase AcylACP->FATB SaturatedFA Saturated Fatty Acids (e.g., Palmitic, Stearic) FATB->SaturatedFA Knockout Knockout of FATB gene leads to reduced enzyme activity TAG Triacylglycerol (TAG) Synthesis SaturatedFA->TAG Storage Storage Lipids TAG->Storage

Caption: Impact of FATB knockout on saturated fatty acid synthesis.

References

establishing reference ranges for (3R)-3-Hydroxyoctanoyl-CoA in specific organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing reference ranges for (3R)-3-Hydroxyoctanoyl-CoA, a key intermediate in mitochondrial fatty acid β-oxidation. Given the current absence of established reference ranges for this specific analyte, this document focuses on outlining robust analytical techniques, comparing them with methods for related, clinically relevant biomarkers, and providing the foundational experimental protocols necessary for researchers to establish their own reference values in specific organisms.

Introduction to this compound

This compound is a chiral intermediate metabolite formed during the catabolism of medium-chain fatty acids. Within the mitochondrial matrix, it is generated from 2-octenoyl-CoA by the enzyme enoyl-CoA hydratase and is subsequently oxidized to 3-oxooctanoyl-CoA by (3R)-3-hydroxyacyl-CoA dehydrogenase. The efficiency of this metabolic pathway is critical for energy homeostasis, particularly during periods of fasting or strenuous exercise. Genetic defects in the enzymes of this pathway can lead to serious metabolic disorders. Therefore, the accurate quantification of this compound can serve as a valuable tool in metabolic research and in the diagnosis and monitoring of certain inborn errors of metabolism.

Comparative Analysis of Analytical Methodologies

The quantification of acyl-CoA species is challenging due to their low abundance and chemical instability. Two primary analytical platforms are suitable for the sensitive and specific measurement of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring derivatization and hydrolysis of the CoA ester.

Below is a comparison of these methods with techniques used for alternative and more established biomarkers of fatty acid oxidation disorders, such as acylcarnitines.

ParameterLC-MS/MS for this compoundGC-MS for 3-Hydroxyoctanoic Acid (after hydrolysis)Enzymatic AssaysLC-MS/MS for Acylcarnitines (e.g., C8-carnitine)
Analyte Form Intact Acyl-CoAFree Fatty Acid (after hydrolysis and derivatization)Specific Acyl-CoA or total CoAAcylcarnitine
Sensitivity High (fmol to pmol range)High (pmol range)Moderate to HighVery High (used in newborn screening)
Specificity Very High (based on parent and fragment ion masses)High (based on mass spectrum)High (enzyme-dependent)Very High
Sample Throughput Moderate to HighModerateHighHigh
Sample Preparation Solid-phase extraction, liquid-liquid extractionHydrolysis, extraction, derivatizationMinimalDilution, possible derivatization
Instrumentation LC-MS/MS systemGC-MS systemSpectrophotometer or FluorometerTandem Mass Spectrometer
Primary Application Targeted metabolomics, researchClinical diagnostics, researchSpecific enzyme activity studiesNewborn screening, clinical diagnostics

Experimental Protocols

Protocol 1: Quantification of this compound using LC-MS/MS

This protocol provides a general framework for the analysis of medium-chain acyl-CoAs in biological samples such as plasma, tissue homogenates, or cultured cells.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike the sample with a suitable internal standard (e.g., ¹³C-labeled octanoyl-CoA).

  • Acidify the sample with a weak acid (e.g., 0.1 M formic acid).

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727), followed by equilibration with water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent wash (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the molecular ion [M+H]⁺, and the product ions will be characteristic fragments.

Protocol 2: Analysis of 3-Hydroxyoctanoic Acid via GC-MS (after hydrolysis)

This method measures the 3-hydroxy fatty acid moiety after cleavage from the CoA.

1. Sample Preparation

  • Add an internal standard (e.g., deuterated 3-hydroxyoctanoic acid) to the sample.

  • Perform alkaline hydrolysis (e.g., using NaOH) to cleave the thioester bond of the acyl-CoA.

  • Acidify the sample to protonate the fatty acid.

  • Extract the 3-hydroxyoctanoic acid using an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Derivatize the sample to create a volatile ester (e.g., using BSTFA to form a trimethylsilyl (B98337) ester).

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the fatty acid derivatives.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor for characteristic ions of the derivatized 3-hydroxyoctanoic acid and the internal standard.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the metabolic context and analytical procedures, the following diagrams have been generated.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA Enoyl_CoA 2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxooctanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA (3R)-3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of octanoyl-CoA.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

While established reference ranges for this compound are not yet available in the literature, the analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification. By employing these detailed protocols, researchers can begin to establish reference ranges in their specific models and organisms. Furthermore, comparing the levels of this compound with established biomarkers of fatty acid oxidation disorders, such as specific acylcarnitines, will provide a more comprehensive understanding of the metabolic state. This will ultimately aid in advancing research in metabolic diseases and support the development of novel therapeutic strategies.

A Comparative Guide to the Inter-Laboratory Measurement of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the measurement of (3R)-3-Hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism. Designed for researchers, scientists, and drug development professionals, this document summarizes analytical techniques, presents experimental protocols, and includes visualizations to aid in understanding the relevant pathways and workflows. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide compiles and compares data from various established methods to assist laboratories in selecting and implementing appropriate analytical strategies.

Data Presentation: Comparison of Analytical Methodologies

The quantification of this compound and other acyl-CoAs is primarily achieved through mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of LC-MS/MS-based Methods for Acyl-CoA Analysis

ParameterMethod A: Ion-Pairing LC-MS/MSMethod B: Reversed-Phase LC-MS/MS
Principle Utilizes an ion-pairing agent to retain and separate polar acyl-CoA molecules on a reversed-phase column.Employs a standard reversed-phase column with a modified aqueous mobile phase for separation.
Sample Preparation Protein precipitation with 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by solid-phase extraction (SPE).[1]Extraction with organic solvents (e.g., methanol (B129727)/chloroform) followed by SPE.[2]
Instrumentation Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer.[1]UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer.
Internal Standard Stable isotope-labeled acyl-CoAs (e.g., [¹³C₈]octanoyl-CoA).[2]Stable isotope-labeled acyl-CoAs (e.g., C17-CoA).[3]
Reported Recovery SSA extraction: ~59-80% for various short-chain acyl-CoAs. TCA with SPE: ~26-62% for various short-chain acyl-CoAs.Not explicitly reported for this compound, but generally high with SPE.
Advantages High sensitivity and specificity, allows for simultaneous measurement of multiple acyl-CoAs.[1]Good separation of a wide range of acyl-CoAs.[4]
Disadvantages Ion-pairing agents can cause ion suppression and contaminate the MS system.May have lower retention for very short-chain acyl-CoAs.

Table 2: Comparison of GC-MS-based Methods for 3-Hydroxy Fatty Acid Analysis (as a proxy for 3-Hydroxyacyl-CoA levels)

ParameterMethod C: Stable Isotope Dilution GC-MS
Principle Measures the 3-hydroxy fatty acids released from their CoA esters after hydrolysis and derivatization.
Sample Preparation Hydrolysis of acyl-CoAs, extraction of free fatty acids, and derivatization to form volatile esters (e.g., trimethylsilyl (B98337) derivatives).[5]
Instrumentation Gas chromatograph coupled to a mass spectrometer.[5][6]
Internal Standard Stable isotope-labeled 3-hydroxy fatty acids.[5]
Reported Performance Coefficients of Variation (CVs) of 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for various 3-hydroxy fatty acids.[5]
Advantages High precision and accuracy due to stable isotope dilution.[5][6]
Disadvantages Indirect measurement of the acyl-CoA pool, requires hydrolysis and derivatization which can be time-consuming.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a generalized procedure for the analysis of acyl-CoAs, including this compound, from biological tissues.

1. Sample Preparation and Extraction:

  • Tissue Homogenization : Weigh approximately 50-100 mg of frozen tissue and homogenize in an ice-cold extraction solution. Common extraction solutions include 5% 5-sulfosalicylic acid (SSA) or a methanol-chloroform mixture (2:1, v/v).[2][7]

  • Internal Standard Spiking : Add a known amount of a suitable internal standard, such as a stable isotope-labeled octanoyl-CoA, to the extraction solution before homogenization to correct for extraction losses and matrix effects.[2]

  • Protein Precipitation : If using an acid-based extraction, incubate the homogenate on ice for 15-30 minutes to allow for protein precipitation.

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[7]

  • Supernatant Collection : Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Column Conditioning : Condition a weak anion exchange SPE column with methanol followed by deionized water.[2]

  • Sample Loading : Load the supernatant onto the conditioned SPE column.

  • Washing : Wash the column with a weak acid (e.g., 2% formic acid) and then with an organic solvent (e.g., methanol) to remove interfering substances.[2]

  • Elution : Elute the acyl-CoAs from the column using a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide).[2]

  • Drying and Reconstitution : Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[2]

3. LC-MS/MS Analysis:

  • Chromatography : Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., tributylamine) or an ammonium salt (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[4]

  • Mass Spectrometry : Detect the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).[1] A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[4]

Protocol 2: GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol describes the indirect measurement of 3-hydroxyacyl-CoAs by analyzing the corresponding 3-hydroxy fatty acids after hydrolysis.

1. Sample Preparation and Derivatization:

  • Hydrolysis : To measure the total 3-hydroxy fatty acid content, hydrolyze the plasma or tissue extract with a strong base (e.g., 10 M NaOH) to release the fatty acids from their CoA esters.[5]

  • Acidification and Extraction : Acidify the sample with a strong acid (e.g., 6 M HCl) and extract the free fatty acids with an organic solvent such as ethyl acetate.[5]

  • Derivatization : Evaporate the organic solvent and derivatize the fatty acids to make them volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[5]

2. GC-MS Analysis:

  • Gas Chromatography : Separate the derivatized 3-hydroxy fatty acids on a capillary column (e.g., HP-5MS). Use a temperature gradient to achieve optimal separation.[5]

  • Mass Spectrometry : Detect the derivatized analytes using a mass spectrometer in electron impact (EI) ionization mode. Quantify the analytes by selected ion monitoring (SIM) of characteristic fragment ions.[5]

Mandatory Visualization

Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of fatty acids. The following diagram illustrates the steps involved in this metabolic pathway.[8][9][10]

Fatty_Acid_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA R_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA _3_Ketoacyl_CoA 3-Ketoacyl-CoA R_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase (+ CoA-SH)

Caption: Mitochondrial beta-oxidation of octanoyl-CoA.

Analytical Workflow for Acyl-CoA Measurement

The following diagram outlines a typical workflow for the analysis of acyl-CoAs from biological samples using LC-MS/MS.

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction Extraction & Protein Precipitation Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Final_Extract Final Extract SPE->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for acyl-CoA analysis by LC-MS/MS.

References

A Comparative Guide to Verifying the Stereochemistry of Enzymatically Produced 3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of lipid intermediates like 3-hydroxyoctanoyl-CoA is critical. As a key molecule in fatty acid metabolism and biosynthesis, its specific enantiomeric form ((S) or (R)) dictates its biological activity and metabolic fate. Enzymatic synthesis offers a powerful route to stereochemically pure isomers, but rigorous verification is essential. This guide provides an objective comparison of analytical techniques for this purpose, supported by experimental protocols and data.

Enzymatic Production and its Stereochemical Implications

3-Hydroxyoctanoyl-CoA is primarily produced via two major enzymatic pathways, each with a distinct stereochemical outcome:

  • Fatty Acid β-Oxidation: In this catabolic pathway, the hydration of trans-2-octenoyl-CoA is catalyzed by enoyl-CoA hydratase. In mitochondria, this typically produces the (S)-enantiomer, (S)-3-hydroxyoctanoyl-CoA[1].

  • Polyhydroxyalkanoate (PHA) Biosynthesis: In many bacteria, (R)-specific enoyl-CoA hydratases (e.g., PhaJ) hydrate (B1144303) trans-2-enoyl-CoAs to generate (R)-3-hydroxyacyl-CoA precursors for PHA bioplastics[2].

Given that the enzyme's stereospecificity dictates the product's configuration, verifying this outcome is a crucial quality control step.

Comparison of Analytical Verification Methods

The primary challenge in analyzing enantiomers is that they possess identical physicochemical properties in an achiral environment. Therefore, specialized chiral separation or derivatization techniques are required[3]. The following table compares the most effective methods for verifying the stereochemistry of 3-hydroxyoctanoyl-CoA.

Method Principle Advantages Disadvantages Typical Application
Direct Chiral HPLC Enantiomers are separated on a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP). Separation occurs due to differential transient diastereomeric interactions between the enantiomers and the CSP.[4]Direct Analysis: No derivatization required. Robust & Reproducible: Well-established technique. Quantitative: Suitable for determining enantiomeric excess (e.e.).Cost: Chiral columns are expensive. Method Development: Requires screening of columns and mobile phases.[5] Sensitivity: May require sensitive detectors (MS) as the analyte lacks a strong chromophore.[5]Routine quality control, enantiomeric purity assessment, and preparative separation.
Indirect HPLC (via Derivatization) Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.Versatility: Uses standard, less expensive achiral columns. Improved Detection: Derivatization can introduce a chromophore or fluorophore, enhancing sensitivity.Complex Workflow: Requires an additional reaction step. Purity of CDA: The CDA must be enantiomerically pure.[6] Risk of Racemization: Reaction conditions could potentially cause racemization.Structural confirmation, analysis of crude extracts, and when direct methods fail.
NMR Spectroscopy Chiral Derivatizing Agents (e.g., Mosher's Acid): Formation of diastereomers leads to chemically distinct signals in the NMR spectrum. Chiral Solvating Agents: Differential interaction with a chiral solvent can induce small chemical shift differences between enantiomers.Absolute Configuration: Can be used to determine the absolute configuration (R/S). Structural Information: Provides detailed structural data.Low Sensitivity: Requires a relatively pure and concentrated sample. Laborious: Can be time-consuming and requires specialized expertise.[7]Unambiguous determination of absolute configuration for a newly synthesized compound.
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid (e.g., CO₂) as the mobile phase. Can be used with chiral stationary phases for direct enantioseparation.[3]Fast Separations: Lower viscosity of the mobile phase allows for higher flow rates and faster analysis times. "Greener" Technique: Reduces the use of organic solvents.Specialized Equipment: Requires a dedicated SFC system.High-throughput screening and preparative separations.

Experimental Protocols

Protocol 1: Direct Chiral HPLC-MS Analysis

This protocol provides a starting point for developing a method for the direct chiral separation of 3-hydroxyoctanoyl-CoA.

1. Sample Preparation:

  • Dissolve the enzymatically produced 3-hydroxyoctanoyl-CoA sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 10-50 µg/mL.

  • Ensure the sample is free of particulates by filtering through a 0.22 µm syringe filter.

2. HPLC-MS System and Conditions:

  • Analytical Column: A polysaccharide-based chiral stationary phase is highly recommended.[3] Examples include columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).

  • Mobile Phase Screening: Method development often involves screening various mobile phases to achieve optimal resolution.[5]

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. Additives like 0.1% trifluoroacetic acid (TFA) may be needed.[4]

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate).[5]

    • Polar Organic Mode: 100% Methanol or 100% Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.[3]

  • Column Temperature: Maintain a stable temperature using a column oven (e.g., 25°C). Screening different temperatures (10°C to 40°C) can impact separation.[3]

  • Detection: Mass Spectrometry (MS) is ideal due to its high sensitivity and selectivity for acyl-CoAs. Monitor for the specific m/z of 3-hydroxyoctanoyl-CoA. Low UV (200-220 nm) can also be used.[5]

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers by running commercially available standards, if possible.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% e.e.) by calculating the peak area of each enantiomer.

Protocol 2: Indirect Analysis via Derivatization and LC-MS

This protocol is adapted from methods used for hydroxy fatty acids and can be applied to 3-hydroxyoctanoyl-CoA after hydrolysis.[7][8]

1. Hydrolysis of the Acyl-CoA:

  • Treat the 3-hydroxyoctanoyl-CoA sample with a mild base (e.g., 0.1 M KOH in methanol) to hydrolyze the thioester bond, yielding 3-hydroxyoctanoic acid.

  • Acidify the solution and extract the free fatty acid using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract under a stream of nitrogen.

2. Derivatization with PGME (Phenylglycine Methyl Ester):

  • Dissolve the dried 3-hydroxyoctanoic acid residue in 1-2 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Add an enantiomerically pure chiral derivatizing agent (e.g., 10 mg of (S)-PGME).

  • Add coupling reagents: 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of 4-dimethylaminopyridine (B28879) (4-DMAP).[8]

  • Stir the reaction mixture at room temperature for 1 hour.[8]

3. LC-MS Analysis of Diastereomers:

  • Analytical Column: Use a standard C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: Use Mass Spectrometry (MS) to detect the diastereomeric products. The two diastereomers ((S)-acid with (S)-PGME and (R)-acid with (S)-PGME) will have identical mass but should exhibit different retention times.

  • Analysis: The separation of the diastereomeric peaks confirms the presence of both enantiomers and allows for quantification based on peak area.

Visualizations

G Diagram 1: General Workflow for Stereochemical Verification cluster_sample Sample Generation cluster_analysis Analytical Methods Enzyme Stereospecific Enzyme (e.g., Enoyl-CoA Hydratase) Product Enzymatic Product (Racemic or Enantioenriched 3-Hydroxyoctanoyl-CoA) Enzyme->Product Substrate Substrate (e.g., trans-2-Octenoyl-CoA) Substrate->Enzyme Direct Direct Analysis (Chiral HPLC/SFC) Product->Direct Direct Injection Indirect Indirect Analysis Product->Indirect Hydrolysis & Derivatization Result Data Analysis (Peak Integration, Resolution, % e.e.) Direct->Result Deriv Derivatization (e.g., with PGME) Indirect->Deriv Achiral Achiral HPLC-MS Deriv->Achiral Achiral->Result

Caption: Workflow for Stereochemical Verification.

G Diagram 2: Enzymatic Synthesis of (S)-3-Hydroxyoctanoyl-CoA cluster_pathway Mitochondrial β-Oxidation Pathway s1 trans-2-Octenoyl-CoA e1 Enoyl-CoA Hydratase (S-specific) s1->e1 + H₂O s2 (S)-3-Hydroxyoctanoyl-CoA e1->s2 e2 3-Hydroxyacyl-CoA Dehydrogenase s2->e2 - NADH+H⁺ s3 3-Ketoacyl-CoA e2->s3

Caption: (S)-3-Hydroxyoctanoyl-CoA Synthesis.

References

A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis of Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. The choice of extraction method significantly impacts the recovery and subsequent analysis of acyl-CoAs. This guide provides an objective comparison of common extraction techniques, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Acyl-CoAs are notoriously challenging to extract and quantify due to their low abundance and inherent instability.[1] The selection of an appropriate extraction method is therefore a critical first step in any analytical workflow. The primary goal is to efficiently lyse cells or tissues, precipitate proteins, and extract the acyl-CoAs into a clean solution suitable for downstream analysis, typically liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] This guide will compare three widely used approaches: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Comparative Analysis of Acyl-CoA Extraction Methods

The selection of an extraction method is often a trade-off between recovery, purity, and experimental complexity. The following tables provide a summary of quantitative data and a qualitative comparison of the most common methods.

Table 1: Quantitative Comparison of Acyl-CoA Recovery Rates (%) by Extraction Method

Acyl-CoA SpeciesChain LengthSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (Perchloric Acid)Protein Precipitation (Sulfosalicylic Acid)Protein Precipitation (Organic Solvent)
Acetyl-CoAShort (C2)85-95%[4]Good for hydrophilic species[5]~36%[6]~59%[6]Variable, requires optimization[7]
Propionyl-CoAShort (C3)Not ReportedGood for hydrophilic species[5]~62%[6]~80%[6]Not Reported
Malonyl-CoAShort (C3)83-90%[4]Good for hydrophilic species[5]~26%[6]~74%[6]Not Reported
Octanoyl-CoAMedium (C8)88-92%[4]Good recovery[8]Not ReportedNot ReportedGood recovery[8]
Palmitoyl-CoALong (C16:0)70-80%[4][9]Good recovery[10]Not effectiveNot effectiveGood recovery[10]
Oleoyl-CoALong (C18:1)85-90%[4]Good recovery[10]Not effectiveNot effectiveGood recovery[10]
Arachidonyl-CoALong (C20:4)83-88%[4]Good recovery[10]Not effectiveNot effectiveGood recovery[10]

Note: Recovery rates can vary depending on the specific protocol, biological matrix, and analytical method used.

Table 2: Qualitative Comparison of Acyl-CoA Extraction Methods

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Principle Differential partitioning between a solid and liquid phase.Partitioning between two immiscible liquid phases.Protein denaturation and removal by precipitation.
Selectivity High, can be tailored by sorbent chemistry.Moderate, based on polarity.Low, co-extracts other small molecules.
Recovery Generally high and reproducible for a broad range of acyl-CoAs.[4][9]Good for long-chain acyl-CoAs, but can be variable.[10]Can be lower for some species, especially with acid precipitation.[6]
Purity of Extract High, removes many interfering substances.Moderate, may require further cleanup.Lower, contains more matrix components.
Throughput Can be automated for high throughput.Lower throughput, more manual steps.High throughput, relatively simple procedure.
Cost Higher due to the cost of SPE cartridges.Lower, uses common lab solvents.Lowest, uses basic reagents.
Best Suited For Applications requiring high purity and analysis of a wide range of acyl-CoAs.Extraction of long-chain acyl-CoAs from complex matrices.Rapid screening and analysis of abundant short-chain acyl-CoAs.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the three main extraction methods.

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissues

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs.[4]

Materials:

  • Frozen tissue (~50-100 mg)

  • Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9)

  • Extraction Solvent (Acetonitrile:Isopropanol, 3:1 v/v)

  • Weak Anion Exchange SPE Columns

  • Wash Solution (e.g., 100 mM Potassium Phosphate buffer, pH 4.9)

  • Elution Solution (e.g., 2% Ammonium Hydroxide in Methanol)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize the frozen tissue in ice-cold Homogenization Buffer containing the internal standard.

  • Extraction: Add the Extraction Solvent, vortex vigorously, and centrifuge to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition the SPE column with methanol (B129727) followed by the Homogenization Buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with the Elution Solution.

  • Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs from Cells

This protocol is suitable for the extraction of more hydrophobic, long-chain acyl-CoAs.[10]

Materials:

  • Cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent (Chloroform:Methanol, 1:2 v/v)

  • Chloroform (B151607)

  • Water

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Cell Harvesting: Wash the cell pellet with ice-cold PBS.

  • Lysis and Extraction: Resuspend the cell pellet in the cold Extraction Solvent containing the internal standard and vortex.

  • Phase Separation: Add chloroform and water to the tube, vortex, and centrifuge to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs.

  • Sample Concentration: Dry the aqueous phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Protein Precipitation with Sulfosalicylic Acid (SSA) for Short-Chain Acyl-CoAs

This method is a simple and rapid approach for the deproteinization of samples for the analysis of short-chain acyl-CoAs.[6]

Materials:

  • Tissue homogenate or cell lysate

  • 5-Sulfosalicylic Acid (SSA) solution (e.g., 5% w/v)

  • Internal Standard (e.g., [¹³C₂]acetyl-CoA)

Procedure:

  • Sample Preparation: Prepare the tissue homogenate or cell lysate on ice.

  • Protein Precipitation: Add the cold SSA solution and the internal standard to the sample.

  • Incubation and Centrifugation: Incubate on ice and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological significance of acyl-CoAs, the following diagrams illustrate a general extraction workflow and a key metabolic pathway.

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization/ Lysis Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Method 1 LLE Liquid-Liquid Extraction Homogenization->LLE Method 2 PP Protein Precipitation Homogenization->PP Method 3 Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis PP->Analysis Data Data Processing Analysis->Data

Caption: A generalized workflow for acyl-CoA extraction and analysis.

G FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation FADH2 FADH2 AcylCoA->FADH2 NADH NADH AcylCoA->NADH AcetylCoA Acetyl-CoA AcylCoA->AcetylCoA Beta-Oxidation ETC Electron Transport Chain FADH2->ETC NADH->ETC TCA TCA Cycle AcetylCoA->TCA ATP ATP ETC->ATP

Caption: The central role of acyl-CoAs in fatty acid β-oxidation.

Conclusion

The optimal method for acyl-CoA extraction depends on the specific research question, the acyl-CoA species of interest, the available instrumentation, and the desired sample throughput. For comprehensive profiling of a wide range of acyl-CoAs with high purity, Solid-Phase Extraction is often the method of choice. Liquid-Liquid Extraction is a robust alternative, particularly for long-chain species. For high-throughput screening of short-chain acyl-CoAs, Protein Precipitation offers a simple and rapid workflow. By carefully considering the advantages and limitations of each method, researchers can ensure the generation of high-quality, reliable data for advancing our understanding of metabolism in health and disease.

References

A Comparative Guide to (3R)-3-Hydroxyoctanoyl-CoA's Role in Polyhydroxyalkanoate (PHA) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3R)-3-Hydroxyoctanoyl-CoA and other (R)-3-hydroxyacyl-CoA monomers in the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms and are of significant interest as sustainable alternatives to conventional plastics. The monomer composition of PHAs dictates their material properties, making the selection of precursor molecules like this compound a critical factor in tailoring these biopolymers for specific applications.

Introduction to this compound in PHA Synthesis

This compound is a medium-chain-length (MCL) activated fatty acid that serves as a monomer precursor for the synthesis of MCL-PHAs. These bioplastics are generally more flexible and have a lower melting point compared to their short-chain-length (SCL) counterparts, making them suitable for applications requiring elastomeric properties. The incorporation of this compound and other (R)-3-hydroxyacyl-CoA monomers is primarily facilitated by the enzyme PHA synthase (PhaC), which polymerizes these precursors into the final PHA polymer. The availability of different chain-length monomers for the PHA synthase is a key determinant of the final polymer's composition and characteristics.

Comparative Performance of (R)-3-Hydroxyacyl-CoA Monomers in PHA Production

The choice of carbon source and the genetic makeup of the producing microorganism significantly influence the type and amount of (R)-3-hydroxyacyl-CoA monomers available for PHA synthesis. The following table summarizes quantitative data from various studies, comparing the incorporation of different (R)-3-hydroxyacyl-CoA monomers into PHAs.

Monomer Precursor (Carbon Chain Length) Producing Organism Carbon Source PHA Content (% of Cell Dry Weight) Resulting Monomer Composition in PHA (mol%) Key Polymer Properties
(R)-3-Hydroxybutyryl-CoA (C4) Cupriavidus necatorGlucose38.4 - 54.2>99% 3-hydroxybutyrate (B1226725) (3HB)Brittle, high melting point
(R)-3-Hydroxyvaleryl-CoA (C5) Cupriavidus necatorPropionic acid co-feedVariableCopolymer of 3HB and 3-hydroxyvalerate (B1259860) (3HV)Increased flexibility compared to pure P(3HB)
(R)-3-Hydroxyhexanoyl-CoA (C6) Pseudomonas putidaOctanoate~30Predominantly 3-hydroxyhexanoate (B1247844) (3HHx)Elastomeric
(R)-3-Hydroxyoctanoyl-CoA (C8) Pseudomonas putida KT2440Octanoic acidNot specifiedUp to 98 mol% 3-hydroxyoctanoate (B1259324) (3HO)Increased tensile strength and Young's modulus with higher C8 content.[1]
(R)-3-Hydroxynonanoyl-CoA (C9) Pseudomonas putida KT2440Nonanoic acidNot specifiedUp to 95 mol% 3-hydroxynonanoate (3HN)Melting point increased from 46 to 63 °C with higher C9 content.[1]
(R)-3-Hydroxydecanoyl-CoA (C10) Pseudomonas putidaCrude glycerolNot specified3-hydroxydecanoyl-CoA (3HD) is often a dominant monomer in MCL-PHAs from various carbon sources.[2]Flexible, amorphous polymer at room temperature.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for PHA Monomer Composition Analysis

This protocol is a standard method for the quantitative analysis of PHA composition.

1. Sample Preparation (Methanolysis): a. Weigh 5-10 mg of lyophilized bacterial cells into a screw-capped glass tube. b. Add 1 ml of a methanol/sulfuric acid mixture (e.g., 85:15 v/v) and 1 ml of chloroform. c. Add a known amount of an internal standard, such as benzoic acid. d. Tightly cap the tube and heat at 100°C for 2 hours in a heating block or water bath to convert the PHA monomers into their methyl ester derivatives. e. Cool the tube to room temperature. f. Add 0.5 ml of distilled water and vortex vigorously for 1 minute to induce phase separation. g. Centrifuge briefly to separate the phases. The lower organic phase contains the 3-hydroxyacyl methyl esters.

2. GC-MS Analysis: a. Transfer the lower organic phase to a GC vial. b. Inject 1 µL of the sample into the GC-MS system. c. GC Conditions (example):

  • Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C for 3 min, then ramp to 210°C at 8°C/min, and hold for 15 min.
  • Carrier Gas: Helium at a constant flow of 0.8 mL/min. d. MS Conditions:
  • Detector Temperature: 280°C.
  • Acquire mass spectra in the range of m/z 50-550. e. Quantification:
  • Identify the peaks of the 3-hydroxyacyl methyl esters based on their retention times and mass spectra compared to known standards.
  • Calculate the concentration of each monomer relative to the internal standard.
  • Use an external standard, such as a commercially available P(3HB-co-3HV) copolymer, to generate a standard curve for accurate quantification.

Visualizing the Metabolic Pathway

The following diagram illustrates the central role of (R)-3-hydroxyacyl-CoA intermediates in the biosynthesis of PHAs, highlighting the branch point from the beta-oxidation pathway.

Caption: PHA biosynthesis pathway from fatty acid beta-oxidation intermediates.

Conclusion

The validation of this compound's role in PHA biosynthesis is firmly established within the broader context of medium-chain-length PHA production. Comparative analysis with other (R)-3-hydroxyacyl-CoA monomers reveals that the specific monomer incorporated has a profound impact on the final properties of the biopolymer. While this compound contributes to the formation of flexible, elastomeric PHAs, the precise control over monomer composition through metabolic engineering and fermentation strategies is key to producing "designer" bioplastics with tailored functionalities. The experimental protocols provided herein offer a standardized approach for the quantitative assessment of these monomers, enabling researchers to further explore and optimize PHA production for a wide range of applications.

References

Safety Operating Guide

Navigating the Disposal of (3R)-3-Hydroxyoctanoyl-CoA: A Procedural Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (3R)-3-Hydroxyoctanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. All laboratory personnel must adhere to federal, state, and local regulations, in addition to their institution's specific Environmental Health & Safety (EHS) guidelines.[1][2][3]

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to assume the substance is hazardous.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][5] All handling of the compound, especially if it is in a powdered form where dust can be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[7]

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. Since no specific hazard classification is available for this compound, it should be treated as a hazardous chemical waste.[4][8]

Waste Streams:

  • Solid Waste: This stream includes unused or expired this compound in its solid form, as well as contaminated consumables such as weighing paper, gloves, and pipette tips. These items must be placed in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Any solutions containing this compound must be segregated based on the solvent. Do not mix aqueous solutions with organic solvents, or halogenated with non-halogenated solvents.[4] Each liquid waste container must be compatible with the chemical it holds and clearly labeled.[1]

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous materials.[1][4]

Containerization and Labeling

All waste containers must be in good condition, compatible with the waste they contain, and have a secure lid to prevent leaks.[1] Labeling is a critical step in the disposal process. Each container must be clearly marked with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution) and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Caution: Substance of Unknown Toxicity")

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through your institution's EHS department or a licensed chemical waste contractor.[4][9]

Step-by-Step Disposal Plan:

  • Consult Your EHS Department: Before generating the waste stream, contact your institution's EHS office to understand their specific procedures for disposing of uncharacterized research chemicals.

  • Segregate and Containerize: Following the guidelines above, carefully segregate and containerize all waste contaminated with this compound.

  • Label Containers: Accurately and clearly label each waste container.

  • Store Waste Appropriately: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials, heat sources, and drains.[2]

  • Arrange for Pickup: Follow your institution's protocol to schedule a pickup of the hazardous waste by the EHS department or their designated contractor.

Note on Chemical Inactivation: For some related acyl-CoA compounds, chemical inactivation through hydrolysis of the thioester bond may be a possibility to render the molecule less biologically active.[9] However, without specific data on the reactivity and byproducts for this compound, this method is not recommended. Attempting chemical treatment without a validated protocol could lead to the generation of more hazardous substances or an unsafe reaction.

Data Presentation

Due to the absence of a specific Safety Data Sheet, quantitative data regarding disposal, such as permissible exposure limits or reportable quantities for this compound, are not available. The following table summarizes general guidelines for laboratory hazardous waste.

ParameterGuidelineRegulatory Body
Generator Status Determined by the quantity of hazardous waste generated per month.[2]EPA
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste may be stored at or near the point of generation.[2]EPA
Waste Removal from Lab Hazardous waste should be removed from the laboratory at regular intervals, typically every twelve months for academic labs under Subpart K.[10]EPA
Employee Training Personnel must be trained on the hazards of chemicals in their work area and the specifics of the institution's Chemical Hygiene Plan.[6][11]OSHA

Experimental Protocols

As direct experimental protocols for the disposal of this compound are not published, the following protocol is a generalized procedure for preparing uncharacterized chemical waste for disposal, based on best practices for similar compounds.[4]

Protocol for Preparation of this compound Waste for EHS Pickup

  • Objective: To safely containerize and label this compound waste for disposal by the institutional Environmental Health & Safety department.

  • Materials:

    • Waste this compound (solid or in solution)

    • Appropriate, compatible waste containers (glass or polyethylene (B3416737) for most solvents)

    • Hazardous waste labels

    • Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)

    • Chemical fume hood

  • Procedure:

    • Don all required PPE and perform all operations within a chemical fume hood.

    • For solid waste, carefully transfer the this compound powder and any contaminated disposables (e.g., weighing paper, gloves) into a designated solid hazardous waste container with a secure lid.

    • For liquid waste, carefully pour the solution containing this compound into the appropriate liquid hazardous waste container, ensuring to segregate by solvent type. Do not fill the container beyond 90% capacity to allow for expansion.

    • Securely close the lid of the waste container.

    • Decontaminate the exterior of the container if necessary.

    • Affix a completed hazardous waste label to the container.

    • Move the container to your laboratory's designated satellite accumulation area.

    • Record the addition of the waste in your laboratory's waste log, if applicable.

    • Follow institutional procedures to request a waste pickup.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal_Workflow start Start: Disposal of This compound sds_check Is a specific Safety Data Sheet (SDS) available from the manufacturer? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes precaution Treat as Potentially Hazardous Chemical Waste sds_check->precaution No end End: Compliant Disposal follow_sds->end identify_stream Identify Waste Stream precaution->identify_stream solid Solid Waste: Contaminated PPE, unused powder identify_stream->solid Solid liquid Liquid Waste: Solutions containing the compound identify_stream->liquid Liquid sharps Sharps Waste: Contaminated needles, etc. identify_stream->sharps Sharps segregate Segregate and containerize in compatible, labeled containers solid->segregate liquid->segregate sharps->segregate contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup segregate->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3R)-3-Hydroxyoctanoyl-CoA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A thorough hazard assessment of the specific experimental conditions should always be conducted to determine if additional PPE is required.[3]

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves.Provides protection against incidental chemical contact.[3][4] For extended contact, consider heavier-duty gloves and consult manufacturer's chemical resistance guides.
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant).Protects against splashes and airborne particles.[3][5]
Face shield worn over safety glasses.Required when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing.[3][4]
Body Protection Long-sleeved laboratory coat.Minimizes skin contamination from splashes.[5]
Closed-toe shoes and long pants.Protects feet and legs from spills.[3][4]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dusts or aerosols can be generated.Engineering controls like fume hoods are the primary means of exposure reduction.[4] If these are not sufficient, a NIOSH-approved respirator is necessary.
Operational Plan: Handling Procedures

This compound, like other long-chain acyl-CoA esters, can be susceptible to degradation.[6] Proper handling is critical to maintain its integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a clean and designated workspace, preferably in a chemical fume hood.

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation, which can lead to hydrolysis.[6]

  • Weighing and Aliquoting: Weigh the desired amount of the compound quickly and accurately. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[6]

  • Dissolution: Dissolve the compound in a high-purity solvent suitable for your experimental needs. Work on ice to minimize thermal degradation.[6]

  • Storage: Store stock solutions and aliquots in tightly sealed containers at the recommended temperature, typically -20°C or below, to ensure stability. For unsaturated acyl-CoAs, storage under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.[6]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling the compound. Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: Any non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated using an appropriate solvent or cleaning procedure before reuse.

  • Waste Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_ws Prepare Workspace prep_ppe->prep_ws Then handle_eq Equilibrate Compound prep_ws->handle_eq Proceed to handle_weigh Weigh and Aliquot handle_eq->handle_weigh handle_diss Dissolve in Solvent handle_weigh->handle_diss handle_store Store Properly handle_diss->handle_store disp_seg Segregate Waste handle_store->disp_seg After Use disp_collect Collect Liquid Waste disp_seg->disp_collect disp_decon Decontaminate Equipment disp_collect->disp_decon disp_dispose Dispose via EHS disp_decon->disp_dispose Final Step

Workflow for this compound Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.